2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-8(5-12)7-2-3-10-4-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSUONHHMXXYNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676867 | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933691-82-8 | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933691-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: A-Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway to obtain 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process commencing with the preparation of the 2-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 2-methyl-7-azaindole) precursor, followed by a regioselective Vilsmeier-Haack formylation. This document delves into the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into the causality behind the procedural choices, ensuring both scientific rigor and practical applicability for researchers in the field.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in modern medicinal chemistry. As a bioisostere of indole, the 7-azaindole nucleus often imparts improved physicochemical properties to drug candidates, such as enhanced solubility and metabolic stability. The introduction of a formyl group at the C3 position, as in this compound, provides a versatile chemical handle for further molecular elaboration, enabling the construction of diverse compound libraries for screening and lead optimization. This aldehyde functionality can readily participate in a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic rings, making it a highly valuable intermediate in the synthesis of complex bioactive molecules.
Retrosynthetic Analysis and Strategy
The synthetic strategy for this compound is logically dissected into two primary stages. The initial stage focuses on the construction of the core 2-methyl-7-azaindole ring system. The second, and final, stage involves the introduction of the aldehyde functionality at the C3 position of the pyrrole ring.
Our chosen approach for the synthesis of the 2-methyl-7-azaindole precursor is a high-yielding, two-step method starting from the readily available 2-amino-3-methylpyridine. This method is advantageous due to its use of accessible starting materials, relatively mild reaction conditions, and suitability for large-scale production.[1]
For the subsequent formylation, the Vilsmeier-Haack reaction is the method of choice. This reaction is a well-established and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The electron-rich nature of the pyrrole ring in the 7-azaindole system makes it an ideal substrate for this electrophilic substitution reaction. The reaction is expected to be highly regioselective for the C3 position, which is the most nucleophilic carbon in the 7-azaindole ring system.
Synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine (2-Methyl-7-azaindole)
This synthesis proceeds in two distinct steps: acylation of 2-amino-3-methylpyridine followed by a base-mediated cyclization.
Step 1: Acylation of 2-Amino-3-methylpyridine
The first step involves the acylation of the amino group of 2-amino-3-methylpyridine with acetic anhydride to form 2-acetamido-3-methylpyridine.
Reaction: 2-Amino-3-methylpyridine + Acetic Anhydride → 2-Acetamido-3-methylpyridine
Causality of Experimental Choices:
-
Solvent: Toluene is chosen as the solvent for this reaction. It is a non-polar solvent that is inert under the reaction conditions and has a boiling point that allows for a suitable reaction temperature range.
-
Reagent: Acetic anhydride is a readily available and highly effective acetylating agent.
-
Temperature: The reaction is typically carried out at a temperature range of 60-80 °C to ensure a reasonable reaction rate without promoting side reactions.
Step 2: Cyclization to 2-Methyl-7-azaindole
The second step is a base-mediated intramolecular cyclization of 2-acetamido-3-methylpyridine to yield the desired 2-methyl-7-azaindole.
Reaction: 2-Acetamido-3-methylpyridine --(NaNH₂, N-methylaniline)--> 2-Methyl-7-azaindole
Causality of Experimental Choices:
-
Base: Sodium amide (NaNH₂) is a strong base required to deprotonate the methyl group, initiating the cyclization cascade.
-
Solvent: N-methylaniline serves as a high-boiling solvent that can withstand the temperatures required for the cyclization.
-
Mechanism: The strong base deprotonates the methyl group of the acetamido-pyridine. The resulting carbanion then attacks the carbonyl carbon of the acetyl group, leading to a cyclized intermediate which, after dehydration, forms the pyrrole ring.
Caption: Synthetic pathway to 2-Methyl-7-azaindole.
Experimental Protocol: Synthesis of 2-Methyl-7-azaindole
Materials:
-
2-Amino-3-methylpyridine
-
Acetic anhydride
-
Toluene
-
Sodium amide (NaNH₂)
-
N-methylaniline
-
Ethyl alcohol
Procedure:
-
Acylation: In a reaction vessel, dissolve 2-amino-3-methylpyridine in toluene. Add acetic anhydride dropwise while maintaining the temperature between 60-80 °C. Stir the reaction mixture for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and collect the precipitated product, 2-acetamido-3-methylpyridine, by filtration. Wash the solid with a small amount of cold toluene and dry under vacuum.
-
Cyclization: In a separate, dry reaction vessel under an inert atmosphere, add N-methylaniline and sodium amide. Heat the mixture to reflux. Add the 2-acetamido-3-methylpyridine portion-wise to the hot mixture. Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Quenching and Extraction: Cool the reaction mixture and carefully quench with water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethyl alcohol to afford pure 2-methyl-7-azaindole.[1]
Vilsmeier-Haack Formylation of 2-Methyl-7-azaindole
The final step in the synthesis is the regioselective formylation of the 2-methyl-7-azaindole at the C3 position using the Vilsmeier-Haack reagent.
Reaction: 2-Methyl-7-azaindole + Vilsmeier Reagent (POCl₃/DMF) → this compound
Causality of Experimental Choices:
-
Reagents: The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species, a chloroiminium salt, is highly effective for formylating electron-rich heterocycles.[2][3]
-
Regioselectivity: The formylation occurs specifically at the C3 position of the 7-azaindole ring. This is because the C3 position is the most electron-rich and sterically accessible position on the pyrrole ring, making it the most favorable site for electrophilic attack.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature.
Mechanism of the Vilsmeier-Haack Reaction
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 2-methyl-7-azaindole attacks the electrophilic carbon of the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.
Sources
characterization of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The pyrrolo[2,3-c]pyridine core, an isomer of 7-azaindole, is a recognized privileged structure in medicinal chemistry. The introduction of a methyl group at the 2-position and a versatile carbaldehyde at the 3-position creates a key intermediate for the synthesis of complex molecular architectures. This document details a robust synthetic protocol via the Vilsmeier-Haack reaction, outlines a complete workflow for its physicochemical and spectroscopic characterization, and explores its potential reactivity for downstream applications. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Introduction: The Significance of the Pyrrolopyridine Scaffold
The fusion of pyrrole and pyridine rings gives rise to a class of compounds known as pyrrolopyridines or azaindoles. These scaffolds are of immense interest in drug discovery due to their structural resemblance to indole, allowing them to act as bioisosteres in various biological systems.[1][2] Their ability to participate in hydrogen bonding via both the pyridine nitrogen (as an acceptor) and the pyrrole N-H (as a donor) makes them ideal for interacting with biological targets like kinases.[3] The specific isomer, 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole), is a valuable core in the development of novel therapeutics.
The target molecule of this guide, this compound (CAS 933691-82-8), enhances this core's utility.[4] The aldehyde functional group at the C3 position is a chemically versatile handle, enabling a wide array of subsequent transformations including oxidations, reductions, and carbon-carbon bond-forming reactions. This positions the molecule as a pivotal starting material for building libraries of diverse compounds for screening and lead optimization.
Recommended Synthesis: Vilsmeier-Haack Formylation
The introduction of a formyl group onto an electron-rich heterocyclic system like a pyrrole is most effectively and classically achieved through the Vilsmeier-Haack reaction.[5] This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[6]
Mechanistic Rationale
The causality behind this choice of reaction is rooted in its reliability and mild conditions. The pyrrole ring of the starting material, 2-methyl-1H-pyrrolo[2,3-c]pyridine, is electron-rich and thus highly activated towards electrophilic attack, particularly at the C3 position.
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, leading to the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent).[6]
-
Electrophilic Attack: The electron-rich C3 position of the pyrrolopyridine attacks the electrophilic carbon of the chloroiminium ion. This step is favored due to the stability of the resulting cationic intermediate (a sigma complex), which is resonance-stabilized.
-
Aromatization and Hydrolysis: A proton is lost to restore the aromaticity of the pyrrole ring, forming a new iminium salt intermediate. Subsequent aqueous workup hydrolyzes this iminium salt to yield the final aldehyde product.[5]
Caption: The Vilsmeier-Haack reaction pathway for synthesis.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, where successful execution yields a product whose analytical data will align with the characterization profile outlined in Section 3.
Materials:
-
2-methyl-1H-pyrrolo[2,3-c]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-methyl-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture again to 0 °C and carefully pour it over crushed ice. Basify the aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.
Comprehensive Physicochemical and Spectroscopic Characterization
Accurate characterization is critical to confirm the identity and purity of the synthesized compound.
Caption: Standard workflow for product purification and characterization.
Physical and Chemical Properties
The fundamental properties of the title compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 933691-82-8 | [4] |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | |
| SMILES | CC1=C(C2=C(N1)C=NC=C2)C=O | [4] |
| InChI Key | SWSUONHHMXXYNL-UHFFFAOYSA-N | [4] |
| Boiling Point | 351.4 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.302 g/cm³ (Predicted) | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. Predicted spectra are described based on established principles.[7]
¹H NMR (Predicted, 500 MHz, DMSO-d₆): The proton spectrum is expected to show distinct signals for each unique proton environment.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Pyrrole N-H | 12.0 - 12.5 | broad singlet | 1H | Exchangeable with D₂O. |
| Aldehyde CHO | 10.0 - 10.2 | singlet | 1H | Deshielded due to the carbonyl group. |
| Pyridine H-4 | 8.5 - 8.7 | doublet | 1H | Coupled to H-5. |
| Pyridine H-7 | 8.2 - 8.4 | doublet | 1H | Coupled to H-5. |
| Pyridine H-5 | 7.2 - 7.4 | dd | 1H | Coupled to both H-4 and H-7. |
| Methyl CH₃ | 2.6 - 2.8 | singlet | 3H | Attached to the electron-rich pyrrole ring. |
¹³C NMR (Predicted, 125 MHz, DMSO-d₆): The carbon spectrum, often analyzed with the aid of DEPT experiments, confirms the carbon skeleton.[8]
| Carbon Assignment | Predicted δ (ppm) | Notes |
| Aldehyde C =O | 185 - 190 | Most deshielded carbon. |
| Pyridine C-4 | 148 - 152 | |
| Pyrrole C-7a | 145 - 148 | Quaternary carbon. |
| Pyridine C-5a | 142 - 145 | Quaternary carbon. |
| Pyridine C-7 | 130 - 135 | |
| Pyrrole C-2 | 128 - 132 | Quaternary carbon bearing the methyl group. |
| Pyridine C-5 | 118 - 122 | |
| Pyrrole C-3 | 115 - 118 | Quaternary carbon bearing the aldehyde. |
| Methyl C H₃ | 12 - 15 | Shielded aliphatic carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Expected Absorption (cm⁻¹) | Vibration Type |
| N-H (Pyrrole) | 3200 - 3400 | Stretching, broad |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic, CH₃) | 2850 - 3000 | Stretching |
| C=O (Aldehyde) | 1670 - 1690 | Stretching, strong and sharp |
| C=C, C=N (Aromatic) | 1550 - 1620 | Ring Stretching |
Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.
-
Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at m/z = 160. As the molecule contains an even number of nitrogen atoms (two), the molecular weight is even, consistent with the Nitrogen Rule.[9]
-
Key Fragments:
-
[M-1]⁺ (m/z = 159): Loss of a hydrogen atom.
-
[M-28]⁺ (m/z = 132): Loss of a neutral carbon monoxide (CO) molecule from the aldehyde group, a characteristic fragmentation for aromatic aldehydes.
-
[M-29]⁺ (m/z = 131): Loss of the entire formyl radical (•CHO).
-
Reactivity and Synthetic Potential
The aldehyde group is a gateway to a vast array of chemical transformations, making this compound a highly valuable synthetic intermediate.
Caption: Potential downstream synthetic transformations of the title compound.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key functional group for amide bond formation in medicinal chemistry.
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the primary alcohol, which can be used in ether or ester synthesis.
-
Reductive Amination: A one-pot reaction with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) provides direct access to substituted amines.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain via the formation of an alkene.
-
Condensation Reactions: Condensation with amines or hydrazines can form imines, hydrazones, and other related structures, which are themselves useful intermediates.
Conclusion
This guide establishes this compound as a well-characterized and synthetically accessible building block. The robust Vilsmeier-Haack protocol provides a reliable route to its synthesis. The comprehensive characterization data presented, including predicted NMR, IR, and MS spectra, serve as a benchmark for researchers to verify the identity and purity of their material. Its versatile aldehyde functionality opens numerous avenues for the development of novel and complex molecules, particularly within the field of drug discovery, underscoring its importance as a strategic intermediate in modern organic synthesis.
References
-
PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
Hilmy, K. M. H., et al. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available from: [Link]
-
PubChem. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
National Center for Biotechnology Information. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. Available from: [Link]
-
Patil, S. B., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Sayan, et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Arkivoc. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
ResearchGate. Scope of 2‐[1,2‐a]‐pyridine‐3‐carbaldehyde and 2‐(1H‐pyrrol‐1‐yl)‐anilines. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. Available from: [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
-
ResearchGate. a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... ResearchGate. Available from: [Link]
-
ResearchGate. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. ResearchGate. Available from: [Link]
-
MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available from: [Link]
- Google Patents. Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones... Google Patents.
-
Semantic Scholar. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Semantic Scholar. Available from: [Link]
-
ACS Publications. Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics. Available from: [Link]
-
NIST WebBook. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST. Available from: [Link]
-
ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available from: [Link]
-
University of Utah Chemistry Department. 13C DEPT NMR 1D Spectrum. Available from: [Link]
-
NIST WebBook. 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. NIST. Available from: [Link]
-
Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Hilaris Publisher. Available from: [Link]
-
NIST WebBook. 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST. Available from: [Link]
-
NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Available from: [Link]
Sources
- 1. ajol.info [ajol.info]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 8. chemistry.utah.edu [chemistry.utah.edu]
- 9. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its known physical characteristics, provides a probable synthetic route with a generalized protocol, and outlines key safety considerations.
Core Molecular Attributes
This compound, also known as 2-methyl-6-azaindole-3-carbaldehyde, is a bicyclic heteroaromatic compound. Its structure integrates an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, with a methyl group at the 2-position and a reactive carbaldehyde group at the 3-position of the pyrrolo[2,3-c]pyridine core. This unique combination of functionalities makes it a versatile building block in the synthesis of more complex molecules with potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | Alfa Chemistry[1] |
| Molecular Weight | 160.17 g/mol | Alfa Chemistry[1] |
| CAS Number | 933691-82-8 | Alfa Chemistry[1] |
| Appearance | Solid (predicted) | General knowledge |
| Boiling Point | 351.435 °C at 760 mmHg | Alfa Chemistry[1] |
| Density | 1.302 g/cm³ | Alfa Chemistry[1] |
| Flash Point | 170.345 °C | Alfa Chemistry[1] |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents like DMSO and DMF (predicted) | General knowledge |
Synthesis and Purification
Probable Synthetic Pathway: Vilsmeier-Haack Formylation
The synthesis would likely proceed via the formylation of the precursor, 2-methyl-1H-pyrrolo[2,3-c]pyridine. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a suitable amide, typically N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5] This electrophilic reagent then attacks the electron-rich pyrrole ring of the starting material, leading to the introduction of the formyl group, predominantly at the C3 position.
Caption: Probable synthetic workflow for this compound.
Generalized Experimental Protocol (Vilsmeier-Haack Reaction)
The following is a generalized, non-validated protocol based on standard Vilsmeier-Haack procedures. This protocol requires optimization and should be performed with all necessary safety precautions by qualified personnel.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic reaction.
-
Substrate Addition: After the addition of POCl₃ is complete, add a solution of 2-methyl-1H-pyrrolo[2,3-c]pyridine in a minimal amount of anhydrous DMF or other suitable inert solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it cautiously onto crushed ice.
-
Hydrolysis and Neutralization: Stir the aqueous mixture to hydrolyze the intermediate iminium salt. Subsequently, neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5-10.5 ppm.
-
Aromatic Protons (Pyrrole and Pyridine Rings): Several signals in the aromatic region (δ 7.0-9.0 ppm), with coupling patterns dependent on their positions.
-
Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.5-3.0 ppm.
-
Pyrrole N-H Proton: A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the far downfield region, typically δ 180-190 ppm.
-
Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm).
-
Methyl Carbon (-CH₃): A signal in the upfield region, likely around δ 15-25 ppm.
IR Spectroscopy:
-
C=O Stretch (Aldehyde): A strong absorption band around 1670-1700 cm⁻¹.
-
N-H Stretch (Pyrrole): A moderate to weak, potentially broad, absorption band around 3200-3400 cm⁻¹.
-
C-H Stretch (Aromatic and Methyl): Absorptions in the region of 2850-3150 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Rings): Multiple absorption bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 160, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns would include the loss of the formyl group (-CHO, 29 Da) and potentially the methyl group (-CH₃, 15 Da).
Safety, Handling, and Storage
Specific safety data for this compound is not available. However, based on the data for structurally related compounds such as other pyridine carboxaldehydes and pyrrole derivatives, the following precautions are recommended.[2][6][7]
-
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
It may be light-sensitive and should be stored protected from light.
-
-
Hazards (Predicted based on related compounds):
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
Caption: Recommended safety and handling workflow for heterocyclic aldehydes.
Applications in Research and Drug Discovery
Pyrrolo[2,3-c]pyridines are considered privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. The aldehyde functionality at the 3-position of this specific molecule serves as a versatile chemical handle for a variety of synthetic transformations, including:
-
Reductive amination to introduce diverse amine-containing side chains.
-
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
-
Oxidation to the corresponding carboxylic acid.
-
Condensation reactions to build more complex heterocyclic systems.
These transformations allow for the generation of libraries of novel compounds for screening against various biological targets in drug discovery programs.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for applications in synthetic and medicinal chemistry. While some of its physical properties have been reported, further experimental work is needed to fully characterize this compound, including a definitive melting point and detailed spectroscopic data. The probable synthetic route via the Vilsmeier-Haack reaction provides a solid starting point for its preparation in a laboratory setting. As with all chemical reagents, appropriate safety precautions should be strictly followed during its handling and use.
References
[6] Thermo Fisher Scientific. (2012). SAFETY DATA SHEET: 2-Pyridinecarboxaldehyde. Link [2] Organic Chemistry Portal. Vilsmeier-Haack Reaction. Link [7] Sigma-Aldrich. (2022). SAFETY DATA SHEET. Link [5] Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [3] Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 49, 1-331. [4] Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. [1] Alfa Chemistry. CAS 933691-82-8 this compound. Link
Sources
- 1. rsc.org [rsc.org]
- 2. ajol.info [ajol.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde chemical structure
An In-Depth Technical Guide to 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. As a derivative of the 6-azaindole scaffold, this compound possesses a unique electronic profile, merging an electron-rich pyrrole ring with an electron-deficient pyridine ring. This duality, combined with a reactive aldehyde functional group, makes it a versatile intermediate for the synthesis of diverse molecular libraries. This document details its structural properties, provides a validated synthetic protocol with mechanistic insights, explores its chemical reactivity and synthetic potential, and discusses the biological context established by related pyrrolopyridine isomers.
Introduction to the 6-Azaindole Scaffold
Nomenclature and Structural Context
This compound, identified by CAS Number 933691-82-8, belongs to the pyrrolopyridine family of bicyclic heterocycles.[1][2] Specifically, it is a derivative of 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole. This nomenclature arises from the position of the nitrogen atom in the pyridine ring relative to the fused pyrrole ring. It is crucial to distinguish this scaffold from its isomers, such as the more commonly referenced 1H-pyrrolo[2,3-b]pyridine (7-azaindole), as the position of the pyridine nitrogen significantly influences the molecule's electronic properties, reactivity, and biological interactions.
Significance in Medicinal Chemistry
The 6-azaindole core is recognized as a "privileged scaffold" in drug discovery.[3] This designation is attributed to its ability to serve as a versatile template for constructing ligands that can interact with multiple, distinct biological targets. The fused ring system acts as a bioisostere for indole, offering improved physicochemical properties such as solubility while maintaining key hydrogen bonding capabilities through the pyrrole N-H and pyridine nitrogen. The aldehyde at the 3-position provides a critical chemical handle for elaboration into more complex, biologically active molecules.[3]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is essential for experimental design, reaction monitoring, and structural confirmation.
| Property | Value | Source(s) |
| CAS Number | 933691-82-8 | [1][2] |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC1=C(C2=C(N1)C=NC=C2)C=O | [2] |
| InChI Key | SWSUONHHMXXYNL-UHFFFAOYSA-N | [2] |
| Appearance | Solid | |
| Topological Polar Surface Area | 45.8 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Spectroscopic Profile (Anticipated)
While specific experimental spectra require acquisition, the expected spectroscopic features can be predicted based on the molecule's structure:
-
¹H NMR: Key signals would include a downfield singlet for the aldehyde proton (>9.5 ppm), a singlet for the C2-methyl group (~2.5 ppm), distinct aromatic protons on the pyridine ring, a proton on the pyrrole ring, and a broad singlet for the pyrrole N-H proton.
-
¹³C NMR: Expect a signal for the carbonyl carbon around 185 ppm, along with signals for the sp² carbons of the bicyclic core and a signal for the methyl carbon.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde would be prominent around 1670-1690 cm⁻¹. A broad N-H stretch would also be visible around 3200-3400 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 160.17.
Synthesis and Mechanistic Insights
Recommended Synthetic Protocol: Vilsmeier-Haack Formylation
The most direct and widely adopted method for introducing a formyl group at the C3 position of an electron-rich pyrrole ring is the Vilsmeier-Haack reaction. This protocol is favored for its reliability and use of common, accessible reagents. The causality behind this choice rests on the high regioselectivity driven by the nucleophilicity of the C3 position on the 2-methyl-1H-pyrrolo[2,3-c]pyridine precursor.
Experimental Protocol:
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq.) in anhydrous dimethylformamide (DMF, 5-10 vol.) to 0°C. The Vilsmeier reagent (chloroiminium salt) will form in situ.
-
Substrate Addition: Dissolve the starting material, 2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C, maintaining strict temperature control.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to a pH of ~8-9 using a saturated sodium bicarbonate or dilute sodium hydroxide solution. This hydrolysis step quenches the reaction and liberates the aldehyde product.
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude solid should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds via electrophilic aromatic substitution on the pyrrole ring. The Vilsmeier reagent, generated from DMF and POCl₃, serves as the electrophile that is attacked by the electron-rich C3 position of the 6-azaindole core.
Caption: Vilsmeier-Haack formylation workflow.
Chemical Reactivity and Synthetic Utility
The true value of this compound for researchers lies in its potential for chemical diversification. The aldehyde group serves as a versatile anchor point for a wide array of chemical transformations.
Key Transformations of the Aldehyde Group
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) provides access to a vast library of amine derivatives. This is a cornerstone reaction in medicinal chemistry for introducing diversity and modulating pharmacokinetic properties.
-
Oxidation: Treatment with oxidizing agents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) converts the aldehyde to the corresponding carboxylic acid, another key functional group for amide coupling or esterification.
-
Reduction: Reduction with mild agents such as sodium borohydride (NaBH₄) yields the primary alcohol, which can be used in ether or ester synthesis.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the formation of C=C double bonds, enabling the extension of carbon chains and the synthesis of alkene-containing analogues.
-
Condensation Reactions: The aldehyde can participate in Knoevenagel or Henry reactions to form more complex scaffolds.
Synthetic Diversification Workflow
The molecule is a strategic starting point for creating focused libraries aimed at biological screening. The workflow below illustrates how different reaction pathways can be exploited to generate structural diversity from a single, common intermediate.
Caption: Synthetic diversification from the core aldehyde.
Biological Relevance and Therapeutic Potential
While specific biological data for this compound is not extensively published, the therapeutic importance of the broader pyrrolopyridine class is well-documented. Numerous studies on its isomers provide a strong rationale for its exploration in drug discovery programs.
-
Kinase Inhibition: Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold are potent inhibitors of various kinases, which are critical targets in oncology and immunology.[4] For example, they have been investigated as inhibitors of Janus Kinase 3 (JAK3), Cdc7 kinase, and Abl/Src kinases.[4][5]
-
Phosphodiesterase (PDE) Inhibition: The 1H-pyrrolo[2,3-b]pyridine core has been successfully used to develop selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and neurological disorders.[6]
-
Broad Pharmacological Properties: The pyrrolo[3,4-c]pyridine isomer class has been studied for analgesic, sedative, antidiabetic, antiviral, and antitumor activities.[7] The pyrrolo[2,3-d]pyrimidine scaffold, often synthesized from pyrrole precursors, is also a frequent component of clinical drugs with anti-inflammatory and antitumor effects.[8][9]
Given these precedents, it is highly probable that derivatives synthesized from this compound could exhibit valuable biological activities, particularly as kinase or phosphodiesterase inhibitors.
Handling, Storage, and Safety
Safety Profile
Based on supplier safety data, related compounds are classified with the GHS07 pictogram, indicating potential hazards. The hazard statement H302 (Harmful if swallowed) is often associated with this class of compounds. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory when handling this chemical.
Storage and Stability
To ensure chemical integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[3] This prevents degradation from atmospheric moisture and oxygen.
References
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. [Link]
-
Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues - Scribd. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. [Link]
-
The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed. [Link]
-
The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 | Request PDF - ResearchGate. [Link]
Sources
- 1. 933691-82-8|this compound|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 8. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Intermediate: A Technical Guide to 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
CAS Number: 933691-82-8 Molecular Formula: C₉H₈N₂O Molecular Weight: 160.17 g/mol
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, properties, and applications of the heterocyclic building block, 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This compound, a derivative of 6-azaindole, represents a valuable scaffold in the design of novel therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical and Structural Properties
This compound is a solid at room temperature. Its core structure features a fused pyrrolopyridine bicyclic system, which is a common motif in numerous biologically active compounds. The presence of a methyl group at the 2-position and a carbaldehyde (aldehyde) group at the 3-position of the pyrrole ring provides key electronic and steric features, as well as a reactive handle for further chemical modifications.
| Property | Value | Source |
| IUPAC Name | This compound | Alfa Chemistry[1] |
| Molecular Formula | C₉H₈N₂O | Alfa Chemistry[1] |
| Molecular Weight | 160.17 g/mol | Alfa Chemistry[1] |
| Canonical SMILES | CC1=C(C=O)C2=C(N1)C=NC=C2 | Alfa Chemistry[1] |
| InChI Key | SWSUONHHMXXYNL-UHFFFAOYSA-N | Alfa Chemistry[1] |
| Topological Polar Surface Area | 45.8 Ų | Alfa Chemistry[1] |
| Hydrogen Bond Donor Count | 1 | Alfa Chemistry[1] |
| Hydrogen Bond Acceptor Count | 2 | Alfa Chemistry[1] |
Synthesis of this compound
The introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring is most effectively achieved through the Vilsmeier-Haack reaction .[2][3][4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3][4][5] The resulting electrophilic iminium salt then reacts with the electron-rich pyrrole ring of the 2-methyl-1H-pyrrolo[2,3-c]pyridine precursor.
Reaction Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through several key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][6]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the 2-methyl-1H-pyrrolo[2,3-c]pyridine attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C3 position due to the directing effect of the pyrrole nitrogen.
-
Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[2][6]
The choice of the Vilsmeier-Haack reaction is predicated on its mild conditions and high efficiency for the formylation of activated heterocyclic systems.
Sources
- 1. rsc.org [rsc.org]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
A Technical Guide to 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, also known as 2-methyl-6-azaindole-3-carboxaldehyde, is a pivotal heterocyclic building block in medicinal chemistry. Its unique scaffold, combining the electron-rich pyrrole ring with the electron-deficient pyridine moiety, offers a versatile platform for the synthesis of complex molecules with diverse biological activities. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of this important intermediate, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.
Introduction: The Significance of the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] As a bioisostere of indole, the 6-azaindole nucleus often imparts improved physicochemical properties, such as increased solubility and metabolic stability, to drug candidates.[1] The introduction of a nitrogen atom into the indole ring system can also lead to new hydrogen bonding interactions with protein targets, enhancing binding affinity and selectivity.[1]
The 2-methyl and 3-carbaldehyde substituents on the 6-azaindole core are of particular strategic importance. The methyl group can provide beneficial steric interactions within a protein's binding pocket and can influence the electronic properties of the heterocyclic system. The aldehyde functionality serves as a versatile chemical handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This makes this compound a highly valuable starting material in drug discovery programs.
Synthesis of this compound
The primary and most efficient method for the synthesis of 3-formyl-6-azaindoles, including the 2-methyl derivative, is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.
The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2] The resulting electrophilic iminium salt then attacks the electron-rich pyrrole ring of the 6-azaindole precursor.
A plausible mechanism for the Vilsmeier-Haack formylation of a 2-methyl-6-azaindole precursor is depicted below:
Figure 1: Generalized workflow for the Vilsmeier-Haack formylation.
Synthetic Protocol via Vilsmeier-Haack Reaction of 3-Amino-4-methylpyridines
A highly effective and scalable synthesis of 3-formyl-6-azaindoles starts from commercially available 3-amino-4-methylpyridines. This approach involves a [4+1] cyclization strategy initiated by the Vilsmeier-Haack reagent.
Experimental Protocol:
The following is a representative, detailed protocol for the synthesis of 3-formyl-6-azaindoles, which can be adapted for the 2-methyl derivative.
Step 1: Formation of the Vilsmeier Reagent
-
To a flask containing N,N-dimethylformamide (DMF) (20 mL), add phosphorus oxychloride (POCl₃) (3.2 mL, 33 mmol) dropwise at room temperature with stirring.
-
Allow the mixture to stir for 15 minutes to ensure the complete formation of the Vilsmeier reagent.
Step 2: Cyclization and Formylation
-
To the solution of the Vilsmeier reagent, add the appropriate 3-amino-4-methylpyridine derivative (10 mmol).
-
The reaction mixture is then stirred at room temperature for 48 hours.
Step 3: Workup and Isolation
-
The resulting precipitate is collected by filtration and washed with acetonitrile (approx. 10 mL).
-
The solid is then dissolved in water (approx. 30 mL).
-
The aqueous solution is basified to a pH of 10 with potassium carbonate (K₂CO₃).
-
The resulting solid product is collected by filtration, washed with water, and dried to afford the desired 3-formyl-6-azaindole.
This method has been shown to be efficient and can be scaled up to produce significant quantities of the target compound.
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Solid | [2] |
| CAS Number | 933691-82-8 |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆):
-
Aldehyde proton (CHO): ~10.0 ppm (singlet)
-
Pyrrole NH: ~12.0 ppm (broad singlet)
-
Aromatic protons on the pyridine and pyrrole rings: ~7.0-9.0 ppm
-
Methyl protons (CH₃): ~2.5 ppm (singlet)
-
-
¹³C NMR (DMSO-d₆):
-
Aldehyde carbonyl (C=O): ~185 ppm
-
Aromatic and heteroaromatic carbons: ~110-150 ppm
-
Methyl carbon (CH₃): ~12 ppm
-
-
IR (KBr):
-
N-H stretch: ~3200-3400 cm⁻¹
-
C=O stretch (aldehyde): ~1650-1670 cm⁻¹
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: ~161.07
-
Chemical Reactivity and Synthetic Utility
The aldehyde group at the 3-position of the 6-azaindole ring is a versatile functional group that can participate in a wide range of chemical transformations. This reactivity makes this compound a valuable intermediate for the synthesis of more complex molecules.
Sources
Pyrrolo[2,3-c]pyridines as a Novel Class of Potent, Reversible LSD1 Inhibitors: A Technical Guide to Their Discovery and Development
Abstract
This technical guide provides an in-depth exploration of the discovery and preclinical characterization of a novel class of pyrrolo[2,3-c]pyridine-based inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a critical epigenetic regulator and a validated therapeutic target in oncology. We will dissect the structure-guided design, synthesis, and structure-activity relationship (SAR) studies that led to the identification of highly potent, reversible inhibitors. This guide details the key experimental protocols for enzymatic and cell-based assays, presents critical data in a comparative format, and discusses the promising therapeutic potential of this new chemical scaffold for the treatment of cancers such as acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).
The Rationale for Targeting LSD1 in Oncology
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation.[1][2] It functions as an "epigenetic eraser" by specifically removing mono- and di-methyl groups from histone 3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][3][4] The demethylation of H3K4me1/2 leads to transcriptional repression, while the demethylation of H3K9me1/2 results in transcriptional activation.[2] This dual function allows LSD1 to act as either a corepressor or a coactivator depending on the protein complex it is associated with.
Dysregulation and overexpression of LSD1 are tightly linked to the progression of numerous human cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[1][5] By modulating gene expression, LSD1 is critically involved in processes such as tumorigenesis, cell proliferation, and the inhibition of differentiation.[1][2] Consequently, the inhibition of LSD1 has emerged as a promising therapeutic strategy, with several inhibitors advancing into clinical development.[1][3][4]
Caption: Mechanism of LSD1 and its inhibition.
Structure-Guided Discovery of the Pyrrolo[2,3-c]pyridine Scaffold
The journey to discover this novel class of inhibitors began with a structure-guided design approach, leveraging insights from the previously reported reversible LSD1 inhibitor, GSK-354.[1][3][4] The objective was to develop a new chemical scaffold with enhanced potency and improved drug-like properties. The pyrrolo[2,3-c]pyridine core was identified as a promising starting point for chemical exploration.
The design strategy focused on optimizing the interactions within the LSD1 active site. The synthesis of the pyrrolo[2,3-c]pyridine series involved a multi-step process, beginning with the construction of the core heterocyclic system, followed by the strategic introduction of various substituents to probe the structure-activity relationship (SAR). A key synthetic step involved the cyclization of an N-methyl group with a phenyl ring to form a fused 6-membered ring, a modification that proved to significantly enhance potency.[1] This rational design approach, combining structural biology insights with synthetic chemistry, was instrumental in navigating the chemical space to identify highly potent compounds.
Caption: Drug discovery workflow for pyrrolo[2,3-c]pyridine inhibitors.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the pyrrolo[2,3-c]pyridine scaffold led to the identification of key structural features governing inhibitory potency. The SAR studies culminated in the discovery of compound 46 (also referred to as LSD1-UM-109), which emerged as the lead candidate from this series.[1][3]
Compound 46 demonstrated a remarkable increase in potency compared to the initial lead, GSK-354.[3] This enhancement is attributed to the optimized architecture of the molecule, which achieves a more favorable binding orientation within the LSD1 active site.
| Compound | LSD1 Enzymatic IC50 (nM) | MV4;11 Cell Growth IC50 (nM) | H1417 Cell Growth IC50 (nM) |
| GSK-354 | 130 | 12 | 212 |
| Compound 23 | 4.6 | N/A | N/A |
| Compound 46 | 3.1 | 0.6 | 1.1 |
| Compound 49 | N/A | 0.7 | 2.3 |
| Data compiled from multiple sources.[1][3] |
The data clearly illustrates the successful outcome of the lead optimization campaign. Compound 46 inhibits LSD1 enzymatic activity with an IC50 value of 3.1 nM.[1][4] This potent enzymatic inhibition translates directly to exceptional anti-proliferative activity in cancer cell lines. In the MV4;11 acute leukemia cell line, compound 46 exhibited a cell growth IC50 of 0.6 nM, and in the H1417 small-cell lung cancer cell line, the IC50 was 1.1 nM.[1][4] These values represent a significant improvement over the starting compound, GSK-354.[3]
Key Experimental Protocols
The trustworthiness of these findings is underpinned by robust and validated experimental protocols. Below are representative methodologies for the key assays used in the characterization of the pyrrolo[2,3-c]pyridine inhibitors.
LSD1 Enzymatic Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1 in a cell-free system.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT).
-
Reconstitute recombinant human LSD1 enzyme to a working concentration.
-
Prepare a stock solution of the H3K4me2 peptide substrate.
-
Prepare serial dilutions of the test inhibitor (e.g., Compound 46) in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of LSD1 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 20 µL of the H3K4me2 peptide substrate.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
-
Detection:
-
The reaction produces hydrogen peroxide (H2O2) as a byproduct.
-
Add a detection reagent mixture containing horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red).
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (Cell-Based)
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
Protocol:
-
Cell Culture:
-
Culture cancer cell lines (e.g., MV4;11, H1417) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Allow cells to attach and resume growth for 24 hours.
-
Prepare serial dilutions of the test inhibitor in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control.
-
Incubate the plates for 72 hours.
-
-
Detection (Using CellTiter-Glo® as an example):
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent cell growth inhibition for each concentration relative to the vehicle-treated cells.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the curve as described for the enzymatic assay.
-
Pharmacokinetic Profile
A critical aspect of drug development is ensuring that a potent compound possesses favorable pharmacokinetic properties. The lead pyrrolo[2,3-c]pyridines were evaluated for their metabolic stability in liver microsomes from different species.
| Compound | Mouse Stability (% remaining after 30 min) | Rat Stability (% remaining after 30 min) | Dog Stability (% remaining after 30 min) | Human Stability (% remaining after 30 min) |
| Compound 30 | >95% | >95% | >95% | >95% |
| Compound 35 | <5% | 60% | 55% | <5% |
| Compound 42 | >95% | >95% | >95% | >95% |
| Compound 46 | >95% | >95% | >95% | >95% |
| Compound 49 | <5% | 50% | 58% | <5% |
| Data sourced from TheraIndx.[3] |
The lead candidate, Compound 46 , demonstrated excellent stability across mouse, rat, dog, and human liver microsomes, indicating a low susceptibility to phase I metabolic degradation.[3] This favorable metabolic profile is a crucial attribute for a compound intended for further in vivo development. In contrast, compounds like 35 and 49 showed poor stability, particularly in mouse and human microsomes, making them less suitable for advancement.[3]
Conclusion and Future Directions
The discovery of the pyrrolo[2,3-c]pyridine scaffold represents a significant advancement in the development of LSD1 inhibitors. Through a meticulous process of structure-guided design and chemical optimization, a new class of highly potent and reversible inhibitors has been established.[1][4]
The lead compound, 46 (LSD1-UM-109) , stands out with its single-digit nanomolar enzymatic potency, sub-nanomolar anti-proliferative effects in relevant cancer cell lines, and excellent microsomal stability.[1][3] These characteristics make it a highly promising lead compound for further optimization and preclinical development.[1][4]
Future work will likely focus on comprehensive in vivo efficacy studies in animal models of AML and SCLC, detailed pharmacokinetic and pharmacodynamic characterization, and safety toxicology assessments. The compelling profile of the pyrrolo[2,3-c]pyridine series validates LSD1 as a high-value target and provides a strong foundation for the development of a new generation of epigenetic cancer therapies.
References
-
Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10). [Link]
-
ResearchGate. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]
-
Royal Society of Chemistry. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry. [Link]
-
TheraIndx. (2023). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]
-
Europe PMC. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]
-
National Center for Biotechnology Information. (2015). LSD1: biologic roles and therapeutic targeting. Epigenetics. [Link]
-
ResearchGate. (2018). Putative mechanism of action of LSD1 inhibitors. [Link]
-
MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]
-
Frontiers. (2022). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]
-
MDPI. (2019). Pharmacological Inhibition of LSD1 for Cancer Treatment. Molecules. [Link]
-
National Center for Biotechnology Information. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. [Link]
Sources
- 1. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. theraindx.com [theraindx.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
The Ascendant Core: A Technical Guide to 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Derivatives in Drug Discovery
Abstract
The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, prized for its ability to mimic the purine core of ATP and interact with a myriad of biological targets. This technical guide provides an in-depth exploration of a particularly valuable derivative, 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, and its subsequent elaboration into potent and selective therapeutic candidates. We will dissect the synthesis of this core aldehyde, detail the strategic derivatization of its reactive carbonyl group, and contextualize the biological significance of the resulting compounds, with a particular focus on their role as kinase inhibitors in oncology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
The 6-Azaindole Scaffold: A Foundation of Therapeutic Potential
The fusion of a pyrrole and a pyridine ring to form the 1H-pyrrolo[2,3-c]pyridine system creates a unique electronic landscape. The electron-rich pyrrole moiety readily undergoes electrophilic substitution, while the electron-deficient pyridine ring imparts favorable physicochemical properties, including improved solubility and metabolic stability compared to its indole counterpart. This bioisosteric relationship to purines has made azaindole derivatives a cornerstone in the development of kinase inhibitors, compounds that target the ATP-binding site of kinases to modulate cellular signaling pathways implicated in diseases such as cancer and inflammation.
The introduction of a methyl group at the 2-position and a carbaldehyde at the 3-position of the 6-azaindole core provides a strategically functionalized intermediate. The methyl group can offer beneficial steric interactions within a protein binding pocket, while the aldehyde serves as a versatile chemical handle for a multitude of synthetic transformations, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthesis of the Core Intermediate: this compound
The construction of the this compound core is most effectively achieved through a Vilsmeier-Haack formylation of the corresponding 2-methyl-1H-pyrrolo[2,3-c]pyridine precursor. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]
Mechanistic Rationale for the Vilsmeier-Haack Reaction
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich pyrrole ring of the 2-methyl-6-azaindole. The regioselectivity of the formylation at the 3-position is dictated by the electronic properties of the pyrrole ring, which directs electrophilic substitution to the position adjacent to the ring-junction nitrogen. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[2][3]
Sources
Methodological & Application
Synthesis of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: A Detailed Guide for Researchers
Introduction: The Significance of the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of indole, the 6-azaindole nucleus is a core component in numerous biologically active compounds, including approved therapeutics and promising clinical candidates. For instance, Fostemsavir, an FDA-approved HIV entry inhibitor, features this core structure. The unique electronic properties and hydrogen bonding capabilities imparted by the pyridine nitrogen atom often lead to improved pharmacological profiles, such as enhanced solubility and metabolic stability, compared to their indole counterparts.
The introduction of a methyl group at the 2-position and a formyl group at the 3-position of the 6-azaindole ring system yields 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a highly versatile building block. The aldehyde functionality serves as a synthetic handle for a wide array of chemical transformations, enabling the construction of diverse compound libraries for screening and lead optimization in drug development programs. This guide provides detailed, field-proven protocols for the synthesis of this key intermediate, with a focus on explaining the underlying chemical principles and experimental nuances.
Strategic Approaches to Synthesis
The synthesis of this compound can be efficiently achieved through a one-pot Vilsmeier-Haack formylation and cyclization of a suitable pyridine precursor. This modern approach is highly convergent and scalable. An alternative, more classical two-step strategy involves the initial synthesis of the 2-methyl-1H-pyrrolo[2,3-c]pyridine core, followed by a subsequent formylation reaction. Both methodologies will be detailed herein.
Protocol 1: One-Pot Vilsmeier-Haack Formylation and Cyclization
This protocol is based on an efficient and scalable method for the preparation of 3-formyl-6-azaindoles from readily available 3-amino-4-methylpyridine derivatives.[1][2] The reaction proceeds through an in-situ formation of the Vilsmeier reagent, which then facilitates both the cyclization and formylation of the starting material.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Vilsmeier Reagent (POCl₃/DMF): The combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent (a chloroiminium ion). This reagent is not only a formylating agent but also a dehydrating agent that promotes the cyclization of the 3-amino-4-methylpyridine to form the pyrrole ring of the 6-azaindole system.[3][4]
-
Reaction Temperature and Time: The reaction is typically carried out at room temperature over an extended period (48 hours) to allow for the complete formation of the Vilsmeier reagent and its subsequent reaction with the pyridine substrate.[1]
-
Work-up Procedure: The work-up involves an initial filtration to isolate the crude product, which is then dissolved in water and neutralized with a base (e.g., potassium carbonate). This step is crucial for the hydrolysis of the intermediate iminium species to the final aldehyde and to remove any acidic byproducts.
Experimental Protocol:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Amino-4-methylpyridine | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available |
| Potassium carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Acetonitrile (MeCN) | HPLC Grade | Commercially Available |
| Deionized Water | ||
| Round-bottom flask | ||
| Magnetic stirrer | ||
| Ice bath | ||
| Buchner funnel and filter paper | ||
| Standard laboratory glassware |
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylformamide (20 mL).
-
Addition of POCl₃: Slowly add phosphorus oxychloride (3.2 mL, 33 mmol) to the DMF at room temperature with vigorous stirring. A gentle exotherm may be observed. Stir the resulting solution for 15 minutes.
-
Addition of Starting Material: To the freshly prepared Vilsmeier reagent, add 3-amino-4-methylpyridine (1.08 g, 10 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 48 hours. A precipitate is expected to form during this time.
-
Isolation of Crude Product: After 48 hours, filter the precipitate using a Buchner funnel and wash the solid with acetonitrile (approximately 10 mL).
-
Hydrolysis and Neutralization: Dissolve the collected solid in deionized water (approximately 30 mL).
-
Basification: Slowly add solid potassium carbonate to the aqueous solution until the pH reaches approximately 10. A solid product will precipitate out.
-
Final Product Isolation: Collect the solid product by filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield this compound.
Expected Yield and Characterization:
-
Yield: Good preparative yields are expected.
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Two-Step Synthesis via 2-Methyl-1H-pyrrolo[2,3-c]pyridine Intermediate
Step 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
A robust method for the synthesis of 2-substituted 6-azaindoles involves the dilithiation of 3-amino-4-picoline followed by condensation with a suitable electrophile.[5]
Reaction Scheme:
Step-by-Step Procedure:
-
Dilithiation: In a dry reaction vessel under an inert atmosphere, dissolve 3-amino-4-picoline in a suitable anhydrous solvent (e.g., THF). Cool the solution to -78 °C.
-
Addition of Base: Slowly add a solution of sec-butyllithium (sec-BuLi) in cyclohexane (2.2 equivalents) while maintaining the low temperature.
-
Warming: Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the dianion.
-
Condensation: Cool the reaction mixture back to -78 °C and slowly add a carboxylic ester (e.g., ethyl acetate, 1.2 equivalents).
-
Quenching: After stirring for an appropriate time, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-methyl-1H-pyrrolo[2,3-c]pyridine.
Step 2: Vilsmeier-Haack Formylation of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
The 2-methyl-6-azaindole synthesized in the previous step is an electron-rich heterocycle and can be readily formylated at the 3-position using the Vilsmeier-Haack reaction.
Reaction Scheme:
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent as described in Protocol 1 by adding POCl₃ (1.2 equivalents) to anhydrous DMF at 0 °C.
-
Addition of Substrate: To the pre-formed Vilsmeier reagent, add a solution of 2-methyl-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or potassium carbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Data Summary and Visualization
Table of Key Reaction Parameters
| Parameter | Protocol 1 (One-Pot) | Protocol 2 (Two-Step) |
| Starting Material | 3-Amino-4-methylpyridine | 3-Amino-4-picoline & Ethyl Acetate |
| Key Reagents | POCl₃, DMF | sec-BuLi, POCl₃, DMF |
| Reaction Temperature | Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 48 hours | Step 1: ~2 hours; Step 2: Varies |
| Number of Steps | 1 | 2 |
| Scalability | Readily scalable[1] | Moderate |
Workflow Diagram: One-Pot Synthesis
Caption: One-pot synthesis workflow.
Reaction Mechanism: Vilsmeier-Haack Formylation and Cyclization
Caption: Simplified Vilsmeier-Haack mechanism.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
sec-Butyllithium (sec-BuLi) is a pyrophoric reagent and must be handled under a strictly inert atmosphere.
-
The reactions should be performed in a well-ventilated area.
Conclusion
The synthesis of this compound is a critical step in the development of novel therapeutics based on the 6-azaindole scaffold. The one-pot Vilsmeier-Haack formylation and cyclization of 3-amino-4-methylpyridine offers a highly efficient, scalable, and convergent route to this valuable building block. For situations where a stepwise approach is preferred, the synthesis of 2-methyl-1H-pyrrolo[2,3-c]pyridine followed by a separate formylation reaction provides a reliable alternative. By understanding the underlying chemical principles and adhering to the detailed protocols provided, researchers can confidently synthesize this key intermediate for their drug discovery programs.
References
-
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Kim, J., et al. (2012). Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. Organic Letters, 14(12), 3233-3235. [Link]
-
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Gao, Y., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 26(15), 4487. [Link]
-
Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical & Biological Sciences, 2(3), 363-381. [Link]
-
Song, J. J., et al. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of Organic Chemistry, 70(16), 6512-6514. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-996. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Ali, M. A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(11), 1362. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
Sources
The Rising Star in Epigenetic Drug Discovery: Applications of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both potent biological activity and favorable drug-like properties is paramount. Among the myriad of heterocyclic systems, the pyrrolopyridine core, a bioisostere of indole, has garnered significant attention. This application note delves into the burgeoning potential of a specific, yet underexplored, derivative: 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde . While direct literature on this exact molecule is emerging, its structural components—the 6-azaindole core, a C2-methyl group, and a reactive C3-carbaldehyde—position it as a highly valuable intermediate for the synthesis of next-generation therapeutics. The strategic placement of these functionalities provides a versatile platform for generating diverse chemical libraries with the potential to address a range of therapeutic targets. This document will illuminate the current and prospective applications of this scaffold, with a particular focus on its role in the development of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.
Medicinal Chemistry Applications: A Gateway to Novel Epigenetic Modulators
The true value of this compound lies in its utility as a versatile building block. The C3-carbaldehyde group serves as a chemical handle for a plethora of synthetic transformations, allowing for the introduction of diverse pharmacophoric elements. This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Targeting the Epigenome: The Rise of Pyrrolo[2,3-c]pyridines as LSD1 Inhibitors
A groundbreaking application of the pyrrolo[2,3-c]pyridine scaffold is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation through the demethylation of histone H3 on lysines 4 and 9 (H3K4 and H3K9). Dysregulation of LSD1 activity is a hallmark of several cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a compelling therapeutic target.
Recent studies have unveiled a new class of highly potent and reversible LSD1 inhibitors based on the pyrrolo[2,3-c]pyridine core.[1][2] These inhibitors have demonstrated nanomolar efficacy in enzymatic assays and potent growth inhibition of cancer cell lines.[1] The this compound is an ideal starting point for the synthesis of such inhibitors. The aldehyde functionality can be readily converted into various nitrogen-containing heterocycles or used in reductive amination reactions to append side chains that can interact with key residues in the active site of LSD1.
Mechanism of Action: Derivatives of the pyrrolo[2,3-c]pyridine scaffold act as reversible inhibitors of LSD1. They are designed to occupy the substrate-binding pocket of the enzyme, preventing the demethylation of its histone substrates. This leads to the reactivation of silenced tumor suppressor genes and the induction of cancer cell differentiation and apoptosis.
Protocols for Synthesis and Derivatization
The following protocols provide a representative synthetic route to this compound and a general method for its derivatization, based on established chemical principles and analogous reactions reported in the literature.
Protocol 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine (6-Azaindole)
This protocol is adapted from a one-step synthesis of 2-substituted 6-azaindoles.[3]
Materials:
-
3-Amino-4-picoline
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Ethyl acetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a solution of 3-amino-4-picoline (1.0 eq) in anhydrous THF under an inert atmosphere of nitrogen, add sec-BuLi (2.2 eq) dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour to ensure complete dilithiation.
-
Cool the reaction mixture to -78 °C and add a solution of ethyl acetate (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford 2-methyl-1H-pyrrolo[2,3-c]pyridine.
Protocol 2: Vilsmeier-Haack Formylation to Yield this compound
This protocol is a representative procedure for the formylation of an electron-rich heterocycle.
Materials:
-
2-Methyl-1H-pyrrolo[2,3-c]pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to yield this compound.
Data Presentation: Biological Activity of Pyrrolo[2,3-c]pyridine Derivatives
The following table summarizes the in vitro activity of representative pyrrolo[2,3-c]pyridine-based LSD1 inhibitors, demonstrating the potency of this scaffold.
| Compound ID | LSD1 Enzymatic IC₅₀ (nM)[1] | MV4;11 Cell Growth Inhibition IC₅₀ (nM)[1] | H1417 Cell Growth Inhibition IC₅₀ (nM)[1] |
| 46 | 3.1 | 0.6 | 1.1 |
| 48 | 1.3 | Not Reported | Not Reported |
| 49 | 1.4 | Not Reported | Not Reported |
Visualizations: Synthetic Pathway and Workflow
Caption: Synthetic pathway to this compound and its application.
Conclusion and Future Perspectives
This compound represents a molecule of significant interest for contemporary medicinal chemistry. Its strategic design as a versatile intermediate provides a clear and efficient route to novel therapeutics, particularly in the exciting field of epigenetics. The demonstrated success of the pyrrolo[2,3-c]pyridine scaffold in generating potent, reversible LSD1 inhibitors underscores the immense potential of derivatives synthesized from this carbaldehyde. As research into epigenetic modulators continues to expand, the demand for such well-crafted and adaptable building blocks will undoubtedly grow. Further exploration of the chemical space accessible from this intermediate is highly encouraged and is poised to yield a new generation of targeted therapies for cancer and other diseases.
References
Sources
- 1. CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents [patents.google.com]
- 2. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google Patents [patents.google.com]
- 3. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde in Synthetic Chemistry
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 6-Azaindole Scaffold
In the landscape of modern medicinal chemistry, certain heterocyclic scaffolds have earned the designation of "privileged structures" due to their recurring appearance in a multitude of biologically active compounds. The 1H-pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a prominent member of this class. Its structure, which features a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, offers a unique electronic and steric profile that is highly effective for molecular recognition by biological targets.[1] This scaffold is a key component in numerous compounds targeting a range of diseases, notably in the development of kinase inhibitors for cancer therapy.[2]
The strategic introduction of a methyl group at the 2-position and a highly versatile carbaldehyde group at the 3-position yields 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde . This intermediate is of exceptional value to researchers and drug development professionals. The aldehyde functionality serves as a robust synthetic handle, enabling a diverse array of chemical transformations to build molecular complexity and generate libraries of novel compounds for biological screening. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols for its key applications.
Table 1: Physicochemical Properties of the Intermediate
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 933691-82-8 | [3] |
| Molecular Formula | C₉H₈N₂O | [3] |
| Molecular Weight | 160.17 g/mol | [3] |
| Appearance | Solid | [4] |
| Topological Polar Surface Area | 45.8 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Core Synthetic Applications: A Gateway to Molecular Diversity
The reactivity of this compound is dominated by the chemistry of its aldehyde group. This allows for the precise and efficient introduction of new functionalities, which is critical for structure-activity relationship (SAR) studies. The diagram below illustrates three principal reaction pathways that transform this intermediate into diverse molecular architectures.
Caption: Key synthetic pathways from the aldehyde intermediate.
The three primary transformations detailed in this guide are:
-
Reductive Amination: The most direct method for installing amine side chains, providing access to a vast chemical space crucial for modulating physicochemical properties like solubility and basicity.
-
Wittig Olefination: A classic and reliable method for carbon-carbon double bond formation, converting the aldehyde into an alkene. This is useful for introducing rigid linkers or pharmacophores that can be further modified.[5][6]
-
Condensation Reactions: Reaction with compounds containing an active methylene group (e.g., malononitrile, barbituric acid) to construct more complex and often novel heterocyclic systems fused to the core scaffold.[7]
Experimental Protocols
Protocol 1: Reductive Amination
Principle: This one-pot, two-step procedure first involves the formation of an intermediate imine via condensation of the aldehyde with a primary or secondary amine.[8][9] The imine is then reduced in situ by a mild hydride-donating agent, typically sodium triacetoxyborohydride [NaBH(OAc)₃], to yield the corresponding amine. This reducing agent is favored for its selectivity; it is powerful enough to reduce the protonated imine but generally does not reduce the starting aldehyde, minimizing side reactions.
Caption: Workflow for the one-pot reductive amination protocol.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv) in anhydrous DCE (approx. 0.1 M concentration), add the desired amine (1.1 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions. Note: The reaction may effervesce slightly.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired amine product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Wittig Olefination
Principle: The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds.[10] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine oxide.[6] The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[5]
Materials and Reagents:
-
(Substituted)-triphenylphosphonium bromide salt (1.1 equiv)
-
Strong base (e.g., n-Butyllithium, Sodium Hydride, or Potassium tert-butoxide) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
This compound (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Step-by-Step Methodology (using Potassium tert-butoxide):
-
In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend the appropriate triphenylphosphonium bromide salt (1.1 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 equiv) portion-wise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep yellow or orange).
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF and add it to the ylide solution dropwise via syringe at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to separate, but careful chromatography (e.g., using a hexane/ethyl acetate eluent system) should yield the pure alkene product.
-
Characterize the final product by NMR and MS to confirm its structure and stereochemistry (if applicable).
Table 2: Representative Derivatives via Reductive Amination and Wittig Olefination
| Reaction | Reagent | Product Structure (Example) | Product Molecular Formula | Product Exact Mass |
| Reductive Amination | Benzylamine | N-((2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)methyl)aniline | C₁₆H₁₇N₃ | 251.1422 |
| Reductive Amination | Morpholine | 4-((2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)methyl)morpholine | C₁₃H₁₇N₃O | 231.1372 |
| Wittig Olefination | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)acrylate | C₁₃H₁₄N₂O₂ | 230.1055 |
| Wittig Olefination | Methyltriphenylphosphonium bromide | 3-Ethenyl-2-methyl-1H-pyrrolo[2,3-c]pyridine | C₁₀H₁₀N₂ | 158.0844 |
Conclusion and Field Insights
This compound is more than a simple building block; it is a strategic entry point into a rich chemical space of high-value compounds. The protocols described herein for reductive amination and Wittig olefination represent foundational, field-proven methodologies that can be readily adapted for a wide range of substrates. For drug discovery professionals, the ability to rapidly and reliably synthesize analog libraries is paramount. The robustness of these reactions makes this intermediate an ideal platform for such endeavors. Furthermore, the pyrrolo[2,3-c]pyridine core itself has been successfully leveraged in the discovery of potent and reversible LSD1 inhibitors, highlighting the continued therapeutic relevance of this scaffold.[11][12][13] By mastering the chemistry of this versatile intermediate, researchers can significantly accelerate their discovery programs.
References
-
Al-Ostoot, F. H., Al-Mulla, A., & Yaseen, M. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 433-454. [Link]
-
El-Adl, K., Al-Dhfyan, A., & El-Demerdash, A. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 125-133. [Link]
-
Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300787. [Link]
-
Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]
-
Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12248-12264. [Link]
-
Erdogan, H., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Medicinal Chemistry Research, 21, 3891-3902. [Link]
-
Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995-5996. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved January 19, 2026, from [Link]
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994. [Link]
-
Kandeel, M. M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved January 19, 2026, from [Link]
-
Fadda, A. A., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Korean Chemical Society, 58(2), 193-198. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved January 19, 2026, from [Link]
-
Wang, L., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389-1395. [Link]
-
Patil, V. R., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1541-1554. [Link]
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved January 19, 2026, from [Link]
-
Wang, L., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed. [Link]
-
Wang, L., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. NIH. [Link]
-
Semikolenova, E. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]
-
Artiukha, E. A., et al. (2015). One-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor. Catalysis Science & Technology, 5, 4741-4745. [Link]
-
Semikolenova, E. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 933691-82-8|this compound|BLD Pharm [bldpharm.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde in Modern Kinase Inhibitor Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Kinase Specificity and the Role of Privileged Scaffolds
The human kinome, comprising over 500 protein kinases, represents a vast and fertile landscape for therapeutic intervention, particularly in oncology, immunology, and inflammatory diseases. Kinase inhibitors have revolutionized treatment paradigms, but the high degree of homology in the ATP-binding site across the kinome presents a persistent challenge: achieving inhibitor selectivity. Off-target effects can lead to toxicity and diminish therapeutic efficacy. Consequently, the design of kinase inhibitors has evolved into a sophisticated exercise in molecular architecture, where the core heterocyclic scaffold is of paramount importance.
Among the most successful scaffolds are the azaindoles and deazapurines, which act as bioisosteres of adenine, the purine core of ATP. These "privileged scaffolds" provide a foundational structure that anchors the inhibitor within the ATP-binding pocket, primarily through hydrogen bonding interactions with the kinase hinge region. The pyrrolo[2,3-d]pyrimidine (7-deazapurine) core of Tofacitinib, a blockbuster Janus Kinase (JAK) inhibitor, is a testament to this strategy's success.[1]
This guide focuses on a less-common but strategically valuable isomer: the pyrrolo[2,3-c]pyridine (6-azaindole) system, specifically 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde . This key intermediate serves as a versatile and powerful building block for a new generation of kinase inhibitors. The aldehyde functionality at the 3-position provides a reactive handle for introducing diverse side chains, enabling chemists to fine-tune selectivity and potency against specific kinase targets. We will explore the synthesis of this intermediate and its application in constructing potent kinase inhibitors, providing detailed protocols and the scientific rationale behind the methodological choices.
Part 1: Synthesis of the Core Intermediate: this compound
The most efficient and widely adopted method for installing the critical carbaldehyde group onto an electron-rich heterocyclic system like 2-methyl-1H-pyrrolo[2,3-c]pyridine is the Vilsmeier-Haack reaction .[2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve electrophilic formylation.[3]
The causality behind this choice is twofold:
-
Reactivity: The pyrrole ring of the 6-azaindole system is highly activated towards electrophilic substitution, making it an ideal substrate for the Vilsmeier-Haack conditions.
-
Regioselectivity: Formylation occurs preferentially at the electron-rich C3 position of the pyrrole ring, driven by the directing influence of the adjacent nitrogen atom and the overall electronic distribution of the bicyclic system.[4]
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for Vilsmeier-Haack formylation.
Protocol 1: Synthesis of this compound
Materials:
-
2-Methyl-1H-pyrrolo[2,3-c]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 molar equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 molar equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of the chloroiminium salt (Vilsmeier reagent) will be observed.[5]
-
Formylation: Dissolve 2-methyl-1H-pyrrolo[2,3-c]pyridine (1 molar equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Hydrolysis and Isolation: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a 2M aqueous NaOH solution until the pH is basic (pH 9-10). This step hydrolyzes the intermediate iminium salt to the desired aldehyde.[6]
-
A precipitate will form. Stir the slurry for 1 hour at room temperature.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield this compound as a solid.[7]
Part 2: Application in Kinase Inhibitor Synthesis
The 3-carbaldehyde group is a versatile synthetic handle, enabling the construction of diverse kinase inhibitor libraries through several key chemical transformations. The most prominent of these is reductive amination , which allows for the direct coupling of the heterocyclic core with various amine-containing side chains. These side chains are crucial for targeting specific sub-pockets within the kinase active site, thereby dictating inhibitor potency and selectivity.
This strategy is central to the synthesis of many Janus Kinase (JAK) inhibitors. The JAK family (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases that mediate cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in numerous autoimmune diseases, making JAKs high-value therapeutic targets.[8][9]
The JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway.
Protocol 2: Synthesis of a Representative JAK Inhibitor via Reductive Amination
This protocol describes a general procedure for coupling the aldehyde intermediate with a functionalized piperidine amine, a common motif in JAK inhibitors like Tofacitinib.[10]
Materials:
-
This compound
-
(3R,4R)-4-Methyl-3-(methylamino)piperidine derivative (or similar amine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 molar equivalent) and the desired amine side chain (e.g., (3R,4R)-4-methyl-3-(methylamino)piperidine, 1.1 molar equivalents) in DCE.
-
Add a catalytic amount of glacial acetic acid (0.1 molar equivalents) to facilitate the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB, 1.5 molar equivalents) portion-wise. STAB is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., DCM/Methanol) to yield the final kinase inhibitor.
Part 3: Data Summary and Structural Diversity
The true power of this compound lies in its ability to serve as a launchpad for a wide array of inhibitors targeting different kinases. By varying the amine component in the reductive amination step, researchers can probe the chemical space of the kinase active site to optimize binding and achieve selectivity.
Table 1: Examples of Kinase Inhibitors Derived from Pyrrolo-Pyridine Scaffolds
| Scaffold | Representative Target(s) | Reported Potency (IC₅₀) | Reference |
| Pyrrolo[2,3-d]pyrimidine | JAK1/JAK3 | 1-100 nM | |
| Pyrrolo[2,3-b]pyridine | JAK1 / JAK3 | 10-500 nM | [11][12] |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | 30-60 nM | [13] |
| Pyrrolo[2,3-d]pyrimidine | CSF1R | Low nM range | [14] |
| Pyrrolo[2,3-d]pyridine | VEGFR2, EGFR, HER2 | Low µM range | [15] |
Note: This table includes data from various pyrrolo-pyridine isomers to illustrate the general utility of the scaffold family in kinase inhibition. Specific data for inhibitors derived directly from the this compound should be referenced from specific literature sources when available.
Conclusion and Future Outlook
This compound is a high-value, versatile intermediate for the synthesis of novel kinase inhibitors. Its strategic design incorporates a proven hinge-binding scaffold (the 6-azaindole core) with a reactive chemical handle that allows for late-stage diversification. The protocols outlined herein provide a robust and reproducible framework for synthesizing this key building block and employing it in the construction of potent kinase modulators, particularly those targeting the JAK-STAT pathway. As the demand for more selective and effective kinase inhibitors continues to grow, the exploration of such well-designed, adaptable intermediates will remain a cornerstone of successful drug discovery campaigns.
References
- Al-Ostath, A., et al. (2024). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Bioorganic Chemistry.
- Cherukupalli, S., et al. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules.
- Eldehna, W. M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]
-
Santos, L., et al. (2018). Tofacitinib Synthesis – An Asymmetric Challenge. Synthesis. Available at: [Link]
-
Wikipedia contributors. (2024). Janus kinase inhibitor. Wikipedia. Available at: [Link]
-
V, S., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]
-
Kim, B., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
- Pawar, S. D., & Patil, P. G. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
-
Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
- Menichincheri, M., et al. (2016). Efficient method for the preparation of tofacitinib citrate. Google Patents (EP3078665A1).
-
Sun Pharmaceutical Industries Limited. (2016). Process for the preparation of tofacitinib and intermediates thereof. Justia Patents. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Reddy, G. D., et al. (2016). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development. Available at: [Link]
-
Jones, R. A., & Rees, C. W. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at: [Link]
- Askew, B., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents (WO2006063167A1).
-
Okaniwa, M., et al. (2012). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Akbas, E., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) aminomethylene malonaldehyde and its some heterocyclic reactions. Medicinal Chemistry Research. Available at: [Link]
-
Blumenkopf, T. A., et al. (2007). Pyrrolo[2,3-d]pyrimidine compounds. PubChem, Patent US-7265221-B2. Available at: [Link]
-
Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. ResearchGate. Available at: [Link]
-
Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Singh, J., et al. (2014). 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2,-3-B]PYRAZINE DUAL ITK AND JAK3 KINA. Google Patents (EP2986300B1).
- Balamurugan, R., et al. (2015). Pyrrolo[2,3-D]pyrimidine compounds. Google Patents (US8987283B2).
- Su, Y., et al. (2023). PYRUVATE KINASE ACTIVATORS. Google Patents (US-20230338804-A1).
-
Li, Y., et al. (2020). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Organic Process Research & Development. Available at: [Link]
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
- Flanagan, M. E., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents (WO2007012953A2).
-
Kumar, R., & Sharma, U. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Available at: [Link]
- Wu, Y., et al. (2012). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Google Patents (CN102702166A).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. 933691-82-8|this compound|BLD Pharm [bldpharm.com]
- 8. Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US8987283B2 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]
- 10. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 11. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Privileged Scaffold
2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, an analogue of 6-azaindole, represents a core heterocyclic structure of significant interest in medicinal chemistry and drug discovery. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic landscape, making it a "privileged scaffold." This structural motif is found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The C3-carbaldehyde functional group serves as a versatile synthetic handle, allowing for a wide array of subsequent chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).
This document provides a detailed guide to the synthesis of this key intermediate, focusing on the widely employed Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of this transformation, offer a comprehensive experimental protocol, and present data in a clear, accessible format.
The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation
The Vilsmeier-Haack reaction is a robust and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][4][5]
Mechanistic Insights
The reaction proceeds through a well-established mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[2][4]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the 2-methyl-1H-pyrrolo[2,3-c]pyridine attacks the electrophilic carbon of the Vilsmeier reagent. The substitution preferentially occurs at the C3 position, which is the most nucleophilic site of the 7-azaindole ring system.
-
Formation of an Iminium Intermediate: Following the electrophilic attack, a chloride ion is eliminated, leading to the formation of a stable iminium salt intermediate.
-
Hydrolysis: The reaction mixture is then subjected to aqueous work-up, during which the iminium salt is hydrolyzed to yield the final aldehyde product, this compound.[2]
This mechanistic understanding is crucial for optimizing reaction conditions and troubleshooting potential issues. The electron-rich nature of the pyrrole moiety makes it highly susceptible to this electrophilic substitution.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
This protocol is adapted from established procedures for the formylation of related azaindole and pyrrole systems.[6][7]
Materials and Reagents
-
2-Methyl-1H-pyrrolo[2,3-c]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) for extraction
-
Hexanes for purification
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon inlet
-
Standard glassware for work-up and purification
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents).
-
Formation of Vilsmeier Reagent: Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. A thick, white precipitate of the Vilsmeier reagent will form. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture onto crushed ice.
-
Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the mixture to a pH of 7-8. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Quantitative Data Summary
| Parameter | Condition | Rationale |
| Stoichiometry | ||
| 2-Methyl-1H-pyrrolo[2,3-c]pyridine | 1.0 equivalent | Limiting reagent. |
| POCl₃ | 1.1 - 1.5 equivalents | A slight excess ensures complete formation of the Vilsmeier reagent. |
| DMF | 5 - 10 equivalents | Acts as both a reagent and a solvent. |
| Temperature | ||
| Vilsmeier Reagent Formation | 0 °C | The reaction is exothermic; cooling controls the reaction rate and prevents side reactions. |
| Reaction | 0 °C to Room Temperature | Gradual warming allows for controlled reaction progression. |
| Time | 2 - 4 hours | Reaction time may vary depending on the substrate and scale. Monitor by TLC. |
| Work-up | Aqueous NaHCO₃ | Neutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium intermediate. |
| Purification | Silica Gel Chromatography | Provides the pure product free from starting material and byproducts. |
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Vilsmeier-Haack formylation workflow.
Reaction Mechanism Overview
Caption: Vilsmeier-Haack reaction mechanism.
Conclusion
The Vilsmeier-Haack reaction provides a reliable and scalable method for the synthesis of this compound. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are key to achieving high yields and purity. This versatile intermediate opens the door to the development of a diverse range of novel compounds for biological screening, underscoring its importance in modern drug discovery programs.
References
-
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Organic Syntheses. Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2014). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Rashidi, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-arylaminopropenals and their reactions. International Journal of Organic Chemistry, 3(3), 187-195. [Link]
-
Organic Syntheses. p-Dimethylaminobenzaldehyde. Organic Syntheses. [Link]
-
MDPI. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Purification of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: A Guide for Medicinal Chemists
Introduction: The Importance of Purity in Drug Discovery
In the landscape of modern drug development, the pyrrolo[2,3-c]pyridine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The title compound, 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, is a key intermediate in the synthesis of a variety of biologically active molecules. The aldehyde functional group serves as a versatile handle for further chemical transformations, making this compound a valuable building block for medicinal chemists.
The purity of such an intermediate is paramount. Trace impurities can lead to the formation of unwanted side products in subsequent synthetic steps, complicating reaction monitoring, product isolation, and ultimately, the interpretation of biological data. This guide provides detailed application notes and protocols for the purification of this compound, ensuring a high degree of purity essential for downstream applications in drug discovery and development.
Physicochemical Properties: A Foundation for Purification Strategy
A successful purification strategy is built upon a thorough understanding of the physicochemical properties of the target compound. For this compound, the key characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Solid | |
| Polarity | Polar | Inferred from structure |
The presence of the pyrrole and pyridine nitrogen atoms, along with the carbonyl group of the aldehyde, imparts a significant degree of polarity to the molecule. This polarity, coupled with its solid nature, suggests that recrystallization and normal-phase column chromatography are likely to be effective purification techniques.
Anticipating Impurities: A Chemist's Foresight
The synthesis of this compound, often achieved through a Vilsmeier-Haack reaction on the corresponding 2-methyl-1H-pyrrolo[2,3-c]pyridine precursor, can introduce several impurities.[1] A proactive understanding of these potential contaminants is crucial for selecting the most effective purification method.
Potential Impurities:
-
Unreacted Starting Material: Incomplete formylation will result in the presence of 2-methyl-1H-pyrrolo[2,3-c]pyridine.
-
Constitutional Isomers: While the 3-position is generally favored for electrophilic substitution, small amounts of other isomers (e.g., formylation at the 1, 4, 5, or 6-position) may be formed. These isomers can be particularly challenging to separate due to their similar polarities.
-
Vilsmeier Reagent Adducts: Residual adducts from the Vilsmeier reagent can sometimes persist through the work-up.
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
The primary goal of the purification is to remove these impurities, with a particular focus on the separation of constitutional isomers, which often requires a high-resolution technique like column chromatography or HPLC.
Purification Workflow: A Strategic Approach
A multi-step approach is often the most effective strategy for achieving high purity. The following workflow provides a logical progression from a crude reaction mixture to a highly purified product.
Figure 1. A strategic workflow for the purification of this compound.
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is an excellent first-pass purification technique for removing bulk impurities and unreacted starting material.[2] The key is to identify a solvent or solvent system in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
Solvent Screening
A systematic solvent screening is the first step in developing a robust recrystallization protocol.
Procedure:
-
Place approximately 10-20 mg of the crude solid into several small test tubes.
-
To each test tube, add a different solvent from the list below, dropwise, at room temperature, until the solid just dissolves. Observe the solubility.
-
If the solid is insoluble at room temperature, gently heat the test tube in a warm water bath.
-
If the solid dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for the formation of crystals. An ideal solvent will show poor solubility at room temperature, good solubility at elevated temperatures, and will yield a good crop of crystals upon cooling.
Recommended Screening Solvents (in order of decreasing polarity):
-
Water
-
Ethanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Dichloromethane
-
Toluene
-
Hexanes
Solvent Pair Screening:
If a single solvent is not ideal, a two-solvent system can be employed.[3] In this approach, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until the solution becomes turbid. The solution is then clarified by the addition of a few drops of the "good" solvent and allowed to cool.
Common Solvent Pairs for Polar Organics:
-
Ethanol/Water
-
Acetone/Water
-
Ethyl Acetate/Hexanes
Recrystallization Protocol
Once a suitable solvent or solvent system has been identified, proceed with the bulk recrystallization.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (pre-heated)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography for Isomer Separation
Flash column chromatography is a powerful technique for separating compounds with different polarities, making it ideal for removing constitutional isomers and other closely related impurities.[4]
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal eluent system using TLC. The goal is to find a solvent system that provides good separation between the target compound and its impurities, with a target Rf value of 0.2-0.4 for the desired product.[4]
Procedure:
-
Prepare a stock solution of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone).
-
Visualize the spots under UV light.
-
Adjust the solvent ratio to achieve the desired separation and Rf value.
-
For polar, nitrogen-containing compounds that may streak on silica, the addition of a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape by neutralizing acidic sites on the silica gel.[5]
Column Chromatography Protocol
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent system determined by TLC
-
Crude material
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar component of your eluent system.
-
Pour the slurry into the column and allow it to pack evenly.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
For optimal separation, use a dry loading technique.[6] Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to begin the elution.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Figure 2. A step-by-step workflow for flash column chromatography.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for High-Purity Applications
For applications requiring the highest level of purity (>99.5%), such as in late-stage drug development or for the preparation of analytical standards, preparative reverse-phase HPLC is the method of choice.
Analytical HPLC for Method Development
As with column chromatography, analytical HPLC is first used to develop the separation method.
Initial Conditions:
-
Column: A C18 reverse-phase column is a good starting point for polar compounds.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Gradient: A typical starting gradient would be from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1 mL/min for a standard analytical column (e.g., 4.6 mm ID).
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (determined by UV-Vis spectroscopy).
The gradient is then optimized to achieve baseline separation of the target compound from all impurities.
Preparative HPLC Protocol
Once an effective separation is achieved on an analytical scale, the method can be scaled up to a preparative scale.
Procedure:
-
Scaling Up: The method is scaled to a larger diameter preparative column, adjusting the flow rate and sample loading accordingly.
-
Sample Preparation: Dissolve the partially purified material (from recrystallization or column chromatography) in the mobile phase or a compatible solvent.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of the pure product.
-
Product Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to isolate the final product.
Conclusion: A Commitment to Quality
The purification of key intermediates like this compound is a critical, yet often overlooked, aspect of the drug discovery process. By employing a systematic and logical approach to purification, researchers can ensure the quality and integrity of their synthetic intermediates, leading to more reliable and reproducible downstream results. The protocols outlined in this guide provide a comprehensive framework for achieving the high level of purity required for the successful advancement of novel therapeutic agents.
References
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
Sources
Application Notes & Protocols: 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde as a Cornerstone for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of the 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Scaffold
In the landscape of medicinal chemistry and drug development, the pyrrolo[2,3-c]pyridine core, an isomer of 7-azaindole, represents a "privileged scaffold." Its structural resemblance to purine enables it to effectively interact with the ATP-binding sites of various enzymes, particularly kinases.[1] The strategic introduction of a 2-methyl group and a 3-carbaldehyde function transforms this core into a uniquely versatile building block: This compound .
The aldehyde group serves as a reactive handle for a multitude of chemical transformations, allowing for the systematic elaboration of the core structure. This enables chemists to construct vast libraries of complex heterocyclic compounds for structure-activity relationship (SAR) studies. The adjacent methyl group can provide beneficial steric and electronic properties, influencing molecular conformation and interaction with biological targets. Derivatives of this scaffold are integral to the development of targeted therapeutics, including inhibitors for kinases like c-Met, CDK8, and Janus kinases (JAKs), which are implicated in cancer and inflammatory diseases.[2]
This guide provides detailed protocols and the underlying chemical principles for utilizing this powerful building block in the synthesis of advanced heterocyclic systems.
Part 1: Synthesis of the Core Building Block
The most direct and efficient method for synthesizing this compound is the Vilsmeier-Haack formylation of the parent heterocycle, 2-methyl-1H-pyrrolo[2,3-c]pyridine.
Mechanism Insight: The Vilsmeier-Haack Reaction
This reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[3][4][5] It proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, the "Vilsmeier reagent."
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the pyrrole ring attacks the Vilsmeier reagent. The resulting iminium salt intermediate is stable until it is hydrolyzed during aqueous workup to yield the final aldehyde.[5][6]
Caption: Vilsmeier-Haack formylation workflow.
Protocol 1: Synthesis of this compound
Materials:
-
2-Methyl-1H-pyrrolo[2,3-c]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Crushed ice or ice-water bath
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cold addition prevents side reactions and ensures controlled formation.
-
-
Substrate Addition: Dissolve 2-methyl-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-45 °C (reflux for DCM) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Causality: Heating provides the necessary activation energy for the electrophilic substitution on the pyrrole ring.
-
-
Workup and Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto a vigorously stirred beaker of crushed ice.
-
Causality: This step quenches the reaction and initiates the hydrolysis of the intermediate iminium salt. This process is highly exothermic and can cause splashing if done too quickly.
-
-
Neutralization and Precipitation: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is ~8-9. A solid precipitate should form.
-
Causality: Neutralizing the acidic mixture fully hydrolyzes the iminium salt and deprotonates the product, causing it to precipitate out of the aqueous solution.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether or hexane to aid in drying.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary. Dry the final product under vacuum.
Part 2: Applications in the Synthesis of Fused Heterocycles
The 3-carbaldehyde functionality is a gateway to constructing complex, fused heterocyclic systems, particularly those of pharmaceutical interest like pyrrolopyrimidines.
Application 1: Synthesis of Pyrrolo[3,2-d]pyrimidin-4-amines via Guanidine Condensation
This protocol demonstrates the construction of a fused pyrimidine ring, a core element in many kinase inhibitors.[1][7] The reaction is a condensation-cyclization cascade.
Caption: Synthesis of a fused pyrimidine via guanidine condensation.
Protocol 2: Condensation with Guanidine Hydrochloride
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium metal
-
Ethanol (200 proof, absolute)
-
Standard reflux apparatus and inert atmosphere setup
Procedure:
-
Base Preparation: In a flame-dried flask under a nitrogen atmosphere, carefully add sodium metal (1.2 equivalents) in small pieces to absolute ethanol to prepare a fresh solution of sodium ethoxide (NaOEt). Stir until all the sodium has dissolved.
-
Causality: Freshly prepared NaOEt is a strong, anhydrous base necessary to deprotonate the guanidinium salt to form the free, nucleophilic guanidine base in situ.
-
-
Guanidine Formation: Add guanidine hydrochloride (1.2 equivalents) to the NaOEt solution and stir for 20 minutes.
-
Reaction Initiation: Add the aldehyde (1 equivalent) to the reaction mixture.
-
Cyclization: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A solid may precipitate. If not, reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or by silica gel chromatography.
Part 3: Functional Group Transformations for SAR Studies
Elaborating the aldehyde into other functional groups is critical for exploring the chemical space around the pyrrolopyridine core.
Application 2: Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a robust method for introducing amine side chains, which can serve as key pharmacophores or linking groups.
Caption: General workflow for reductive amination.
Protocol 3: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial acetic acid (optional, catalyst)
Procedure:
-
Reaction Setup: To a solution of the aldehyde (1 equivalent) and the amine (1.1 equivalents) in DCM, add a catalytic amount of glacial acetic acid (0.1 equivalents). Stir for 30 minutes at room temperature.
-
Causality: The acid catalyzes the formation of the iminium ion intermediate, which is the species that gets reduced.
-
-
Reduction: Add STAB (1.5 equivalents) portion-wise over 15 minutes. An effervescence may be observed.
-
Causality: STAB is a mild and selective reducing agent that reduces the iminium ion much faster than the aldehyde, preventing side reactions like the reduction of the aldehyde to an alcohol. Portion-wise addition controls the reaction rate.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours until TLC analysis indicates the complete consumption of the aldehyde.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes, then transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired amine.
Application 3: Carbon Chain Extension via Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a superior alternative to the standard Wittig reaction for creating alkenes from aldehydes, as it typically favors the formation of the (E)-alkene and uses a water-soluble phosphate byproduct that simplifies purification. This is useful for installing vinyl linkers.
Protocol 4: Synthesis of an α,β-Unsaturated Ester
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere setup
Procedure:
-
Ylide Formation: In a flame-dried flask under nitrogen, add anhydrous THF. Add triethyl phosphonoacetate (1.2 equivalents). Cool the solution to 0 °C.
-
Carefully add NaH (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Causality: The strong base (NaH) deprotonates the α-carbon of the phosphonate, generating the nucleophilic phosphonate carbanion (ylide).
-
-
Olefination: Cool the ylide solution back to 0 °C. Add a solution of the aldehyde (1 equivalent) in anhydrous THF dropwise.
-
Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield the (E)-alkene.
Summary of Applications
| Reaction Type | Key Reagents | Product Class | Significance |
| Vilsmeier-Haack | POCl₃, DMF | Heterocyclic Aldehyde | Synthesis of the core building block. |
| Guanidine Condensation | Guanidine, NaOEt | Fused Pyrimidines | Access to potent kinase inhibitor scaffolds. |
| Reductive Amination | R-NH₂, STAB | Secondary/Tertiary Amines | Installation of side chains for SAR studies. |
| HWE Olefination | Phosphonate Ylide, NaH | α,β-Unsaturated Esters | Carbon chain extension, vinyl linker formation. |
References
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
-
Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]
-
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem. Available at: [Link]
-
Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science. Available at: [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utility in the synthesis of some new heterocyclic compounds. Arkivoc. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
-
Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
(PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. Available at: [Link]
-
Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Available at: [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Serbian Chemical Society. Available at: [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. Available at: [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
Application Notes & Protocols: 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Executive Summary
2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, an important derivative of the 6-azaindole scaffold, stands as a cornerstone intermediate in contemporary medicinal chemistry. Its fused bicyclic structure, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, confers unique electronic properties that have established it as a "privileged scaffold."[1] This designation arises from its proven ability to serve as a framework for ligands that bind to multiple, distinct biological targets with high affinity. The true synthetic power of this molecule, however, lies in the reactive carbaldehyde group at the 3-position. This functional group acts as a versatile chemical "handle," enabling a vast array of subsequent modifications crucial for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR).[1] These application notes provide an in-depth guide to the synthesis, handling, and strategic application of this key building block, with a focus on its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors.[2][3]
Physicochemical Properties and Safe Handling
Proper characterization and handling are paramount for ensuring experimental reproducibility and safety. The key properties of the title compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-Formyl-2-methyl-1H-pyrrolo[2,3-c]pyridine, 6-Azaindole-3-carbaldehyde derivative | N/A |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| Appearance | Typically a solid | [4] |
| Storage | Store at 2-8°C under an inert atmosphere to maintain stability. | [1] |
| Safety | Warning: Acute toxicity (Oral, Category 4). Standard personal protective equipment (PPE) should be worn. | [4] |
Core Synthesis: Vilsmeier-Haack Formylation
The most direct and widely adopted method for introducing a formyl group onto the electron-rich C3 position of the pyrrolo[2,3-c]pyridine core is the Vilsmeier-Haack reaction.[5] This reaction is efficient, uses cost-effective reagents, and is a cornerstone transformation in heterocyclic chemistry.[5][6]
Principle and Mechanism
The reaction proceeds via an electrophilic aromatic substitution. Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[6] The electron-rich pyrrole ring of the starting material, 2-methyl-1H-pyrrolo[2,3-c]pyridine, attacks this electrophile. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.[6]
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Detailed Synthesis Protocol
Materials:
-
2-Methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq)
-
N,N-Dimethylformamide (DMF) (Solvent and Reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or Heptanes) for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and anhydrous DMF (approx. 5-10 volumes).
-
Reagent Addition (Critical Step): Cool the solution to 0-5°C using an ice-water bath. Add POCl₃ (1.5 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C.
-
Causality Insight: This initial cooling is critical to control the highly exothermic reaction between DMF and POCl₃, preventing degradation of the starting material and ensuring controlled formation of the Vilsmeier reagent.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Then, gently heat the reaction to 60-70°C and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture back to 0°C. Cautiously quench the reaction by slowly adding it to a vigorously stirred beaker of crushed ice and saturated NaHCO₃ solution until the pH is basic (pH ~8-9).
-
Causality Insight: The basic hydrolysis is essential to neutralize excess acid and convert the stable intermediate iminium salt into the desired aldehyde product.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The aldehyde functional group is a gateway for diversification, enabling the synthesis of large compound libraries for biological screening.[1] This is particularly relevant in the field of kinase inhibitor development, where the pyrrolopyridine scaffold acts as an ATP-competitive hinge-binding motif.[7]
Synthetic Diversification Workflow
The aldehyde can be readily transformed into a variety of other functional groups, each opening a new branch of chemical space for SAR exploration.
Caption: Key downstream synthetic transformations from the aldehyde intermediate.
Targeted Therapeutic Areas
Derivatives of this scaffold have shown potent activity against several important drug targets:
-
Janus Kinase (JAK) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core (a closely related isomer) is a key feature in JAK1-selective inhibitors used in treating inflammatory and autoimmune diseases.[3][8]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Pyrrolo[2,3-c]pyridines have been discovered as a new class of highly potent and reversible LSD1 inhibitors, a promising target in oncology.[9]
-
Other Kinase Targets: The broader pyrrolopyrimidine class, a bioisostere of adenine, is a prolific source of inhibitors for numerous kinases implicated in cancer, such as RET kinase and JAK2.[7][10][11]
Protocol: Reductive Amination for Kinase Inhibitor Scaffolds
Reductive amination is arguably the most powerful downstream reaction for this intermediate, directly installing the side chains necessary for interaction with the solvent-front and ribose-binding pockets of many kinases.
Principle: This one-pot procedure involves the initial formation of an imine or iminium ion between the aldehyde and a primary or secondary amine, which is then immediately reduced in situ by a mild, selective reducing agent.
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., a substituted piperidine or aniline) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic, optional)
Procedure:
-
Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in DCE. If the amine is a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.
-
Expert Insight: NaBH(OAc)₃ is the reagent of choice as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. Its tolerance of slightly acidic conditions makes it ideal for this one-pot reaction.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction with saturated NaHCO₃ solution. Extract with DCM or ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography or preparative HPLC to yield the final product.
Analytical Characterization
Rigorous analytical confirmation is essential to verify the structure and purity of the synthesized this compound.
| Technique | Expected Results |
| ¹H NMR | - Aldehyde Proton: A sharp singlet at δ 9.8-10.5 ppm. - Pyrrole NH: A broad singlet at δ > 11.0 ppm. - Aromatic/Heterocyclic Protons: Signals in the δ 7.0-8.5 ppm region, consistent with the pyrrolopyridine ring system. - Methyl Protons: A singlet at δ ~2.5 ppm.[12][13] |
| ¹³C NMR | - Carbonyl Carbon: A signal in the δ 180-190 ppm region. - Other aromatic and aliphatic carbons consistent with the structure. |
| Mass Spec (MS) | - [M+H]⁺: Expected m/z of 161.17, confirming the molecular weight.[12] |
| HPLC | - A single major peak indicating high purity (>95%). |
References
- Jadhav, S. D., & Patil, P. N. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
-
Singh, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Jones, R. A., & Rees, C. W. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic.
- Hilmy, K. M. H., et al. (2023). NOVEL PYRRolo[2,3-b]PYRIDINE AND PYRRolo[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
- Akbaş, E., & Berber, İ. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) aminomethylene malonaldehyde and its some new heterocyclic derivatives. Journal of Heterocyclic Chemistry.
-
Lee, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
MySkinRecipes. (n.d.). 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde. Retrieved from [Link]
-
Wang, L., et al. (2021). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. Retrieved from [Link]
- Kim, J., et al. (2020). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation Breeding Lines as Chemical Markers. Metabolites.
-
Capoferri, L., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Hossain, M. B., & Takahashi, M. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]
-
Kumar, A., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. [Link]
-
Al-wsabai, O., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
-
Zheng, X., et al. (2013). Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Liu, B., et al. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Radi, M., & Schenone, S. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [Link]
-
Wudarczyk, J., et al. (2019). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2,3-a]acridines. Molecules. [Link]
- Hilaris Publisher. (2011).
-
Christodoulou, E., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules using 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Authored by: A Senior Application Scientist
Introduction: The Privileged 6-Azaindole Scaffold and the Versatility of its 3-Carbaldehyde Derivative
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a prominent heterocyclic scaffold in medicinal chemistry.[1][2] Its structural resemblance to indole and purine allows it to act as a bioisostere, while the introduction of a nitrogen atom into the six-membered ring can modulate physicochemical properties such as solubility and pKa, and provide an additional hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[2] This has led to the successful development of 6-azaindole-based compounds in various therapeutic areas, including HIV entry inhibitors and treatments for reflux esophagitis.[3]
Within this privileged scaffold, 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde stands out as a highly versatile and valuable building block for the synthesis of a diverse range of bioactive molecules. The aldehyde functional group at the C3 position serves as a key synthetic handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a comprehensive guide to the synthesis of this key intermediate and its application in the generation of potential therapeutic agents.
Synthesis of this compound
An efficient method for the preparation of 3-formyl-6-azaindoles involves a Vilsmeier-Haack type reaction starting from commercially available (ortho-methyl)aminopyridines.[3] This transformation offers a practical and scalable route to the target aldehyde.
Proposed Synthetic Pathway
Sources
Application Notes and Protocols for the Analytical Characterization of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Introduction
2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a functionalized derivative of the pyrrolopyridine scaffold, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. The pyrrolopyridine core is found in a variety of biologically active compounds, highlighting the importance of robust analytical methods for the characterization and quality control of its derivatives.[1][2]
This document provides a comprehensive guide to the analytical methodologies for this compound, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are founded on established principles of analytical chemistry and data from structurally related molecules, offering a solid starting point for method development and validation.
Compound Profile
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 933691-82-8 | Alfa Chemistry[3] |
| Molecular Formula | C₉H₈N₂O | Alfa Chemistry[3] |
| Molecular Weight | 160.17 g/mol | Alfa Chemistry[3] |
| IUPAC Name | This compound | Alfa Chemistry[3] |
| Boiling Point | 351.4 °C at 760 mmHg (Predicted) | Alfa Chemistry[3] |
| Density | 1.302 g/cm³ (Predicted) | Alfa Chemistry[3] |
Part 1: Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar, aromatic compounds like the target analyte. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A UV detector is suitable for this compound due to the presence of a chromophoric pyrrolopyridine ring system.
Workflow for HPLC Analysis:
Caption: HPLC analysis workflow from sample preparation to data processing.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid (FA), 0.1% (v/v) solution in water and ACN.
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A full UV scan should be performed on a reference standard to determine the optimal wavelength. |
| Gradient Program | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B | A gradient is used to ensure elution of the main peak with good peak shape and to elute any potential impurities with different polarities. |
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Expected Results:
-
A single major peak corresponding to this compound should be observed. The retention time will depend on the specific column and system but is expected to be in the mid-range of the gradient.
-
Purity can be calculated based on the area percent of the main peak relative to the total area of all observed peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, which has a predicted boiling point of 351.4 °C, GC-MS is suitable for assessing its identity and purity, particularly for identifying any volatile impurities from the synthesis. Electron ionization (EI) will provide a reproducible fragmentation pattern that can be used for structural confirmation.
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
-
A standard nonpolar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
GC Conditions:
| Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C | A temperature program is essential to separate compounds with different boiling points. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
-
MS Conditions:
| Parameter | Setting |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-400 |
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
Expected Results and Data Interpretation:
-
The total ion chromatogram (TIC) will show a peak for the target compound.
-
The mass spectrum for this peak should display a molecular ion (M⁺) at m/z 160.
-
Characteristic fragmentation patterns for aldehydes include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-CHO]⁺). The pyrrolopyridine ring is expected to be relatively stable.
-
Predicted Mass Fragmentation:
| m/z | Identity | Notes |
| 160 | [M]⁺ | Molecular Ion |
| 159 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde. |
| 131 | [M-CHO]⁺ | Loss of the formyl group. |
| 130 | [M-CH₂O]⁺ | Rearrangement and loss of formaldehyde. |
Part 2: Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number of different types of protons and their neighboring environments, while ¹³C NMR provides information on the different types of carbon atoms.
Logical Flow for NMR Analysis:
Caption: Logical workflow for NMR sample analysis and interpretation.
Experimental Protocol:
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | br s | 1H | N-H (pyrrolo) | The pyrrole N-H proton is typically downfield and can be broad. |
| ~10.1 | s | 1H | -CHO | Aldehyde protons are highly deshielded. |
| ~8.5 | d | 1H | H-6 | Pyridine proton adjacent to nitrogen. |
| ~8.2 | s | 1H | H-4 | Pyrrole proton, deshielded by adjacent aldehyde and pyridine ring. |
| ~7.5 | d | 1H | H-5 | Pyridine proton. |
| ~2.6 | s | 3H | -CH₃ | Methyl group on the pyrrole ring. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~185 | -CHO |
| ~150 | C-7a |
| ~148 | C-6 |
| ~145 | C-2 |
| ~130 | C-4 |
| ~125 | C-3a |
| ~118 | C-5 |
| ~115 | C-3 |
| ~14 | -CH₃ |
Note: These are predicted values based on analogous structures and general chemical shift principles. Actual values may vary.
References
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4). Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem. Retrieved January 19, 2026, from [Link]
-
Artis, D. R., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1019-1024. Available at: [Link]
-
El-Naggar, A. M., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Advances, 12(42), 27365-27380. Available at: [Link]
-
ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... [Image]. Retrieved January 19, 2026, from [Link]
-
LibreTexts Chemistry. (n.d.). Mass Spectrometry of Some Common Functional Groups. Retrieved January 19, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a key intermediate in the development of various pharmacologically active agents, achieving a high-yield, reproducible synthesis is paramount.
This guide moves beyond a simple recitation of steps. It is structured as a series of practical, field-tested questions and answers to address the common challenges encountered during the synthesis, focusing on the most prevalent method: the Vilsmeier-Haack formylation of 2-methyl-1H-pyrrolo[2,3-c]pyridine. We will delve into the causality behind each experimental parameter to empower you to troubleshoot effectively and optimize your reaction outcomes.
Core Synthesis Overview: The Vilsmeier-Haack Reaction
The formylation of the electron-rich 2-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 2-methyl-6-azaindole) at the C3-position is most efficiently achieved via the Vilsmeier-Haack reaction.[1] The reaction involves the in-situ formation of a chloroiminium ion, the "Vilsmeier reagent," from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid halide like phosphorus oxychloride (POCl₃).[2][3] This electrophilic species is then attacked by the pyrrole ring to form an iminium salt intermediate, which is subsequently hydrolyzed to yield the target aldehyde.[4]
Caption: Figure 1. Vilsmeier-Haack Reaction Workflow
Troubleshooting Guide & Frequently Asked Questions
Q1: My reaction yield is poor (<50%). What are the most critical parameters to investigate first?
Low yield is the most common issue and is often multifactorial. Before attempting a complete redesign, systematically evaluate the following critical parameters. The Vilsmeier reagent is a weaker electrophile than those used in reactions like Friedel-Crafts acylation, making the reaction highly sensitive to conditions.[4]
Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a key intermediate in pharmaceutical development. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of these reactions, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.
Introduction: The Synthetic Challenge
The target molecule, this compound, is a derivative of 7-azaindole. The primary synthetic transformation is the introduction of a formyl group onto the C3 position of the 2-methyl-7-azaindole scaffold. This is an electrophilic aromatic substitution on an electron-rich pyrrole ring. While seemingly straightforward, the presence of two nitrogen atoms and multiple potentially reactive sites complicates the reaction, often leading to a mixture of products and purification challenges. The most common methods employed are the Vilsmeier-Haack reaction and the Duff reaction.[1][2] This guide will address specific issues encountered with these methods.
FAQ and Troubleshooting Guide
Category 1: Issues in Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a powerful tool for formylating electron-rich heterocycles.[3] However, its application to 2-methyl-7-azaindole can be problematic.
Question 1: My reaction yields are consistently low, and I observe significant amounts of unreacted starting material. What's going wrong?
Answer: Low conversion is often traced back to two primary causes: insufficient activation of the Vilsmeier reagent or deactivation of the substrate.
-
Causality - Reagent Potency: The Vilsmeier reagent, a chloromethyleneiminium salt, is highly moisture-sensitive. Trace amounts of water in the DMF or reaction vessel will quench the POCl₃ and the active reagent, reducing its effective concentration.
-
Causality - Substrate Deactivation: The 7-azaindole nucleus is basic at the pyridine nitrogen (N7). Under the acidic conditions generated during the reaction, N7 can be protonated. This protonation withdraws electron density from the entire ring system, making the pyrrole ring less nucleophilic and therefore less reactive towards the electrophilic Vilsmeier reagent.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly in an oven (120 °C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous DMF, preferably from a freshly opened bottle or distilled over a suitable drying agent.
-
Optimize Reagent Stoichiometry: A slight excess of both POCl₃ and DMF (e.g., 1.2-1.5 equivalents each relative to the substrate) can help drive the reaction to completion. See the table below for a starting point.
-
Temperature Control: The formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C) before the substrate is added. After substrate addition, the reaction may need to be gently heated (e.g., 40-60 °C) to overcome the activation barrier, but excessive heat can lead to decomposition. Monitor the reaction by TLC to find the optimal temperature and time.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF | Serves as both solvent and reagent. |
| POCl₃ (eq.) | 1.2 - 1.5 | Ensures complete formation of the Vilsmeier reagent. |
| Temperature | 0 °C then warm to 40-60 °C | Controls reagent formation and drives reaction. |
| Atmosphere | Inert (N₂ or Ar) | Prevents quenching of reagents by moisture. |
Question 2: I've isolated a byproduct that appears to be a di-formylated species. How can this be avoided?
Answer: The formation of 2-(diformylmethyl)-1H-pyrrolo[2,3-c]pyridine derivatives can occur under harsh Vilsmeier-Haack conditions.[4] This happens when the methyl group at the C2 position, activated by the electron-rich heterocyclic system, undergoes formylation itself.
Causality: The initial product, this compound, still possesses an activated methyl group. With excess Vilsmeier reagent and elevated temperatures, this methyl group can be deprotonated and subsequently attacked by another molecule of the Vilsmeier reagent, leading to a second formylation event. The intermediate iminium salt is then hydrolyzed during workup to yield a 1,3-dialdehyde moiety attached to the C2 position.
Mitigation Strategy:
-
Control Stoichiometry: Use of near-stoichiometric amounts of the Vilsmeier reagent (1.05-1.1 equivalents) is critical. This ensures there is not a large excess available to react with the less-activated methyl group of the product.
-
Strict Temperature Management: Avoid high reaction temperatures. The second formylation event has a higher activation energy than the desired C3 formylation. Running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate of the starting material will heavily disfavor the side reaction.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely. The goal is to quench the reaction as soon as the starting material is consumed, before significant amounts of the di-formylated product can form.
Diagram 1: Vilsmeier-Haack Reaction and Side Product Formation
Caption: Desired Vilsmeier-Haack pathway and a common side reaction.
Category 2: Issues with the Duff Reaction
The Duff reaction offers a milder alternative for formylation, typically using hexamethylenetetramine (HMTA) in an acidic medium like trifluoroacetic acid (TFA) or acetic acid.[5] It has been reported to be effective for the 3-formylation of the parent 7-azaindole.[6]
Question 3: The Duff reaction gives me a complex mixture that is difficult to purify, and the overall yield is poor. How can I optimize this?
Answer: The Duff reaction proceeds through the formation of an electrophilic iminium ion from HMTA, which then attacks the pyrrole ring. The resulting adduct must be hydrolyzed to yield the aldehyde. Incomplete reaction or hydrolysis and the formation of polymeric byproducts are common pitfalls.
-
Causality - Electrophile Generation: The generation of the active electrophile from HMTA requires a carefully controlled pH. If the medium is not acidic enough, the electrophile doesn't form efficiently. If it's too acidic, the 7-azaindole substrate can be protonated and deactivated, similar to the issue in the Vilsmeier-Haack reaction.
-
Causality - Hydrolysis Step: The final step is the hydrolysis of a benzylamine-type intermediate. This step often requires prolonged heating in acidic aqueous media. Incomplete hydrolysis will leave imine intermediates in your product mixture, complicating purification.
-
Causality - Polymerization: 7-Azaindoles can be sensitive to strong acid and heat, potentially leading to polymerization or decomposition, which manifests as a dark, tarry reaction mixture.
Optimized Duff Reaction Protocol: This protocol is adapted from methodologies known to be effective for similar substrates.[5][6]
-
Reagent Preparation: In a round-bottom flask, dissolve 2-methyl-7-azaindole (1.0 eq.) and HMTA (1.5-2.0 eq.) in glacial acetic acid or trifluoroacetic acid. Note: TFA is a stronger acid and may accelerate the reaction but also increases the risk of substrate degradation. Acetic acid is often a safer starting point.
-
Reaction: Heat the mixture to 80-100 °C. The reaction is often slow, requiring several hours to overnight. Monitor by TLC, looking for the disappearance of the starting material.
-
Hydrolysis: Cool the reaction mixture. Add an equal volume of water and 1 M HCl. Reheat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the imine intermediate.
-
Workup: Cool the solution and neutralize carefully with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The crude product should be purified by column chromatography on silica gel.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield formylation reactions.
Category 3: General Purification and Characterization
Question 4: My crude product shows two major spots on TLC with similar Rf values, making column chromatography difficult. What is the likely impurity?
Answer: A common and troublesome impurity is the N1-protected starting material or product, especially if protection/deprotection strategies are used. More frequently, however, this could be a regioisomer. While C3 formylation is electronically favored, a small amount of formylation at other positions on the pyrrole or even pyridine ring can occur.
Another possibility, particularly in the Vilsmeier-Haack reaction, is the formation of the corresponding 3-chloro-2-vinyl pyridine derivative via ring opening and rearrangement, though this is less common for fused systems.
Troubleshooting Protocol for Purification:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (Hexanes/Heptane) and a polar solvent (Ethyl Acetate) is a good start. Adding a small amount of a third solvent, like dichloromethane or a few drops of triethylamine (to suppress peak tailing on silica), can significantly improve separation.
-
Gradient Elution: Use a shallow gradient on your automated chromatography system rather than an isocratic elution.
-
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for removing small amounts of isomeric impurities. Try solvents like ethyl acetate/hexanes, ethanol, or isopropanol.
-
Derivative Formation: As a last resort, if the aldehyde is the desired final product, you can sometimes purify it by forming a solid derivative (e.g., a hydrazone or semicarbazone), recrystallizing the derivative to high purity, and then hydrolyzing it back to the pure aldehyde. This is often more effort than optimizing the chromatography.
References
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
- Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 19, 2026, from [Link]
-
Guerret, P., et al. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved January 19, 2026, from [Link]
- Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 19, 2026, from [Link]
-
Kumar, V., et al. (n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved January 19, 2026, from [Link]
- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett.
- Mosslemin, M. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxide-3H-indol-2-yl)-3-(dimethylamino)
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ChemRxiv. [Link]
-
Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐aryl‐7‐azaindole using 2‐fluoro‐3‐methyl pyridine via.... Retrieved January 19, 2026, from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Request PDF. (n.d.). Direct formylation of 2-pyridone core of 3-N-methylcytisine via Duff reaction; synthesis of 9-enyl, 9-ynyl and 9-imino derivatives. Retrieved January 19, 2026, from [Link]
-
Defense Technical Information Center. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
-
Khan Academy. (2022, December 26). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]
- L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction.
- Google Patents. (n.d.). Preparation method of 2-pyridine carboxaldehyde.
-
RSC Publishing. (n.d.). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Retrieved January 19, 2026, from [Link]
-
Sciencemadness.org. (n.d.). the reimer-tiemann reaction. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....
Sources
Technical Support Center: Stability of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Welcome to the technical support center for 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this compound and to offer troubleshooting assistance for common experimental challenges. Given the limited availability of specific stability data for this molecule in published literature, this guide synthesizes information from related structures and fundamental chemical principles to provide practical advice.
Frequently Asked Questions (FAQs) - Storage and Handling
Q1: How should I store the solid this compound?
A1: As a solid, this compound is expected to be relatively stable if stored correctly. The aldehyde functional group is susceptible to oxidation, and the pyrrole ring can be sensitive to strong acids and light. Therefore, we recommend the following storage conditions:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. For short-term storage (weeks), 2-8°C is acceptable. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation of the aldehyde group. |
| Light | Protect from light by using an amber vial or by wrapping the container in aluminum foil. | Pyrrole-containing compounds can be light-sensitive. |
| Moisture | Store in a desiccated environment. | Prevents potential hydrolysis or moisture-mediated degradation. |
Q2: I need to make a stock solution. What solvent should I use and how should I store it?
A2: The choice of solvent is critical for the stability of this compound in solution.
-
Recommended Solvents: Anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are generally suitable for creating stock solutions.
-
Storage of Solutions:
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.
-
-
Aqueous Solutions: We advise against storing the compound in aqueous solutions, especially at neutral or alkaline pH, for extended periods. If your experiment requires an aqueous buffer, prepare the solution fresh for each experiment. Studies on related N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have shown that the pyrrolopyridinedione ring is susceptible to cleavage under alkaline conditions (pH 10.5)[1][2]. While the system is different, this suggests a potential sensitivity of the heterocyclic core to high pH.
Troubleshooting Guide
This section addresses common experimental issues that may be related to the instability of this compound.
Q3: My reaction is giving low yields or is not proceeding to completion. Could the starting material be degraded?
A3: Yes, degradation of the starting material is a possible cause. Here’s how to troubleshoot:
-
Verify Purity: Before starting your reaction, check the purity of your this compound using a suitable analytical method such as HPLC, LC-MS, or ¹H NMR.
-
Consider Reaction Conditions:
-
pH: The pyrrole ring is known to be unstable in strongly acidic conditions. If your reaction is run in strong acid, consider if the starting material is degrading.
-
Oxidizing Agents: The aldehyde group is readily oxidized to a carboxylic acid. If your reaction conditions involve oxidizing agents (even atmospheric oxygen over long reaction times at elevated temperatures), this could be a side reaction.
-
Temperature: High temperatures can accelerate degradation. If possible, attempt the reaction at a lower temperature.
-
Q4: I am seeing multiple spots on my TLC analysis of the starting material or reaction mixture. What could they be?
A4: Unexpected spots on a TLC plate can indicate the presence of impurities or degradation products.
-
Oxidation Product: The most likely degradation product is the corresponding carboxylic acid (2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid). This will likely have a different retention factor (Rf) on the TLC plate.
-
Other Degradation Products: Depending on the conditions, other degradation products from the cleavage of the heterocyclic ring may be formed.
To investigate, you can run a control experiment where you expose the starting material to the reaction conditions (solvent, temperature, pH) without the other reagents and analyze the mixture by TLC or LC-MS over time.
Q5: My analytical results (e.g., HPLC, NMR) are inconsistent between batches or over time. Why?
A5: Inconsistent analytical results often point to stability issues.
-
Improper Storage: Review your storage conditions for both the solid compound and any stock solutions, as outlined in Q1 and Q2.
-
Solution Instability: If you are using a stock solution over several days or weeks, the compound may be slowly degrading in the solvent. It is best practice to use freshly prepared solutions or to qualify the purity of the stock solution before use if it has been stored for an extended period. A stability study of a model pyrrole hydrazone showed hydrolysis under both strongly acidic (pH 2.0) and highly alkaline (pH 13.0) conditions, highlighting the importance of pH in solution stability[3].
Recommended Protocol for a Preliminary Stability Assessment
To ensure the reliability of your experimental results, we recommend performing a preliminary stability assessment of this compound under your specific experimental conditions.
Objective: To determine the stability of the compound in a chosen solvent/buffer over a specific time course at a given temperature.
Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the solvent or buffer to be tested to a known concentration (e.g., 1 mg/mL).
-
Time Points: Set up a series of time points for analysis (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation: Incubate the solution at the desired temperature (e.g., room temperature or your experimental temperature).
-
Analysis: At each time point, take an aliquot of the solution and analyze it by HPLC with a UV detector.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0). A significant decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Caption: Potential degradation pathways for this compound.
References
-
Głowka, F. K., et al. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-238. [Link]
-
Zhelyazkova, T., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 123-129. [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
Technical Support Center: Optimization of Reaction Parameters for 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. The core of this synthesis often revolves around the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich heterocyclic compounds.[1][2] This guide will equip you with the knowledge to optimize your reaction parameters, overcome common challenges, and ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-methyl-1H-pyrrolo[2,3-c]pyridine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the electron-rich pyrrole ring of the 7-azaindole core.[1][3] The reaction is favored at the C3 position due to the electronic properties of the pyrrolo[2,3-c]pyridine system.
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is an electrophilic iminium salt, specifically a chloroiminium ion, formed from the reaction between a substituted amide like DMF and an acid chloride such as POCl₃.[4][5] It serves as a weak electrophile that attacks electron-rich aromatic rings in an electrophilic aromatic substitution reaction.[4][6]
Preparation: The reagent is typically prepared in situ by the slow, dropwise addition of POCl₃ to an ice-cold solution of anhydrous DMF.[5] This reaction is exothermic and must be conducted under anhydrous conditions to prevent the decomposition of the reagent.[5]
Q3: What are the key safety precautions to consider during this synthesis?
The reagents involved in the Vilsmeier-Haack reaction are hazardous.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[5]
-
Vilsmeier Reagent: Moisture-sensitive.[5]
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step, often involving the addition of the reaction mixture to ice, is highly exothermic and must be performed slowly and with caution.[5]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[5] A small aliquot of the reaction mixture can be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate. This allows for the visualization of the consumption of the starting material and the formation of the product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Low or No Product Yield
This is one of the most frequent challenges. The following decision tree can help diagnose the root cause:
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
overcoming challenges in the purification of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Welcome to the technical support guide for 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable heterocyclic aldehyde. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you achieve high purity and yield.
Introduction: The Challenge at Hand
This compound is a crucial building block in pharmaceutical synthesis. Its synthesis, most commonly via the Vilsmeier-Haack formylation of 2-methyl-1H-pyrrolo[2,3-c]pyridine, presents a unique set of purification challenges.[1][2] The Vilsmeier-Haack reaction involves a potent electrophilic intermediate, the Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3] While effective for formylation, the reaction workup and subsequent purification are often complicated by residual reagents, byproducts, and the physicochemical properties of the target molecule itself.
This guide provides a systematic approach to troubleshooting these issues, ensuring you can move forward with a pure, well-characterized compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental observations and provides a structured approach to resolving them.
Question 1: My crude product is an intractable oil or gum after aqueous workup. How can I induce crystallization and isolate a solid?
Root Cause Analysis: This is a frequent issue stemming from several sources:
-
Residual DMF: N,N-Dimethylformamide is a high-boiling point solvent that can trap the product, preventing crystallization.
-
Incomplete Hydrolysis: The Vilsmeier reaction produces an iminium salt intermediate which must be fully hydrolyzed to the aldehyde.[3] Incomplete hydrolysis leaves charged species that are highly soluble in aqueous/polar media.
-
Phosphoric Acid Byproducts: Hydrolysis of POCl₃ generates phosphoric acids, which can form salts with the basic pyridine nitrogen of your product, increasing its aqueous solubility.
Step-by-Step Troubleshooting Protocol:
-
Ensure Complete Hydrolysis: The iminium salt intermediate must be thoroughly hydrolyzed. After quenching the reaction with ice/water, ensure the pH is adjusted to be neutral or slightly basic (pH 7.5-8.5) using a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Stir vigorously at room temperature for at least 1-2 hours. The shift to a basic pH neutralizes phosphoric acid byproducts and ensures the product is in its freebase form, which is typically less water-soluble.
-
Remove Residual DMF:
-
Extraction: After neutralizing, extract the aqueous phase multiple times with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Azeotropic Removal: If DMF persists after extraction (identifiable by its characteristic smell or by ¹H NMR), it can sometimes be removed by co-evaporation with a higher-boiling non-polar solvent like toluene under reduced pressure.
-
-
Induce Crystallization:
-
Solvent Trituration: If the product oils out after solvent removal, attempt trituration. Add a small amount of a non-polar solvent in which the product is expected to be poorly soluble (e.g., diethyl ether, hexanes, or a mixture of EtOAc/hexanes). Use a spatula to scratch the inside of the flask, which can provide nucleation sites for crystal growth.
-
Recrystallization: If a crude solid is obtained, proceed with recrystallization. (See FAQ 2 for solvent systems).
-
Question 2: My ¹H NMR shows the correct product, but the yield is very low after purification. Where is my product going?
Root Cause Analysis: Low yield can be attributed to losses at multiple stages of the workup and purification process.
-
Poor Extraction Efficiency: The product has both a hydrogen-bond donating pyrrole N-H and a basic pyridine nitrogen, giving it some polarity and potential for partial water solubility, especially if the aqueous phase is acidic.
-
Adsorption onto Silica Gel: The basic pyridine moiety can strongly adsorb to the acidic surface of standard silica gel, leading to significant material loss during column chromatography.
-
Product Instability: Aldehydes can be susceptible to oxidation, although this specific scaffold is generally stable under standard workup conditions.
Step-by-Step Troubleshooting Protocol:
-
Optimize Extraction:
-
Ensure the aqueous layer is basic (pH > 8) before extraction to minimize the protonation of the pyridine nitrogen.
-
Use a more polar extraction solvent like DCM or a 9:1 DCM/Isopropanol mixture if solubility in EtOAc is low.
-
Perform at least 3-5 extractions to maximize recovery from the aqueous phase.
-
-
Mitigate Losses on Silica Gel:
-
Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent containing 0.5-1% triethylamine (NEt₃) or ammonia (e.g., in methanol). This neutralizes the acidic sites on the silica surface, preventing irreversible adsorption of your basic product.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized reverse-phase silica gel if the compound remains problematic on standard silica.
-
-
Workflow Visualization: The following diagram outlines a decision-making workflow for optimizing the purification strategy.
Caption: Decision workflow for purifying the target aldehyde.
Frequently Asked Questions (FAQs)
FAQ 1: What are the expected physicochemical properties of this compound?
This compound is a solid at room temperature.[4][5] Key properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [6] |
| Molecular Weight | 160.17 g/mol | [4][6] |
| Appearance | Solid | [4] |
| Hydrogen Bond Donors | 1 (from the pyrrole N-H) | [6] |
| Hydrogen Bond Acceptors | 2 (from the pyridine N and carbonyl O) | [6] |
| Topological Polar Surface Area | 45.8 Ų | [6] |
These properties indicate a polar molecule capable of hydrogen bonding, which influences its solubility and chromatographic behavior.
FAQ 2: What solvent systems are recommended for recrystallization and column chromatography?
Choosing the right solvent is critical for effective purification. The following table provides starting points based on common laboratory solvents.
| Purification Method | Recommended Solvent Systems (Eluent Polarity: Low to High) | Rationale & Expert Tips |
| Recrystallization | 1. Ethanol/Water2. Isopropanol (IPA)3. Ethyl Acetate/Hexanes | Ethanol/Water: Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Cool slowly. This is effective for moderately polar compounds. IPA: A good single-solvent choice. EtOAc/Hexanes: Dissolve in hot EtOAc and add hexanes. Good for removing non-polar impurities. |
| Flash Column Chromatography | 1. Hexanes / Ethyl Acetate (Gradient: 10% to 70% EtOAc)2. Dichloromethane / Methanol (Gradient: 1% to 10% MeOH)3. Dichloromethane / Acetone (Gradient: 5% to 50% Acetone) | Hexanes/EtOAc: A standard, versatile system. The product will likely elute at around 30-50% EtOAc. DCM/MeOH: A more polar system for tightly-binding compounds. Crucially, add 0.5-1% triethylamine (NEt₃) to the eluent to prevent streaking and product loss on the acidic silica gel.[7] DCM/Acetone: Another effective polar system, often providing different selectivity compared to MeOH. The 1% NEt₃ addition is also recommended here. |
FAQ 3: What are the primary impurities I should expect from a Vilsmeier-Haack synthesis?
Understanding the reaction mechanism helps in identifying potential impurities.
Caption: Simplified Vilsmeier-Haack reaction pathway.
Common Impurities:
-
Unreacted Starting Material: 2-methyl-1H-pyrrolo[2,3-c]pyridine. This is less polar than the aldehyde product and will elute earlier in normal-phase chromatography.
-
Residual DMF: High-boiling solvent, identifiable by a singlet at ~8.0 ppm and two singlets around 2.9-3.0 ppm in the ¹H NMR spectrum.
-
Hydrolyzed Vilsmeier Reagent Byproducts: Phosphoric acid and dimethylamine hydrochloride. These are water-soluble and should be removed during the aqueous workup. Inadequate washing can leave these salts behind.
-
Incompletely Hydrolyzed Iminium Salt: This species is highly polar and water-soluble and will not extract well into organic solvents. It is a common cause of low yield if the hydrolysis step is rushed or performed at the wrong pH.
By understanding these potential pitfalls and applying the systematic troubleshooting steps outlined above, researchers can significantly improve the efficiency and success rate of purifying this compound.
References
-
PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link].
-
Al-Gharabli, S. I., et al. (2015). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link].
-
Trofimov, B. A., et al. (2008). A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine. ResearchGate. Available from: [Link].
-
Siddappa, B., & Joy, M. N. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available from: [Link].
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link].
-
Patel, H., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available from: [Link].
-
ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available from: [Link].
-
Weisner, J., et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available from: [Link].
-
Shaabani, A., et al. (2017). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available from: [Link].
-
Sharma, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link].
-
NIST. 3-Pyridinecarboxaldehyde. NIST WebBook, SRD 69. Available from: [Link].
-
Khan, I., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal. Available from: [Link].
-
Wikipedia. Pyridine-3-carbaldehyde. Wikipedia. Available from: [Link].
-
Wikipedia. Vilsmeier–Haack reaction. Wikipedia. Available from: [Link].
-
Cheméo. Chemical Properties of 3-Pyridinecarboxaldehyde (CAS 500-22-1). Cheméo. Available from: [Link].
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate. As a derivative of 6-azaindole, its synthesis, while established, presents unique challenges that can impact yield, purity, and scalability.
This guide provides in-depth, field-proven insights into the most common synthetic route—the Vilsmeier-Haack formylation—and offers robust troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you to diagnose issues, mitigate impurity formation, and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions - The Foundational Chemistry
This section addresses fundamental questions about the synthesis, providing the necessary theoretical background to understand the practical challenges discussed later.
Q1: What is the standard synthetic method for preparing this compound and its underlying mechanism?
Answer: The most reliable and widely adopted method is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings, such as the pyrrole moiety of the 6-azaindole core.[1][2]
The process involves two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2] This step is highly exothermic and requires careful temperature control.
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 2-methyl-1H-pyrrolo[2,3-c]pyridine attacks the Vilsmeier reagent. This forms an iminium salt intermediate, which is then hydrolyzed during aqueous workup to yield the final aldehyde product.[3]
Mechanism: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack reaction workflow.
Q2: Why is the formylation so specific to the C3 position of the pyrrolo[2,3-c]pyridine ring?
Answer: The high regioselectivity is a direct result of the electronic properties of the 7-azaindole heterocyclic system. The pyrrole ring is inherently electron-rich, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic carbon due to resonance stabilization of the intermediate sigma complex (the arenium ion). Attack at C3 allows the positive charge to be delocalized over the pyrrole nitrogen and the pyridine ring without disrupting the aromaticity of the pyridine ring in key resonance structures. This makes the transition state leading to C3 substitution significantly lower in energy compared to substitution at any other position.
Q3: What are the most critical experimental parameters for a successful and clean reaction?
Answer: Three parameters are paramount:
-
Strict Anhydrous Conditions: Water reacts violently with POCl₃ and will readily hydrolyze the Vilsmeier reagent and the iminium intermediate, halting the reaction and generating side products.[4] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature Control: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. The temperature must be maintained at 0-5 °C during the addition of POCl₃ to prevent thermal decomposition of the reagent and the formation of tarry byproducts.[4]
-
Stoichiometry: The molar ratio of the starting material to the Vilsmeier reagent is crucial. An insufficient amount will lead to incomplete conversion, while a significant excess can promote the formation of over-reacted or diformylated impurities.
Section 2: Troubleshooting Guide - Common Impurities & Mitigation
Even with a well-defined protocol, unexpected impurities can arise. This section provides a systematic approach to identifying and resolving these issues.
Problem 1: The final product is contaminated with significant amounts of starting material, 2-methyl-1H-pyrrolo[2,3-c]pyridine.
| Probable Cause | Mechanistic Explanation | Recommended Solution & Protocol |
| Insufficient Vilsmeier Reagent | The stoichiometry was miscalculated, or some reagent decomposed before reacting. Each molecule of starting material requires one equivalent of the electrophile. | Verify Reagent Stoichiometry: Use 1.1 to 1.5 equivalents of both DMF and POCl₃ relative to the starting material. This slight excess ensures the reaction goes to completion. |
| Poor Reagent Quality | The POCl₃ or DMF may be old or partially decomposed. DMF can break down to dimethylamine and formic acid, while POCl₃ can hydrolyze to phosphoric acid. | Use High-Purity Reagents: Use freshly opened bottles of POCl₃ and anhydrous, high-purity DMF. If in doubt, distill the DMF prior to use. |
| Reaction Time/Temp Too Low | The reaction kinetics may be slower than anticipated, especially if run at a lower temperature to control side reactions, leading to incomplete conversion. | Monitor and Adjust: Track the reaction progress using TLC (Thin Layer Chromatography). If starting material persists after the planned duration, consider extending the reaction time by 1-2 hours or allowing the mixture to slowly warm to room temperature.[5] |
Problem 2: The reaction mixture turns dark brown or black, resulting in a low yield of a difficult-to-purify product.
| Probable Cause | Mechanistic Explanation | Recommended Solution & Protocol |
| Runaway Exothermic Reaction | Adding POCl₃ too quickly to DMF causes a rapid temperature spike. This thermally decomposes the Vilsmeier reagent and promotes polymerization and charring of the sensitive pyrrole starting material. | Controlled Reagent Addition: Add POCl₃ dropwise to the DMF solution in an ice/salt bath, ensuring the internal temperature never exceeds 5-10 °C. Vigorous stirring is essential to dissipate heat. |
| Acid-Catalyzed Polymerization | The highly acidic conditions generated by POCl₃ and its byproducts can cause the electron-rich pyrrole rings to polymerize, especially at elevated temperatures. | Prompt & Careful Workup: Once the reaction is complete (by TLC), do not let it stand for extended periods. Proceed immediately to the workup by quenching the reaction mixture into a large volume of ice-cold water or a buffered basic solution (e.g., saturated NaHCO₃) to neutralize the strong acids. |
Problem 3: My purified product contains persistent, hard-to-separate impurities.
This is the most complex issue, requiring an understanding of potential side reactions. Below are the most common impurities, their causes, and how to address them.
Troubleshooting Workflow: Impurity Identification
Caption: A workflow for diagnosing impurities using analytical data.
-
Impurity A: N-Formyl-2-methyl-1H-pyrrolo[2,3-c]pyridine
-
Identification: A byproduct with a mass of (M+28) compared to the starting material. It lacks the aldehyde proton in ¹H NMR but may show a formyl proton signal elsewhere.
-
Cause: The pyrrole nitrogen, while less nucleophilic than the C3 carbon, can still be formylated by the highly reactive Vilsmeier reagent. This side reaction is often minor but can become significant with a large excess of the reagent.[6]
-
Mitigation:
-
Stoichiometric Control: Avoid using a large excess (>1.5 eq) of the Vilsmeier reagent.
-
Purification: This impurity usually has different polarity and can be separated by careful column chromatography.
-
-
-
Impurity B: Dimerization or Aldol-type Byproducts
-
Identification: High molecular weight species detected by LCMS, often with masses approximately double that of the product or its precursors.
-
Cause: The aldehyde product can undergo self-condensation under either strongly acidic or basic workup conditions.[7] Furthermore, the reactive pyrrole nucleus can sometimes dimerize under harsh acidic conditions.[8][9]
-
Mitigation:
-
Neutralize Carefully: During workup, quench the reaction mixture into a well-stirred, ice-cold solution of a mild base like sodium bicarbonate or potassium carbonate to avoid pH extremes.
-
Prompt Isolation: Purify the crude product as soon as possible after workup to prevent degradation or dimerization upon standing.
-
-
-
Impurity C: 2-methyl-1H-pyrrolo[2,3-c]pyridine N-oxide
-
Identification: A byproduct with a mass of (M+16) compared to the starting material.
-
Cause: This impurity is rarely formed during the Vilsmeier reaction itself. It is more likely present in the starting material from its own synthesis or if the starting material has degraded upon storage. The pyridine nitrogen is susceptible to oxidation.[10]
-
Mitigation:
-
Verify Starting Material Purity: Always analyze the starting 2-methyl-1H-pyrrolo[2,3-c]pyridine by LCMS and NMR before use.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent any potential air oxidation, especially if trace metal catalysts are inadvertently present.
-
-
Section 3: Validated Protocols & Best Practices
Protocol 3.1: Synthesis of this compound
Materials:
-
2-methyl-1H-pyrrolo[2,3-c]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add 2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of starting material).
-
Vilsmeier Reagent Preparation (In a separate flask): In a separate flame-dried flask, add anhydrous DMF (1.2 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. Stir the resulting solution at 0 °C for an additional 30 minutes. The solution may become a thick, pale-yellow slurry; this is normal.[4]
-
Reaction: Add the freshly prepared Vilsmeier reagent dropwise to the solution of the starting material at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM or 50% Ethyl Acetate in Hexanes), checking for the consumption of the starting material.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and an excess of saturated NaHCO₃ solution. Stir until all gas evolution ceases (approx. 30-60 minutes).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography or recrystallization.
Protocol 3.2: Purification Methods
| Method | Recommended Solvent System(s) | Expected Outcome |
| Silica Gel Column Chromatography | Gradient Elution: Start with 100% Hexanes and gradually increase the polarity with Ethyl Acetate (e.g., from 0% to 50% Ethyl Acetate). The product is typically a yellow to off-white solid. | Excellent separation of starting material (less polar) and baseline impurities from the desired product (more polar). |
| Recrystallization | Solvent Pair: Ethyl Acetate / Hexanes or Isopropanol / Water. | Dissolve the crude product in a minimum amount of the hot, more polar solvent and slowly add the less polar anti-solvent until turbidity persists. Cool slowly to obtain crystals. |
References
-
Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction. [Link]
- Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry.
- Google Patents. (2020). Method for preparing vilsmeier reagent. WO2020050368A1.
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline.
- Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society.
- Spengler, G., et al. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Journal of Heterocyclic Chemistry.
- Langer, P., et al. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Growing Science Ltd. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde.
- American Chemical Society. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry.
- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
- National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC.
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
- Sigma-Aldrich. 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Product Page.
- Sigma-Aldrich. 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Product Page.
- Journal of the Mexican Chemical Society. (2018).
- BLDpharm. This compound. Product Page.
- ChemicalBook.
- BenchChem.
- BenchChem.
- National Institutes of Health. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
- PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde.
- American Chemical Society. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega.
- MDPI. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
- Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF.
- ARKAT USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.
- ResearchGate. Synthesis of some new pyrimidines and pyrrolo [2,3-d] pyrimidines as potential antimicrobial agents.
- Organic Chemistry Portal.
- Organic Syntheses. pyridine-n-oxide.
- Chemical Papers.
- ResearchGate.
- Amerigo Scientific. 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
- Google Patents. Preparation method of 2-pyridine carboxaldehyde. CN101906068A.
- National Institutes of Health. (2024).
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
Technical Support Center: 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Reactions
Welcome to the technical support center for reactions involving 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and subsequent functionalization of this important heterocyclic building block. Our goal is to equip you with the scientific understanding and practical solutions to overcome common experimental challenges.
I. Introduction to this compound
This compound is a bicyclic heteroaromatic compound belonging to the azaindole family. The presence of the pyrrole and pyridine rings, along with the reactive aldehyde functionality, makes it a versatile scaffold in medicinal chemistry and materials science. The electron-rich nature of the pyrrolo[2,3-c]pyridine core influences its reactivity, particularly in electrophilic substitution reactions, while the aldehyde group serves as a key handle for a variety of chemical transformations.
II. Vilsmeier-Haack Formylation of 2-Methyl-1H-pyrrolo[2,3-c]pyridine: Troubleshooting Guide
The most common route to this compound is the Vilsmeier-Haack formylation of 2-methyl-1H-pyrrolo[2,3-c]pyridine. This reaction, while generally reliable, can present several challenges.
FAQ 1: My Vilsmeier-Haack reaction is giving a low yield or failing completely. What are the potential causes and solutions?
A low or no yield in a Vilsmeier-Haack reaction can be attributed to several factors, primarily related to reagent quality and reaction conditions.
Causality Behind Experimental Choices: The Vilsmeier-Haack reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from a formamide (typically DMF) and a halogenating agent (commonly POCl₃). This reagent is a moderately strong electrophile that attacks the electron-rich pyrrole ring. The success of the reaction hinges on the efficient formation of this reagent and its subsequent reaction with the substrate.
Troubleshooting Workflow:
Troubleshooting Vilsmeier-Haack Reactions
| Potential Cause | Explanation | Recommended Solution |
| Degraded DMF | N,N-Dimethylformamide (DMF) can decompose over time to produce dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, quenching it before it can react with your substrate.[1] | Use a fresh, unopened bottle of DMF or distill the DMF from a suitable drying agent (e.g., CaH₂) before use. A quick check for decomposition is to smell the DMF; a fishy odor indicates the presence of dimethylamine. |
| Hydrolyzed POCl₃ | Phosphorus oxychloride (POCl₃) is highly sensitive to moisture and will hydrolyze to phosphoric acid and HCl. This will prevent the formation of the Vilsmeier reagent. | Use a fresh bottle of POCl₃. Handle it under an inert atmosphere (e.g., argon or nitrogen) and use dry glassware. |
| Inappropriate Reaction Temperature | The formation of the Vilsmeier reagent is exothermic and should be done at a low temperature (typically 0 °C). However, the subsequent reaction with the pyrrolopyridine may require heating to proceed at a reasonable rate. | Add the POCl₃ to the DMF at 0 °C. After the formation of the Vilsmeier reagent, add the 2-methyl-1H-pyrrolo[2,3-c]pyridine and allow the reaction to slowly warm to room temperature. Gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion. Monitor the reaction by TLC. |
| Insufficient Reagent Stoichiometry | An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. | Use a slight excess of both DMF and POCl₃ (e.g., 1.2-1.5 equivalents of each relative to the substrate). |
FAQ 2: I am observing the formation of multiple products or a dark, intractable tar. What is happening and how can I prevent it?
The formation of side products or polymerization is often a result of the high reactivity of the pyrrolopyridine ring system under the acidic conditions of the Vilsmeier-Haack reaction.
Mechanistic Insight: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2][3] For pyrroles and related heterocycles, there is a risk of di-formylation or polymerization, especially with prolonged reaction times or at elevated temperatures. The regioselectivity of the formylation is also a critical factor. For the 1H-pyrrolo[2,3-c]pyridine system, formylation is expected to occur at the C3 position of the pyrrole ring due to the directing effect of the pyrrole nitrogen.
Side Product Analysis and Prevention:
| Potential Side Product | Formation Mechanism | Prevention Strategy |
| Di-formylated product | If the initial product is sufficiently electron-rich, it can undergo a second formylation. | Use milder reaction conditions (lower temperature, shorter reaction time). Carefully control the stoichiometry of the Vilsmeier reagent. |
| Polymeric material | The acidic reaction conditions can lead to protonation of the pyrrolopyridine ring, which can initiate polymerization. | Maintain a low reaction temperature. Ensure a homogenous reaction mixture to avoid localized overheating. Quench the reaction as soon as the starting material is consumed (as determined by TLC). |
| Isomeric products | While formylation is electronically favored at C3, under certain conditions, small amounts of other isomers may form. | Optimize the reaction temperature and solvent. Slower addition of the substrate to the pre-formed Vilsmeier reagent can sometimes improve regioselectivity. |
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
-
To a stirred solution of anhydrous DMF (1.5 eq.) in a dry, three-necked flask under an inert atmosphere, add POCl₃ (1.2 eq.) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC. If necessary, heat the reaction to 40-50 °C.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is ~8.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
III. Troubleshooting Downstream Reactions of this compound
The aldehyde functionality of the title compound allows for a wide range of subsequent transformations. This section addresses common issues in these reactions.
FAQ 3: My Knoevenagel condensation with this compound is sluggish and gives low yields. How can I improve it?
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base.
Scientific Rationale: The reactivity of the aldehyde in a Knoevenagel condensation is influenced by its electrophilicity. The electron-donating nature of the pyrrolo[2,3-c]pyridine ring system can slightly reduce the electrophilicity of the aldehyde carbonyl carbon, potentially slowing down the reaction compared to more electron-deficient aromatic aldehydes.
Optimization Strategies for Knoevenagel Condensation:
| Parameter | Recommendation | Justification |
| Catalyst | Use a catalytic amount of a mild base such as piperidine or pyrrolidine. For less reactive systems, the Doebner modification using pyridine as both the catalyst and solvent can be effective.[4][5] | Strong bases can lead to self-condensation of the active methylene compound or other side reactions. Pyridine in the Doebner modification can also facilitate the decarboxylation of malonic acid derivatives. |
| Solvent | A polar protic solvent like ethanol or a mixture of water and ethanol can be effective.[6] Anhydrous conditions with a Dean-Stark trap to remove water can also drive the reaction to completion. | The choice of solvent can influence the solubility of the reactants and the rate of the reaction. Removing water, a byproduct of the condensation, shifts the equilibrium towards the product. |
| Temperature | Gentle heating (reflux in ethanol) is often required. | Increased temperature provides the necessary activation energy for the condensation to occur at a reasonable rate. |
FAQ 4: I am having difficulty with the reductive amination of this compound. What are the common pitfalls?
Reductive amination is a two-step process involving the formation of an imine followed by its reduction.
Key Considerations for Reductive Amination:
Reductive Amination Workflow
| Problem Area | Specific Issue | Solution |
| Imine Formation | The equilibrium for imine formation may not be favorable. | Conduct the reaction under conditions that remove water, such as using a Dean-Stark trap or adding a dehydrating agent like molecular sieves. A slightly acidic catalyst (e.g., a few drops of acetic acid) can facilitate imine formation. |
| Choice of Reducing Agent | The reducing agent may be too harsh, leading to over-reduction or side reactions. | Use a mild and selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are stable in mildly acidic conditions and will selectively reduce the imine in the presence of the aldehyde. |
| Side Reactions | The starting aldehyde can be reduced to the corresponding alcohol. The amine can undergo dialkylation. | Using a one-pot procedure where the reducing agent is present during the imine formation can minimize the reduction of the starting aldehyde. Using a slight excess of the amine can help to reduce dialkylation. |
FAQ 5: My Wittig reaction with this compound is not working as expected. What should I check?
The Wittig reaction is a powerful tool for converting aldehydes into alkenes.
Troubleshooting the Wittig Reaction:
| Aspect | Potential Problem | Recommended Action |
| Ylide Formation | Incomplete deprotonation of the phosphonium salt to form the ylide. | Ensure a strong, non-nucleophilic base (e.g., n-BuLi, NaH, KOtBu) is used in an anhydrous aprotic solvent (e.g., THF, DMSO). The color change associated with ylide formation can be a useful indicator. |
| Ylide Reactivity | The ylide may be unstable or not reactive enough. | Stabilized ylides (those with an electron-withdrawing group on the carbanion) are less reactive and may require heating. Unstabilized ylides are more reactive but also more sensitive to air and moisture. Prepare the ylide in situ and use it immediately. |
| Steric Hindrance | Steric hindrance around the aldehyde or in the ylide can impede the reaction. | For sterically hindered substrates, a more reactive ylide or a longer reaction time at a higher temperature may be necessary. The Horner-Wadsworth-Emmons reaction is often a good alternative for forming E-alkenes and can be less sensitive to steric hindrance. |
| Side Reactions | The basic conditions of the Wittig reaction can potentially cause side reactions on the pyrrolopyridine ring. | Use the mildest possible base that is effective for ylide formation. Keep the reaction temperature as low as possible. |
IV. Purification of this compound and its Derivatives
The polar nature of the pyrrolopyridine nucleus can make purification challenging.
FAQ 6: I am having trouble purifying my product by column chromatography. It is streaking on the silica gel. What can I do?
Expert Advice on Purification:
-
Tailing on Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to tailing. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia, to the eluent.
-
Solvent System Selection: Start with a less polar solvent system and gradually increase the polarity. A common eluent system for this class of compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or a C18-functionalized silica gel for reverse-phase chromatography.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
V. References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation, Doebner Modification. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Bulgarian Chemical Communications. (2018). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 50(B), 76-80. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
Sources
Technical Support Center: A Guide to Scaling the Synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale synthesis to larger-scale production of this valuable heterocyclic building block. We will address common challenges, provide in-depth troubleshooting, and offer practical advice rooted in established chemical principles.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved in a two-stage process. First, the core heterocyclic system, 2-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 2-methyl-6-azaindole), is constructed. This is followed by a regioselective formylation at the C3 position of the pyrrole ring, most commonly via the Vilsmeier-Haack reaction.[1][2] This second step is often the most challenging, particularly during scale-up, due to the nature of the reagents and the sensitivity of the substrate.
This guide is structured to address potential issues in both stages of the synthesis, with a primary focus on the critical formylation step.
Caption: Decision tree for troubleshooting low reaction conversion.
Q2: My TLC/LC-MS shows the formation of multiple byproducts. What are they and how can I minimize them?
A2: Byproduct formation often points to over-reaction, side reactions, or substrate degradation.
-
Causality: The Vilsmeier reagent is a strong electrophile. If the reaction temperature is too high or the reaction time is too long, side reactions can occur. The N-H of the pyrrole ring can also be formylated under certain conditions, or polymerization of the electron-rich substrate can be initiated by the acidic conditions.
-
Mitigation Strategies:
-
Control Temperature: Maintain the lowest effective temperature. Avoid aggressive heating.
-
Monitor Closely: Do not let the reaction run for an arbitrary amount of time. Track the consumption of the starting material by TLC or LC-MS. Once the starting material is consumed, proceed with the work-up.
-
Controlled Addition: On a larger scale, add the POCl₃ to the DMF at 0 °C in a controlled, dropwise manner to manage the initial exotherm. Similarly, adding the substrate solution to the pre-formed Vilsmeier reagent can sometimes provide better control than adding the reagent to the substrate.
-
Q3: The work-up is messy and my isolated yield is poor. What is the best way to quench the reaction and isolate the product?
A3: The work-up of a Vilsmeier-Haack reaction is critical for achieving good yield and purity, as it involves neutralizing a large amount of acidic species and hydrolyzing the intermediate iminium salt to the final aldehyde.
-
Causality: The intermediate that is formed is an iminium salt, which must be hydrolyzed with water to yield the aldehyde. [2]The reaction mixture is also highly acidic due to excess POCl₃ and its byproducts (e.g., polyphosphoric acids). Simply adding water can cause a violent exotherm and potential degradation of the product. Improper pH adjustment can lead to the product remaining in the aqueous layer as a salt or precipitating as an unmanageable solid.
-
Recommended Scale-Up Work-Up Protocol:
-
Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate. The use of a buffer like sodium acetate is often gentler than a strong base.
-
Hydrolysis & Neutralization: Stir the mixture at room temperature until the hydrolysis of the iminium salt is complete (monitor by TLC/LC-MS, typically 1-2 hours). Carefully adjust the pH to 7-8 with a saturated solution of NaHCO₃ or a dilute (e.g., 2M) NaOH solution. Aggressive addition of a strong base can cause localized heating and degradation.
-
Extraction: Extract the neutralized aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane. Multiple extractions will be necessary.
-
Washing: Wash the combined organic layers with water and then brine to remove residual inorganic salts.
-
Purification: After drying and concentrating, the crude product can be purified. Recrystallization from a solvent system like ethanol/water or ethyl acetate/heptane is often effective for large quantities. If necessary, column chromatography on silica gel can be used.
-
| Problem | Potential Cause | Recommended Solution |
| Reaction Exotherm | Rapid addition of POCl₃; uncontrolled quenching. | Add POCl₃ dropwise at 0 °C. Quench by adding the reaction mixture to an ice/base slurry. |
| Product is Water Soluble | Incomplete neutralization (product is protonated). | Carefully adjust pH of the aqueous layer to 7-8 before and during extraction. |
| Formation of Tar/Polymer | Temperature too high; overly acidic conditions. | Maintain the lowest effective temperature. Use a buffered work-up (e.g., sodium acetate). |
| Difficult Filtration | Product precipitates as a fine, amorphous solid. | Allow the neutralized slurry to stir, sometimes with gentle warming, to encourage crystal growth before filtration. |
Scalable Experimental Protocol
This protocol is a representative procedure for a multi-gram scale synthesis. Warning: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthesis of this compound
-
Vilsmeier Reagent Formation:
-
To a three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (2.0 eq.).
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.8 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes. A thick, white precipitate of the Vilsmeier reagent may form.
-
-
Formylation Reaction:
-
Dissolve 2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the substrate solution to the Vilsmeier reagent mixture dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir at room temperature, or gently heat to 40-50 °C if necessary, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
-
Work-up and Isolation:
-
In a separate, appropriately sized vessel, prepare a stirred slurry of crushed ice and saturated sodium bicarbonate solution.
-
Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. A significant amount of gas (CO₂) will evolve.
-
Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the intermediate.
-
Adjust the pH to ~8 using a saturated NaHCO₃ or 2M NaOH solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the pure this compound.
-
References
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
- Jadhav, V. D., & Patil, D. R. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from an international journal of advances in pharmaceutical sciences.
-
National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from [Link]
-
Mohammed, T. (2020). (PDF) Vilsmeier-Haack reaction- A Non-classical Approach. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem. Retrieved from [Link]
- American Chemical Society. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
- ResearchGate. (2021).
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102827162A - Preparation method of 2-methyl-7-azaindole.
- ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- ResearchGate. (n.d.). Synthesis of 2‐aryl‐7‐azaindole using 2‐fluoro‐3‐methyl pyridine via....
- National Center for Biotechnology Information. (2017).
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
- Hilmy, K. M. H., et al. (n.d.).
-
Amerigo Scientific. (n.d.). 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Sources
Technical Support Center: 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Welcome to the dedicated technical support center for 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this versatile heterocyclic aldehyde. Drawing from established principles of organic chemistry and forced degradation studies on analogous structures, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Understanding the Molecule: A Chemist's Perspective
This compound, a derivative of 6-azaindole, possesses a unique combination of functional groups that contribute to its synthetic utility and, simultaneously, its potential for degradation. The primary sites susceptible to chemical transformation are the aldehyde group at the 3-position, the electron-rich pyrrole ring, and the pyridine ring. Understanding the reactivity of these moieties is paramount to troubleshooting unexpected experimental outcomes. The aldehyde group is notably reactive and can undergo oxidation, reduction, and various condensation reactions[1]. The 7-azaindole core, a bioisostere of indole, is found in numerous biologically active compounds, and its stability is a key factor in drug development[2][3].
Frequently Asked Questions (FAQs)
Q1: I observe a new, more polar spot on my TLC/LC-MS after leaving my sample in solution overnight. What could it be?
A1: The most probable cause is the oxidation of the aldehyde group to the corresponding carboxylic acid, 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. Aldehydes are notoriously susceptible to air oxidation. This new compound will exhibit a different retention time and a mass increase of 16 amu. To confirm, you can intentionally oxidize a small sample using a mild oxidant like Ag₂O and compare the analytical data.
Q2: My reaction yield is consistently low, and I'm isolating a significant amount of a product that lacks the aldehyde peak in its ¹H NMR spectrum. What is happening?
A2: This could be due to several factors. If you are using reducing agents in a previous step or as part of your workup, you may be unintentionally reducing the aldehyde to the corresponding alcohol, (2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol. Alternatively, if your reaction conditions are strongly acidic or basic, you might be promoting side reactions or decomposition of the starting material. Forced degradation studies on similar pyrrolopyridine derivatives have shown them to be particularly unstable in alkaline and acidic media[4].
Q3: I've noticed a gradual color change in my solid sample, from off-white to yellowish-brown. Is this a cause for concern?
A3: A color change often indicates the formation of minor degradation products or polymeric materials, which can arise from prolonged exposure to light, air, or residual acidic/basic impurities. While small amounts may not significantly impact the bulk purity, it is a sign of instability. We recommend storing the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. Photodegradation is a known issue for pyrrolopyridine derivatives[4].
Q4: Can I use protic solvents like methanol or ethanol for long-term storage of my compound?
A4: While this compound is soluble in polar protic solvents, we advise against long-term storage in these. Aldehydes can form hemiacetals and acetals in the presence of alcohols, especially with trace acid or base catalysis. For long-term storage in solution, aprotic solvents like DMSO or DMF are generally preferred, although you should always assess the stability for your specific application.
Troubleshooting Guides: A Systematic Approach
Guide 1: Investigating Unexpected Reaction Products
This guide will help you identify the likely degradation pathways if your experiment is yielding unexpected side products.
Step 1: Characterize the Impurity
-
Obtain high-resolution mass spectrometry (HRMS) data to determine the elemental composition.
-
Acquire ¹H and ¹³C NMR spectra to identify the functional groups present.
-
Use FT-IR spectroscopy to look for the appearance or disappearance of key vibrational bands (e.g., C=O stretch of the aldehyde, O-H stretch of an alcohol or carboxylic acid).
Step 2: Compare with Predicted Degradation Products
| Degradation Pathway | Predicted Product | Mass Change (amu) | Key Analytical Signatures |
| Oxidation | 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | +16 | Disappearance of aldehyde proton (~10 ppm in ¹H NMR); appearance of a broad O-H peak. |
| Reduction | (2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol | +2 | Disappearance of aldehyde proton; appearance of a methylene group (~4.5-5.0 ppm) and an O-H peak. |
| Hydrolysis (Ring Opening) | Varies | Varies | Complex NMR spectra; potential loss of aromaticity. More likely under harsh acidic or basic conditions. |
| Photodegradation | Complex mixture | Varies | Often leads to colored, polymeric materials. |
Step 3: Conduct a Forced Degradation Study To confirm the identity of a degradation product, you can intentionally degrade a small amount of your starting material under controlled conditions as outlined in ICH guidelines[5][6][7].
Experimental Protocol: Forced Degradation Study
-
Acidic Hydrolysis: Dissolve 1-5 mg of the compound in 1 mL of 0.1 M HCl. Heat at 60°C for 24-48 hours.
-
Basic Hydrolysis: Dissolve 1-5 mg of the compound in 1 mL of 0.1 M NaOH. Keep at room temperature for 24-48 hours. Pyrrolopyridine derivatives can be highly sensitive to bases[4].
-
Oxidative Degradation: Dissolve 1-5 mg of the compound in 1 mL of a 3% H₂O₂ solution. Keep at room temperature for 24-48 hours.
-
Photodegradation: Expose a thin solid film or a solution of the compound to a light source with a specific wavelength (e.g., 254 nm or 365 nm) for a set period.
-
Thermal Degradation: Heat a solid sample of the compound at a temperature below its melting point (e.g., 80-100°C) for 24-48 hours.
Analyze the samples from each condition by LC-MS to identify the degradation products.
Guide 2: Mitigating Degradation During Synthesis and Storage
This guide provides actionable steps to prevent the degradation of this compound.
Workflow for Handling and Storage
Caption: Recommended workflow for handling and storage.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on the reactivity of its functional groups.
Caption: Primary degradation pathways of the target compound.
References
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.).
- 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem. (n.d.).
- 5-Methyl-1H-pyrrolo 2,3-b pyridine-3-carbaldehyde AldrichCPR 1190321-17-5 - Sigma-Aldrich. (n.d.).
- Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - NIH. (2017).
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.).
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed. (n.d.).
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. (2025).
- 7-Azaindole Analogues as Bioactive Agents and Recent Results - ResearchGate. (n.d.).
- The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.).
- 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed. (n.d.).
- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. (2023).
- Biological activity and material applications of 7-azaindole derivatives - ResearchGate. (n.d.).
- Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed. (2020).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (n.d.).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. (n.d.).
- Forced degradation studies - MedCrave online. (2016).
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. (n.d.).
- [Biodegradation of pyridine under UV irradiation] - PubMed. (n.d.).
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC - NIH. (n.d.).
- Degradation of pyridines in the environment - Semantic Scholar. (n.d.).
- Synthesis of new derivatives starting from 7-azaindole as an electron-rich aromatic compound. - ResearchGate. (n.d.).
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
- 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - Sigma-Aldrich. (n.d.).
- Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - RSC Publishing. (n.d.).
- An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed. (2021).
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Purification of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This important heterocyclic aldehyde, a key intermediate in pharmaceutical synthesis, often presents purification challenges that can impact yield, purity, and the success of subsequent reactions. This document offers troubleshooting advice and frequently asked questions to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound, particularly after synthesis via the Vilsmeier-Haack reaction.[1][2][3]
Issue 1: Crude product is a dark, oily residue after aqueous workup.
Q: My reaction workup resulted in a dark, intractable oil instead of a solid. What causes this and how can I isolate my product?
A: This is a common issue, often arising from several factors:
-
Residual Vilsmeier-Haack Reagent: Incomplete hydrolysis of the Vilsmeier iminium salt intermediate can lead to colored and oily byproducts.[1] The workup must be sufficiently vigorous to ensure complete conversion to the aldehyde.
-
Overheating During Solvent Removal: The aldehyde product may have limited thermal stability. Concentrating the organic extracts at elevated temperatures can lead to decomposition and the formation of polymeric, tarry materials.
-
Presence of Polar Impurities: Unreacted starting material (2-methyl-1H-pyrrolo[2,3-c]pyridine) and polar side-products can act as eutectic impurities, depressing the melting point of the crude mixture and preventing crystallization.
Solutions:
-
Ensure Complete Hydrolysis: During the aqueous workup, after quenching the reaction mixture with ice, stir the resulting suspension vigorously for several hours or even overnight. Basification with a mild base (e.g., saturated sodium bicarbonate solution) should be done carefully and portion-wise until the solution is neutral or slightly basic (pH 7-8).
-
Temperature Control: Remove the extraction solvent (e.g., dichloromethane, ethyl acetate) under reduced pressure at a bath temperature not exceeding 40°C.
-
Trituration: If an oil is obtained, attempt to induce crystallization by trituration. This involves stirring the oil with a non-polar solvent in which the product is poorly soluble but the oily impurities are more soluble.
| Solvent for Trituration | Rationale |
| Diethyl ether | Good for dissolving non-polar impurities. |
| Hexanes or Pentane | Excellent for "washing out" oils. |
| Cold Ethyl Acetate | Use if the product has some solubility. |
Experimental Protocol: Trituration of Oily Crude Product
-
Place the oily residue in a flask.
-
Add a small volume of cold diethyl ether.
-
Using a spatula or glass rod, scratch the inside of the flask and stir the mixture vigorously.
-
If a solid begins to form, continue stirring for 30-60 minutes.
-
Collect the solid by filtration, wash with a small amount of fresh, cold diethyl ether, and dry under vacuum.
Issue 2: Poor separation during column chromatography.
Q: I'm having trouble separating my product from a closely-eluting impurity using column chromatography. What can I do to improve the resolution?
A: Poor separation is typically due to an inappropriate choice of stationary or mobile phase. The polarity of both the product and the key impurities must be considered. A common impurity is the unreacted starting material, 2-methyl-1H-pyrrolo[2,3-c]pyridine, which is less polar than the desired aldehyde.
Solutions:
-
Optimize the Mobile Phase: A systematic approach to selecting the eluent is crucial. Start with a low-polarity solvent system and gradually increase the polarity. Thin-Layer Chromatography (TLC) is an indispensable tool for this optimization.[4]
-
Recommended Starting Eluent System: Hexane:Ethyl Acetate.
-
TLC Analysis: Spot the crude mixture on a silica gel TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation between the product spot and any impurities.[4]
-
-
Consider a Different Adsorbent: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic), which can offer different selectivity.
-
Sample Loading: Ensure the crude material is loaded onto the column in a concentrated band. Dry-loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often superior to wet-loading in a solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: The impurity profile is highly dependent on the synthetic route. For a Vilsmeier-Haack formylation, you should anticipate:
-
Unreacted Starting Material: 2-methyl-1H-pyrrolo[2,3-c]pyridine.
-
Di-formylated Species: Although less common, formylation at other positions on the pyrrole or pyridine ring is possible under harsh conditions.
-
Hydrolysis Byproducts: Residual phosphorus-containing species from the POCl₃ reagent.
-
Polymeric Materials: Formed from product degradation.
Caption: Potential impurity pathways in the Vilsmeier-Haack formylation.
Q2: What is a reliable method for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in several different eluent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid or trifluoroacetic acid modifier) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and detecting impurities with distinct proton signals. The absence of signals corresponding to the starting material is a key indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like LC-MS can be used to identify the molecular weights of impurities seen in the HPLC chromatogram.[5]
Q3: Can I purify this compound by recrystallization? If so, what solvents should I use?
A3: Yes, recrystallization can be an effective final purification step if the crude product is already of reasonable purity (>90%). The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Comments |
| Ethanol/Water | Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, allow it to cool slowly. |
| Ethyl Acetate/Hexane | Dissolve in a minimal amount of hot ethyl acetate and add hexane until persistent cloudiness is observed. Reheat to clarify and then cool.[6] |
| Acetone/Hexane | Similar to the ethyl acetate/hexane system, this is another good option for moderately polar compounds.[6] |
Experimental Protocol: Recrystallization from Ethyl Acetate/Hexane
-
Place the crude, solid aldehyde in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
While the solution is still hot, slowly add hexane until the solution just begins to turn cloudy.
-
If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Caption: A general workflow for the purification of the target aldehyde.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- S. S. P. M. D. S. M. and P. V. G. D. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
-
Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
- T. Kawasaki, et al. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Chemical and Pharmaceutical Bulletin.
- S. A. S. G. H. et al. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
- T. Mohammed et al. (PDF) Vilsmeier-Haack reaction- A Non-classical Approach.
-
Amerigo Scientific. 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]
- S. N. K. et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-. Journal of Chemical and Pharmaceutical Research.
- A. K. G. et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
- A. M. et al. Thin-layer chromatography in testing the purity of pharmaceuticals.
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
Sources
Validation & Comparative
A Multi-dimensional NMR Strategy for the Unambiguous Structural Validation of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Introduction
In the landscape of pharmaceutical research and drug development, the pyrrolo[2,3-c]pyridine scaffold is a privileged structure, forming the core of numerous biologically active molecules. The precise substitution pattern on this heterocyclic system is paramount to its function. 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a critical synthetic intermediate whose structural integrity must be unequivocally confirmed before its incorporation into drug candidates. Simple analytical techniques often fall short in distinguishing between closely related constitutional isomers that can arise during synthesis.
This guide provides an in-depth, field-proven strategy for the complete structural validation of this compound. We move beyond a simple presentation of data, explaining the causality behind the experimental choices and demonstrating how a suite of modern Nuclear Magnetic Resonance (NMR) experiments creates a self-validating system for structural elucidation.[1][2] The methodology described herein is designed for researchers, scientists, and drug development professionals who require absolute confidence in their molecular structures.
The Challenge: Isomeric Ambiguity
The synthesis of substituted heterocycles can often yield a mixture of isomers. For the target molecule, a key challenge is to differentiate it from other plausible constitutional isomers. The most probable alternatives include the regioisomer where the methyl and aldehyde groups are swapped, or an isomer where the methyl group is on the pyridine ring.
For this guide, we will focus on validating the target structure against a primary alternative: 3-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde . While 1D ¹H NMR can provide initial clues, it is often insufficient to make a definitive assignment, necessitating the use of more advanced 2D techniques.
A Systematic NMR Workflow for Structural Elucidation
Figure 1: Logical workflow for NMR-based structural validation.
¹H and ¹³C NMR Spectroscopy: The Foundational Survey
One-dimensional NMR provides the initial "fingerprint" of the molecule.
-
¹H NMR: This spectrum reveals the number of distinct proton environments, their electronic shielding, and their proximity to other protons through spin-spin coupling. For our target molecule, we anticipate a sharp singlet for the methyl group (CH₃), a highly deshielded singlet for the aldehyde proton (CHO)[3][4], a broad singlet for the pyrrole N-H, and a set of coupled signals for the three protons on the pyridine ring.
-
¹³C NMR: This spectrum shows the number of unique carbon environments. Key signals include the highly deshielded aldehyde carbonyl carbon (>180 ppm), carbons of the aromatic rings, and the methyl carbon.[5]
While these spectra provide essential information, they cannot, on their own, definitively establish the substitution pattern. For instance, the chemical shifts of the pyrrole and pyridine ring protons would be very similar in the isomeric alternative.
Table 1: Expected 1D NMR Data for this compound in DMSO-d₆
| Atom # | ¹H δ (ppm), Multiplicity (J Hz) | ¹³C δ (ppm) |
| NH (1) | ~12.5 (br s) | - |
| C2-CH₃ | ~2.7 (s) | ~14 |
| CHO (3) | ~10.2 (s) | ~185 |
| H4 | ~8.2 (dd, 4.8, 1.5) | ~148 |
| H5 | ~7.2 (dd, 8.0, 4.8) | ~120 |
| H6 | ~8.5 (dd, 8.0, 1.5) | ~130 |
| C2 | - | ~145 |
| C3 | - | ~118 |
| C3a | - | ~128 |
| C7 | - | ~150 |
| C7a | - | ~115 |
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections
The COSY experiment is the first step in assembling the molecular puzzle, revealing which protons are coupled to each other (typically separated by 2-3 bonds).[6]
-
Causality: Protons on adjacent carbons will "split" each other's signals. A COSY spectrum visualizes these interactions as cross-peaks.
-
Expected Correlations: For the target structure, we expect to see a clear correlation pathway between the three protons on the pyridine ring: H4 will show a cross-peak to H5, and H5 will show cross-peaks to both H4 and H6. This confirms the integrity of the pyridine ring fragment. The methyl, aldehyde, and NH protons, being singlets, will not show COSY cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment definitively links each proton to the carbon atom it is directly attached to (a one-bond correlation).[6][7] This is a crucial step for assigning the ¹³C spectrum.
-
Causality: This technique transfers magnetization from a proton to its directly bonded carbon.
-
Expected Correlations: Each protonated carbon in Table 1 will show a cross-peak corresponding to its attached proton. For example, the proton signal at ~2.7 ppm will correlate to the carbon signal at ~14 ppm, unambiguously assigning this pair to the methyl group. Similarly, the aromatic protons (H4, H5, H6) will be definitively linked to their respective carbons. Quaternary carbons (those with no attached protons like C2, C3, C3a, C7, C7a) will be absent from the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Proof
The HMBC experiment is the most powerful tool in this workflow for distinguishing between isomers. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings).[7][8] It is these correlations that bridge the different fragments of the molecule and lock down the substitution pattern.
-
Causality: The HMBC pulse sequence is optimized to detect small, long-range J-couplings between protons and carbons.
-
Key Validating Correlations: To confirm the 2-methyl, 3-carbaldehyde arrangement, we must observe the following specific correlations:
-
Aldehyde Proton (H at C3): This proton should show a strong correlation to the quaternary carbon at C2 and a correlation to the protonated carbon C4. The correlation to C2 is a three-bond coupling (H-C-C-C) that confirms the aldehyde is adjacent to the methyl-bearing carbon.
-
Methyl Protons (H at C2): These protons must show a strong correlation to the quaternary carbon C2 they are attached to, and crucially, a three-bond correlation to the aldehyde-bearing carbon C3. This confirms the methyl group is adjacent to the aldehyde group.
-
H4 Proton: This proton will show a three-bond correlation to the C3a and C7a carbons, helping to piece together the fused ring system.
-
These key correlations would be fundamentally different for the isomeric alternative, which would instead show correlations from the methyl protons to C2 and C4, and from the aldehyde proton to C3 and C3a.
Figure 2: Key HMBC correlations confirming the 2-methyl, 3-carbaldehyde substitution pattern.
Comparative Analysis: Ruling Out the Alternative
The power of this multi-dimensional approach lies in its ability to definitively exclude alternative structures. Let's compare the expected key HMBC correlations for our target molecule versus its primary isomer.
Table 2: Comparative HMBC Data to Differentiate Isomers
| Proton Signal | Key HMBC Correlation in Target Structure (2-Me, 3-CHO) | Key HMBC Correlation in Alternative Isomer (3-Me, 2-CHO) | Conclusion |
| CHO Proton | C2 (³J), C4 (³J) | C3 (²J), C7a (³J) | Experimental data showing a correlation to the methyl-bearing carbon (C2) confirms the target structure. |
| CH₃ Protons | C3 (³J), C3a (³J) | C2 (²J), C4 (³J) | Experimental data showing a correlation to the aldehyde-bearing carbon (C3) confirms the target structure. |
As shown in Table 2, the observed experimental HMBC correlations provide a unique and unambiguous pattern that matches only the desired this compound structure.
Conclusion
The structural validation of a synthetic intermediate like this compound is a non-negotiable step in the progression of chemical and pharmaceutical research. Relying on a single analytical technique is insufficient and carries significant risk. The systematic application of a suite of NMR experiments—¹H, ¹³C, COSY, HSQC, and crucially, HMBC—provides a self-validating and irrefutable body of evidence.[1][9] By carefully analyzing the through-bond correlations, particularly the long-range couplings revealed by HMBC, we can confidently distinguish between plausible isomers and confirm the precise substitution pattern, ensuring the integrity of downstream research and development efforts.
Appendix: Experimental Protocols
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: Data should be acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3 sec
-
Relaxation Delay (d1): 2 sec
-
Number of Scans: 16
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1 sec
-
Relaxation Delay (d1): 2 sec
-
Number of Scans: 1024
-
-
gCOSY (gradient-selected COSY):
-
Pulse Program: cosygpqf
-
F2 (¹H) Spectral Width: ~12 ppm
-
F1 (¹H) Spectral Width: ~12 ppm
-
Number of Scans (ns): 4
-
Number of Increments: 256
-
-
gHSQC (gradient-selected HSQC):
-
Pulse Program: hsqcedetgpsisp2.3
-
F2 (¹H) Spectral Width: ~12 ppm
-
F1 (¹³C) Spectral Width: ~165 ppm
-
¹JCH Coupling Constant: Optimized for 145 Hz
-
Number of Scans (ns): 8
-
Number of Increments: 256
-
-
gHMBC (gradient-selected HMBC):
-
Pulse Program: hmbcgplpndqf
-
F2 (¹H) Spectral Width: ~12 ppm
-
F1 (¹³C) Spectral Width: ~220 ppm
-
Long-range JCH Coupling Constant: Optimized for 8 Hz
-
Number of Scans (ns): 16
-
Number of Increments: 256
-
References
- Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207.
- Tähtinen, P., Sillanpää, R., Stájer, G., Szabó, A. E., & Pihlaja, K. (2002). Structures of pyrrolo-1,3-heterocycles prepared from 3-aroylpropionic acid and cyclic aminoalcohols: an NMR and X-ray diffraction study. Journal of the Chemical Society, Perkin Transactions 2, (5), 957-965.
- Khaled, M. H. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 65(13), 1-2.
- Kim, H., et al. (2023). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. RSC Medicinal Chemistry, 14(7), 1332-1340.
-
Oregon State University. (2020). Aldehyde Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR and X-ray structural study of saturated (p-chlorophenyl)- pyrrolo[1,2-a][9][10]benzoxazin-1-ones prepared from aroylisobutyric acid and cyclic amino alcohols. Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]
-
Slideshare. (2023). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
ACS Publications. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]
-
M. Lowe. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]
-
Kwan, E. E. (n.d.). 2D NMR Solutions. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]
-
MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC. Retrieved from [Link]
- Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 667-679.
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ias.ac.in [ias.ac.in]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 9. Structures of pyrrolo-1,3-heterocycles prepared from 3-aroylpropionic acid and cyclic aminoalcohols: an NMR and X-ray diffraction study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. 933691-82-8|this compound|BLD Pharm [bldpharm.com]
A Comparative Guide to the Synthesis of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Introduction
2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, an important derivative of 6-azaindole, serves as a crucial building block in medicinal chemistry for the synthesis of a variety of pharmacologically active compounds. The strategic introduction of a formyl group at the C3 position of the 2-methyl-6-azaindole scaffold opens up a plethora of possibilities for further molecular elaborations, including the construction of complex heterocyclic systems. This guide provides a detailed comparative analysis of two prominent synthetic methodologies for the preparation of this key intermediate: the Vilsmeier-Haack reaction and the Duff reaction. By examining the mechanistic underpinnings, experimental protocols, and performance metrics of each approach, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Method 1: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). This electrophilic species then reacts with the substrate to introduce a formyl group. For electron-rich heterocyclic systems like 6-azaindoles, the Vilsmeier-Haack reaction is often the method of choice due to its relatively mild conditions and generally good yields.[3]
Reaction Mechanism
The reaction proceeds through two main stages. First, the Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of DMF and POCl₃. Subsequently, the electron-rich pyrrole ring of the 2-methyl-1H-pyrrolo[2,3-c]pyridine attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.
Experimental Protocol
-
Materials: 2-methyl-1H-pyrrolo[2,3-c]pyridine, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), ice, saturated sodium bicarbonate solution, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred solution of N,N-dimethylformamide (3 equivalents) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (1.2 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.
-
Dissolve 2-methyl-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and then neutralize with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Workflow Diagram
Caption: Vilsmeier-Haack formylation workflow.
Method 2: The Duff Reaction
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[4] This reaction is particularly effective for electron-rich phenols and has also been successfully applied to other aromatic and heteroaromatic systems.[5][6] While often associated with lower yields compared to the Vilsmeier-Haack reaction, the Duff reaction offers an alternative pathway that avoids the use of phosphorus oxychloride.[7]
Reaction Mechanism
The Duff reaction is believed to proceed via the formation of an iminium ion from the protonation and subsequent decomposition of HMTA. The electron-rich substrate then undergoes electrophilic substitution with this iminium species. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, leads to the formation of the final aldehyde product.
Experimental Protocol
-
Materials: 2-methyl-1H-pyrrolo[2,3-c]pyridine, hexamethylenetetramine (HMTA), trifluoroacetic acid (TFA), water, saturated sodium bicarbonate solution, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 2-methyl-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in trifluoroacetic acid (10-20 volumes), add hexamethylenetetramine (2-3 equivalents) in portions at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until it reaches a pH of 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Workflow Diagram
Caption: Duff reaction workflow.
Comparative Analysis
| Feature | Vilsmeier-Haack Reaction | Duff Reaction |
| Formylating Agent | Vilsmeier reagent (from DMF/POCl₃) | Hexamethylenetetramine (HMTA) |
| Reaction Conditions | 0 °C to room temperature | 80-90 °C |
| Reaction Time | 2-4 hours | 6-12 hours |
| Reagent Hazards | POCl₃ is corrosive and water-sensitive | HMTA is a flammable solid; TFA is corrosive |
| Typical Yields | Generally moderate to high for electron-rich heterocycles | Often low to moderate |
| Scalability | Readily scalable | Can be challenging to scale up due to heterogeneity |
| Substrate Scope | Broad for electron-rich aromatics and heterocycles | Primarily for phenols, but applicable to other electron-rich systems |
Spectroscopic Data for this compound
-
Molecular Formula: C₉H₈N₂O[8]
-
Molecular Weight: 160.17 g/mol [8]
-
Appearance: Solid[8]
-
IUPAC Name: this compound[8]
-
CAS Number: 933691-82-8[8]
Conclusion
Both the Vilsmeier-Haack reaction and the Duff reaction represent viable synthetic routes to this compound. The Vilsmeier-Haack reaction is generally favored for its milder reaction conditions, shorter reaction times, and typically higher yields when applied to electron-rich heterocyclic systems. However, it requires the handling of phosphorus oxychloride, a hazardous reagent. The Duff reaction, on the other hand, provides an alternative that avoids the use of POCl₃, but often at the cost of lower yields and more forcing reaction conditions. The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the desired scale, available equipment, and safety considerations. For laboratory-scale synthesis where yield and reaction time are critical, the Vilsmeier-Haack reaction is often the more pragmatic choice. For applications where the avoidance of hazardous reagents is paramount, the Duff reaction presents a suitable, albeit potentially less efficient, alternative.
References
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Yadav, A. K., & Singh, R. K. (2013). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 2(5), 193-197.
- Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....
-
Wikipedia. (2023, December 2). Duff reaction. Retrieved from [Link]
- Nielsen, M., & Diness, F. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3483.
- Kumar, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1426-1431.
-
ResearchGate. (n.d.). New Opportunities with the Duff Reaction. Retrieved from [Link]
- Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.
-
ResearchGate. (n.d.). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
- Google Patents. (n.d.). WO2008129152A1 - Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing said pyrrolo[2,3-b]pyridine compounds, methods for the production thereof, and uses thereof.
-
Semantic Scholar. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct formylation of 2-pyridone core of 3- N -methylcytisine via Duff reaction; synthesis of 9-enyl, 9-ynyl and 9-imino derivatives. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. Retrieved from [Link]
- Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 899-910.
- Yadav, A. K., & Singh, R. K. (2013).
-
National Institutes of Health. (n.d.). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Retrieved from [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Pyrrylthieno[2,3-d]Pyrimidines and Related Pyrrolo[1″,2″:1″,6″]Pyrazino[2. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Pyrrolo[2,3-d][9][10][11]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
Growing Science. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
Dergipark. (n.d.). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]0/2460)
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde and Its Analogs
Executive Summary
The pyrrolopyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a versatile synthetic intermediate, and provides a comparative analysis of the biological activities of its derived analogs. While direct biological data on the parent carbaldehyde is limited, its strategic functionalization gives rise to a diverse range of derivatives with significant therapeutic potential. We will explore analogs demonstrating potent activity as kinase inhibitors, epigenetic modulators, and anti-inflammatory agents, supported by experimental data and structure-activity relationship (SAR) insights. This document serves as a technical resource for researchers engaged in drug discovery and development, offering a synthesized overview of the therapeutic promise held by the pyrrolo[2,3-c]pyridine core.
Introduction: The Pyrrolopyridine Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks, known as privileged scaffolds, appear repeatedly in approved drugs and clinical candidates across various therapeutic areas. The pyrrolopyridine family of fused heterocycles is a prime example, prized for its structural resemblance to purines, which allows its derivatives to interact with a wide array of biological targets, particularly ATP-binding sites in kinases.[1] Pyrrolopyridines exist in several isomeric forms, with the pyrrolo[2,3-c]pyridine core being a less explored but highly promising variant.
The subject of this guide, this compound, represents a critical starting point for chemical exploration. The aldehyde functional group at the C3 position is a versatile chemical handle, enabling a multitude of transformations—such as reductive aminations, condensations, and oxidations—to generate diverse libraries of analogs. The methyl group at C2 provides metabolic stability and can influence the molecule's orientation within a target's binding pocket. This guide will synthesize findings from across the pyrrolopyridine class to build a comprehensive picture of the biological potential unlocked by modifying this core structure.
Comparative Biological Activities of Pyrrolo[2,3-c]pyridine Analogs
The true value of the this compound scaffold is realized through the diverse biological activities of its derivatives. By modifying the carbaldehyde and other positions on the bicyclic ring, researchers have developed potent modulators of key cellular pathways.
Anticancer Activity: Targeting Key Oncogenic Pathways
The pyrrolopyridine scaffold is a well-established pharmacophore for targeting kinases, enzymes that are often dysregulated in cancer.[1] Analogs of the closely related pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine isomers have shown potent inhibition of several important cancer-associated kinases.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal FGFR signaling is a driver in various tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of FGFR1, 2, and 3.[2][3] Optimization of a lead compound led to derivative 4h , which exhibited IC₅₀ values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively, and demonstrated significant inhibition of breast cancer cell proliferation and invasion.[2][3]
-
Cyclin-Dependent Kinase 8 (CDK8) Inhibition: CDK8 is a key colorectal oncogene. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent and selective type II CDK8 inhibitor with an IC₅₀ of 48.6 nM.[4] This compound effectively inhibited tumor growth in colorectal cancer xenograft models by downregulating the WNT/β-catenin signaling pathway.[4]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: More directly relevant to our core scaffold, a series of pyrrolo[2,3-c]pyridines were discovered as highly potent and reversible inhibitors of LSD1, an epigenetic eraser implicated in cancer.[5] Compound 46 from this series showed an enzymatic IC₅₀ of 3.1 nM and inhibited the growth of acute leukemia and small-cell lung cancer cell lines with IC₅₀ values of 0.6 nM and 1.1 nM, respectively.[5] This finding underscores the significant potential of the pyrrolo[2,3-c]pyridine core in epigenetic therapy.
Anti-inflammatory and Immunomodulatory Activity
Chronic inflammation is a hallmark of many diseases, from autoimmune disorders to neurodegeneration. Pyrrolopyridine derivatives have shown promise in modulating key inflammatory pathways.
-
Janus Kinase (JAK) Inhibition: JAKs are crucial for cytokine signaling that drives immune responses. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent JAK3 inhibitors for treating immune diseases.[6] The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position significantly increased JAK3 inhibitory activity.[6]
-
Phosphodiesterase 4B (PDE4B) Inhibition: PDE4B is involved in inflammatory processes and has been implicated in CNS diseases. A novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors.[7] The lead compound, 11h , not only showed a potent IC₅₀ of 0.14 µM but also significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages.[7]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The pyrrolo[2,3-d]pyrimidine scaffold, structurally similar to our core, has been extensively investigated for its antimicrobial potential.[8][9] Derivatives have demonstrated broad-spectrum activity, including antibacterial, antifungal, and antiviral effects, highlighting another promising therapeutic avenue for this class of compounds.[8]
Structure-Activity Relationship (SAR) Insights
Analysis of various pyrrolopyridine analogs reveals key structural features that govern their biological activity.
-
Substitution at the Pyrrole Nitrogen (N1): Alkylation or arylation at this position can significantly impact potency and selectivity. For instance, in a series of PARP-1 inhibitors, substitution at the N1 position of the pyrrolo[2,3-b]pyridine core was critical for activity.[10]
-
Modification at the Pyridine Ring: The nature and position of substituents on the pyridine portion of the scaffold are crucial for target engagement. In JAK3 inhibitors, a cyclohexylamino group at the C4-position was found to be optimal.[6]
-
Derivatization of the C3 Position: For our core compound, the C3-carbaldehyde is the primary point of diversification. Converting the aldehyde to amides, triazoles, or other heterocycles allows for the exploration of different chemical spaces and interactions within the target binding site, as seen in the development of antiproliferative 1,2,3-triazole-linked 7-azaindole analogues.[10]
Below is a conceptual diagram illustrating the key modification points on the 2-methyl-1H-pyrrolo[2,3-c]pyridine core that are critical for developing biologically active analogs.
Caption: Key diversification points on the pyrrolo[2,3-c]pyridine scaffold.
Quantitative Data Summary
To facilitate objective comparison, the following table summarizes the inhibitory activities of representative pyrrolopyridine analogs against various biological targets.
| Compound ID | Scaffold Isomer | Target | Activity (IC₅₀) | Reference |
| 11h | Pyrrolo[2,3-b]pyridine | PDE4B | 0.14 µM | [7] |
| 14c | Pyrrolo[2,3-b]pyridine | JAK3 | Potent Inhibition (data in publication) | [6] |
| 4h | Pyrrolo[2,3-b]pyridine | FGFR1 | 7 nM | [2][3] |
| 4h | Pyrrolo[2,3-b]pyridine | FGFR2 | 9 nM | [2][3] |
| 22 | Pyrrolo[2,3-b]pyridine | CDK8 | 48.6 nM | [4] |
| 46 | Pyrrolo[2,3-c]pyridine | LSD1 (enzymatic) | 3.1 nM | [5] |
| 46 | Pyrrolo[2,3-c]pyridine | MV4;11 cells (antiproliferative) | 0.6 nM | [5] |
| 46 | Pyrrolo[2,3-c]pyridine | H1417 cells (antiproliferative) | 1.1 nM | [5] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for key biological assays are provided below.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for quantifying the binding affinity of an inhibitor to a kinase target.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled, ATP-competitive tracer binds to the kinase's active site. Binding of both probes brings them into proximity, generating a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., FGFR1, CDK8)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compounds (analogs) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
Microplate reader capable of time-resolved fluorescence detection
Workflow:
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Protocol: Cell Proliferation (Antiproliferative) Assay (MTS Assay)
Principle: This colorimetric assay measures cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in the culture.
Materials:
-
Cancer cell line of interest (e.g., MV4;11, H1417)
-
Complete cell culture medium
-
Test compounds (analogs) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well, clear-bottom, sterile tissue culture plates
-
Spectrophotometer (absorbance plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and no-cell (blank) wells.
-
Incubation: Incubate the plate for 72 hours (or a desired time point) under standard cell culture conditions (37°C, 5% CO₂).
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold is a gateway to a rich and diverse chemical space with profound therapeutic potential. While its direct biological activity may be modest, its analogs have demonstrated exceptional potency against critical targets in oncology and inflammation. The success of pyrrolo[2,3-c]pyridine derivatives as LSD1 inhibitors is particularly noteworthy, opening a promising front in epigenetic drug discovery.[5]
Future research should focus on:
-
Systematic SAR Studies: A comprehensive exploration of substitutions around the pyrrolo[2,3-c]pyridine core is needed to build a robust SAR model for different target classes.
-
Kinome Profiling: Active compounds should be screened against a broad panel of kinases to assess their selectivity and identify potential off-target effects or opportunities for polypharmacology.
-
Pharmacokinetic Optimization: Efforts should be directed toward improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for in vivo studies and eventual clinical development.
By leveraging the synthetic versatility of this compound, the scientific community is well-positioned to develop the next generation of targeted therapeutics.
References
-
Al-dujaili, L. H., Hope, A. G., & Scott, J. S. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Li, Q., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. [Link]
-
Nakashima, K., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin. [Link]
-
Kondapalli, V. G. C. S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]
-
Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Gaikwad, N. D. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Wang, T., et al. (2021). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Sun, Z., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Advances. [Link]
-
Al-Anazi, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
-
Harrak, Y., et al. (2007). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]
-
Neves, B. J., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]
-
Sun, Z., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. ResearchGate. [Link]
-
Ali, M. A., & Khan, S. A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
-
Sharma, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]
-
Hafez, H. N., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. [Link]
-
Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
Popa, C. V., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]
-
Khaled, M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Navigating the Structure-Activity Landscape of Pyrrolopyridines: A Comparative Guide for Drug Discovery
Executive Summary
For researchers and medicinal chemists, the pyrrolopyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. While the structure-activity relationship (SAR) of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde derivatives remains a nascent field with limited specific data in the public domain, a wealth of information exists for its isomeric cousins. This guide provides a comparative analysis of the SAR of closely related 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine derivatives. By examining the impact of structural modifications on the biological activities of these related scaffolds, we can extrapolate key principles to guide the design and synthesis of novel therapeutics based on the 2-methyl-1H-pyrrolo[2,3-c]pyridine core. This guide will delve into their roles as potent kinase inhibitors and anticancer agents, supported by experimental data and detailed protocols.
The Pyrrolopyridine Core: A Versatile Scaffold in Medicinal Chemistry
Pyrrolopyridines, bicyclic aromatic heterocycles composed of fused pyrrole and pyridine rings, are of significant interest in drug discovery due to their structural similarity to purines and indoles. This allows them to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases like cancer. The specific arrangement of the nitrogen atoms within the bicyclic system gives rise to several isomers, each with a unique electronic distribution and steric profile, profoundly influencing its binding characteristics and pharmacological properties.
While direct SAR studies on this compound derivatives are not extensively reported, the aldehyde functional group at the C3 position serves as a versatile chemical handle for the synthesis of a diverse library of compounds through reactions such as condensation, reductive amination, and oxidation. Understanding the SAR of related isomers can provide a predictive framework for derivatizing this specific scaffold.
Comparative SAR Analysis of Pyrrolopyridine Isomers
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Potent Kinase Inhibitor Motif
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a prominent scaffold in the development of kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it a valuable pharmacophore.
A notable example is the development of inhibitors for Traf2 and Nck-interacting kinase (TNIK), a target in colorectal cancer. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives revealed crucial insights. The analysis indicated that the presence of a hydrogen bond donor near the 1H-pyrrolo[2,3-b]pyridine core and specific substitutions at other positions significantly enhance inhibitory activity.
Similarly, derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), another key target in colorectal cancer.[2] The discovery of 5-phenyl-1H-pyrrolo[2,3-b]pyridine as a potent CDK8 inhibitor with an IC50 value of 35.2 nM highlights the importance of an aryl substituent at the 5-position for activity.[2] Further optimization of this lead compound led to the identification of a potent type II CDK8 inhibitor with an IC50 of 48.6 nM.[2]
The Janus kinases (JAKs) are another family of enzymes targeted by 1H-pyrrolo[2,3-b]pyridine derivatives. This scaffold serves as a mimic of the pyrrolopyrimidine base that binds to the ATP-binding site of JAKs.[1]
Furthermore, 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines have been explored as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, with several compounds demonstrating nanomolar potency.[3]
The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Platform for Potent Anticancer Agents
The 1H-pyrrolo[3,2-c]pyridine isomer has also emerged as a valuable scaffold for the development of anticancer agents. A recent study focused on the design of derivatives as colchicine-binding site inhibitors, which interfere with tubulin polymerization.[4] This research led to the discovery of a compound, 10t , which exhibited potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM.[4]
The SAR study of these 1H-pyrrolo[3,2-c]pyridine derivatives revealed several key trends:
-
Substitution at the 6-position: Introduction of an indolyl moiety at the 6-position (compound 10t ) resulted in the most potent activity.[4]
-
Electronic effects of substituents: Electron-donating groups on the aryl ring at the 6-position generally led to increased antiproliferative activity, while electron-withdrawing groups decreased activity.
-
Positional effects of substituents: For electron-donating groups on the B-ring, the order of potency was generally ortho- < meta- < para-substituted.
Another study on 1H-pyrrolo[3,2-c]pyridine derivatives identified potent inhibitors of FMS kinase, a receptor tyrosine kinase implicated in various cancers.[5] Compound 1r from this series was found to be a potent and selective FMS kinase inhibitor with an IC50 of 30 nM.[5] It also demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values in the range of 0.15–1.78 µM.[5]
Data Summary: A Comparative Look at Biological Activities
The following tables summarize the biological activities of representative derivatives from the discussed pyrrolopyridine isomers.
Table 1: SAR of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Anticancer Agents [4]
| Compound | B-Ring Substituent (at position 6) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10d | 4-CH3-Ph | > 30 | > 30 | > 30 |
| 10h | 4-OCH3-Ph | 23.0 ± 4.4 | > 30 | > 30 |
| 10l | 4-F-Ph | > 30 | > 30 | > 30 |
| 10m | 4-Cl-Ph | 12.0 ± 2.6 | > 30 | > 30 |
| 10n | 4-NO2-Ph | > 30 | > 30 | > 30 |
| 10q | Thienyl | 0.49 ± 0.12 | 3.9 ± 0.52 | 2.6 ± 0.40 |
| 10t | Indolyl | 0.12 ± 0.02 | 0.15 ± 0.04 | 0.21 ± 0.05 |
| CA-4 | (Positive Control) | 0.047 ± 0.010 | 0.068 ± 0.014 | 0.089 ± 0.026 |
Table 2: Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| H1 | CDK8 | 35.2 | [2] |
| Optimized Derivative | CDK8 | 48.6 | [2] |
| Compound 42 | Cdc7 | 7 | [6] |
| Compound 9 | c-Met | 22.8 | [7] |
Experimental Protocols
General Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines[5]
A general synthetic route to this class of compounds is outlined below. This multi-step synthesis involves the construction of the pyrrolo[3,2-c]pyridine core followed by the introduction of the aryl group at the 6-position via a Suzuki coupling reaction.
Caption: General synthetic scheme for 6-aryl-1H-pyrrolo[3,2-c]pyridines.
In Vitro Antiproliferative Activity Assay (MTT Assay)[5]
-
Cell Seeding: Cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Kinase Inhibition Assay
Kinase inhibition assays are typically performed using commercially available kits (e.g., ADP-Glo™ Kinase Assay). The general principle involves incubating the kinase, a substrate, ATP, and the test compound. The amount of ADP produced is then quantified, which is inversely proportional to the kinase activity.
Caption: General workflow for an in vitro kinase inhibition assay.
Visualization of Key SAR Findings
The following diagram illustrates the key SAR trends observed for the 1H-pyrrolo[3,2-c]pyridine scaffold as anticancer agents.
Caption: Key SAR trends for 1H-pyrrolo[3,2-c]pyridine anticancer agents.
Conclusion and Future Directions
While the direct exploration of the structure-activity relationship of this compound derivatives is an area ripe for investigation, the extensive research on its isomers provides a solid foundation for initiating such studies. The insights gained from the SAR of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine derivatives, particularly their success as kinase inhibitors and anticancer agents, strongly suggest that the 2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold holds significant therapeutic potential.
Future research should focus on leveraging the versatile 3-carbaldehyde group to synthesize a diverse library of derivatives. By systematically modifying the substituents at this position and evaluating their biological activity against a panel of relevant targets, a comprehensive SAR can be established. This will undoubtedly pave the way for the discovery of novel and potent drug candidates based on this promising heterocyclic core.
References
-
Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390. [Link]
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301073. [Link]
-
Li, J., Wang, Y., Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., ... & Zhang, J. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of medicinal chemistry, 65(18), 12266–12282. [Link]
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301073. [Link]
-
Abdel-Aal, E. R. A., El-Sayed, M. A. A., & El-Ashry, E. S. H. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic chemistry, 66, 125–134. [Link]
-
Wikipedia contributors. (2023, December 27). Janus kinase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
-
Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390. [Link]
-
El-Mernissi, Y., El-Khatabi, K., Khaldan, A., Boulaamane, A., El-Massaoudi, M., & Bouachrine, M. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(10), 101157. [Link]
-
Abdel-Aal, E. R. A., El-Sayed, M. A. A., & El-Ashry, E. S. H. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic chemistry, 66, 125–134. [Link]
-
Li, J., Wang, Y., Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., ... & Zhang, J. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of medicinal chemistry, 65(18), 12266–12282. [Link]
-
Wikipedia contributors. (2023, December 27). Janus kinase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
-
Norman, P. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. ACS medicinal chemistry letters, 3(12), 1028–1032. [Link]
-
Buck, E., Eyzaguirre, A., Brown, E., Petti, G., He, H., O'Neil, S., ... & Haley, J. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & medicinal chemistry letters, 19(11), 3136–3140. [Link]
-
El-Damasy, A. K., Ke, Y., Cho, N. C., Choi, H., & Pae, A. N. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & medicinal chemistry letters, 27(15), 3461–3465. [Link]
-
El-Damasy, A. K., Seo, S. H., Cho, N. C., Kim, Y., & Pae, A. N. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & medicinal chemistry letters, 22(17), 5528–5532. [Link]
-
Śladowska, H., Słoczyńska, K., Siekierska, P., Pękala, E., & Żmudzki, P. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules (Basel, Switzerland), 25(24), 5941. [Link]
-
Norman, P. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. ACS medicinal chemistry letters, 3(12), 1028–1032. [Link]
Sources
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrrolo[2,3-c]pyridine and its Positional Isomers (Azaindoles) for Drug Discovery
Introduction: The Azaindole Scaffold in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Its bioisosteres, the azaindoles (or pyrrolopyridines), replace one of the benzene ring's CH groups with a nitrogen atom. This seemingly subtle modification dramatically alters the molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, dipole moment, and metabolic stability.[1] These changes provide medicinal chemists with a powerful tool to fine-tune a drug candidate's interaction with biological targets, improve solubility, and enhance bioavailability.[2]
Pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is one of four primary positional isomers.[3] The others are 4-azaindole (pyrrolo[3,2-b]pyridine), 5-azaindole (pyrrolo[3,2-c]pyridine), and 7-azaindole (pyrrolo[2,3-b]pyridine). While structurally similar, the position of the pyridine nitrogen dictates their electronic character, reactivity, and ultimately, their pharmacological profile. 7-Azaindole is the most frequently explored isomer in drug discovery, but a comprehensive understanding of all four is crucial for rational drug design.[1][2]
This guide provides a comparative analysis of these four key azaindole isomers, focusing on their synthesis, physicochemical properties, and differential performance in biological systems, supported by experimental data and established protocols.
Isomeric Structures of Azaindole
The fundamental difference between the isomers lies in the placement of the nitrogen atom within the six-membered ring, as illustrated below. This placement governs the molecule's ability to act as a hydrogen bond donor (via the pyrrole N-H) and acceptor (via the pyridine N).
Figure 1: Structures of the four primary azaindole isomers.
Comparative Synthesis of Azaindole Isomers
The synthesis of azaindoles has historically been challenging, as many classical indole syntheses are not directly transferable.[4] Modern advances, particularly in organometallic chemistry, have opened up efficient routes to all four isomers.[5] The primary strategic consideration is the construction of the pyrrole ring onto a pre-functionalized pyridine starting material.[5]
A variety of named reactions have been adapted for azaindole synthesis, with the choice of method often depending on the desired isomer and substitution pattern.
| Synthetic Method | Best Suited For Isomer(s) | Key Features & Starting Materials | Reference |
| Batcho-Leimgruber | 4-, 5-, 6-Azaindole | A versatile method starting from nitropyridines. | [6] |
| Fischer Synthesis | 4-, 6-Azaindole | A classical method using substituted pyridine hydrazines; can be limited by precursor availability. | [4][6] |
| Bartoli Synthesis | 4-, 6-Azaindole | Utilizes the reaction of vinyl magnesium bromide with nitro-pyridines. | [6] |
| Madelung Synthesis | 7-Azaindole | Intramolecular cyclization of an N-(2-picolyl)formamide, often requiring strong bases like n-BuLi. | [6] |
| Chichibabin Cyclization | 7-Azaindole | LDA-mediated condensation of a 2-fluoro-3-picoline with a nitrile. | [7] |
| Larock/Heck Cascade | All Isomers | A powerful Pd-catalyzed cascade amination/Heck reaction of amino-o-bromopyridines with alkenyl bromides. | [5] |
| [4+1] Cyclization | 6-Azaindole | A metal-free, scalable synthesis from 3-amino-4-methylpyridines and trifluoroacetic anhydride (TFAA). | [8][9] |
Workflow Example: Palladium-Catalyzed Cascade Synthesis
The method developed by Domínguez and coworkers represents a unified approach to access substituted 4-, 5-, 6-, and 7-azaindoles from readily available amino-o-bromopyridines.[5] The causality behind this one-pot procedure lies in the sequential, palladium-catalyzed formation of two new bonds: first, a C-N cross-coupling to form an enamine intermediate, followed by an intramolecular Heck reaction to close the pyrrole ring. The choice of a bulky, electron-rich phosphine ligand (XPhos) is critical for promoting both the C-N bond formation and the subsequent C-C bond-forming cyclization.
Figure 2: Workflow for Pd-catalyzed cascade synthesis of azaindoles.
Physicochemical Properties and Chemical Reactivity
The position of the pyridine nitrogen atom significantly impacts the electron distribution across the bicyclic system, which in turn governs the compound's reactivity and physical properties.
-
Acidity and Basicity (pKa): The pyridine nitrogen acts as a base. 7-Azaindole is a stronger base (pKa = 4.59) than indole, while the other isomers exhibit different basicities depending on the nitrogen's proximity to the electron-donating pyrrole ring.[10] The pyrrole N-H proton is acidic, and its pKa is also modulated by the pyridine nitrogen's position.
-
Hydrogen Bonding: All isomers can act as hydrogen bond donors (N-H) and acceptors (pyridine N). This dual capability is central to their function as ATP mimetics in kinase inhibition, where they often form critical hydrogen bonds with the hinge region of the enzyme.[11]
-
Reactivity: The electron-withdrawing nature of the pyridine nitrogen deactivates the pyridine part of the ring system to electrophilic substitution compared to a benzene ring. Conversely, it activates the pyridine ring towards nucleophilic attack. The pyrrole ring remains relatively electron-rich and is the preferred site for most electrophilic substitutions. The precise regioselectivity of these reactions (e.g., halogenation, formylation) differs between isomers and is a key consideration during functionalization. For instance, functionalization of the 7-azaindole system at position 5 is a crucial step in synthesizing certain therapeutic agents and is often achieved via bromination.[12]
Comparative Pharmacological Profiles
While all azaindole isomers have found applications in drug discovery, direct comparative studies reveal distinct activity profiles that underscore the importance of isomer selection.[1]
| Biological Target | Isomer Comparison and Findings | Reference |
| Cdc7 Kinase | Derivatives of 5-azaindole showed potent inhibitory activity. The corresponding 4-, 6-, and 7-azaindole isomers exhibited lower activity and selectivity, suggesting the nitrogen at the 5-position is optimal for interaction with the Cdc7 active site. | [1] |
| HIV-1 Reverse Transcriptase (NNRTIs) | 4-azaindole and 7-azaindole analogs demonstrated better efficacy than the parent indole compound. In contrast, 5-azaindole and 6-azaindole derivatives showed reduced efficacy. | [1] |
| Cannabinoid Receptor 1 (CB1) | In a study of allosteric modulators, 7-azaindole -2-carboxamides lost their ability to bind to the receptor, indicating a detrimental effect of the nitrogen at this position for this specific target. | [1] |
| FMS Kinase | Pyrrolo[3,2-c]pyridine (5-azaindole ) derivatives have been identified as promising candidates for anticancer and anti-arthritic drug development through FMS kinase inhibition. | [13] |
| General Kinase Inhibition | 7-Azaindole is a prevalent scaffold in approved kinase inhibitors like Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor).[2] 6-Azaindole is present in the FDA-approved HIV entry inhibitor Fostemsavir.[8] | [2][8] |
The logic behind these differences often relates to the specific hydrogen bonding patterns and steric interactions within the target's binding pocket.
Figure 3: Rationale for isomer-dependent biological activity.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization[7]
This protocol describes the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline and benzonitrile. The use of excess LDA is crucial as it is consumed in side reactions, and a sufficient amount is required to metalate the picoline starting material to initiate the key condensation step.[7]
Materials:
-
2-Fluoro-3-picoline
-
Benzonitrile
-
n-Butyllithium (1.6 M in hexanes)
-
Diisopropylamine (dry)
-
Tetrahydrofuran (THF, dry)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Add dry THF (20.0 mL) to the flask and cool the solution to -40 °C using an appropriate cooling bath.
-
Under an inert atmosphere, add a 1.6 M solution of n-butyllithium (2.66 mL, 4.2 mmol) via syringe.
-
Add dry diisopropylamine (620 µL, 4.2 mmol) to the solution via syringe. Stir for 5 minutes at -40 °C to generate LDA in situ.
-
Add benzonitrile (215 µL, 2.1 mmol) and stir the mixture at -40 °C for 2 hours.
-
Slowly add 2-fluoro-3-picoline (200 µL, 2.0 mmol) to the reaction mixture. Continue stirring at -40 °C for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-7-azaindole as an off-white solid (expected yield: ~82%).[7]
Protocol 2: Characterization by ¹H NMR Spectroscopy
Objective: To confirm the identity and purity of the synthesized azaindole isomer. The chemical shifts of the protons are highly dependent on the isomer's structure.
Procedure:
-
Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
If using DMSO-d₆, the N-H proton will be readily observable; in CDCl₃, it may be broad or exchange.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants (J-values). The aromatic region (typically 7.0-8.5 ppm) will show a characteristic pattern of doublets, triplets, or doublet of doublets that can be used to confirm the substitution pattern and distinguish between isomers. The pyrrole protons will also have characteristic shifts.
Conclusion
The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold and its positional isomers are not interchangeable components in drug design. The strategic placement of the pyridine nitrogen atom provides a nuanced mechanism for modulating a molecule's electronic, steric, and hydrogen-bonding properties. As demonstrated by comparative biological data, one isomer may confer potent and selective activity against a specific target, while another may be inactive or detrimental. Therefore, a thorough understanding of the distinct synthetic routes, reactivity, and pharmacological profiles of each azaindole isomer is indispensable for drug development professionals seeking to leverage this privileged scaffold for the creation of novel therapeutics.
References
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- National Institutes of Health (NIH).
- RSC Publishing. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
- ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
- ChemicalBook. 6-Azaindole synthesis.
- ACS Publications. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters.
- Organic Chemistry Portal. Azaindole synthesis.
- ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- ACS Publications. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
- ACS Publications. Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
- ResearchGate. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
- BenchChem. (2025). A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays.
- AIP Publishing. (2009). Spectroscopic study on the structural isomers of 7-azaindole(ethanol)n (n=1–3) and multiple-proton transfer reactions in the gas phase. The Journal of Chemical Physics.
- European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- Baran Lab. Lecture 8 Bonus: Azaindole Survival Guide.
- ACS Publications. (1997).
- ResearchG
- ACS Publications. Notes- The Synthesis of 5-Azaindole. The Journal of Organic Chemistry.
- BenchChem. (2025).
- MDPI. (2021).
- ResearchGate. (1995). Spectroscopic Study of Hydrogen Bonded7-Azaindole Clusters.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. baranlab.org [baranlab.org]
- 7. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 13. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a critical scaffold in medicinal chemistry and drug development, prized for its role as a bioisostere of indole. Its unique electronic properties and hydrogen bonding capabilities make it a frequent constituent of pharmacologically active molecules. Precise structural elucidation is paramount, and a comprehensive understanding of how functional group modifications impact spectroscopic signatures is essential for unambiguous characterization. This guide provides an in-depth spectroscopic comparison of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde against its foundational precursors: the parent heterocycle, 1H-pyrrolo[2,3-c]pyridine; its C2-methylated analog; and its C3-formylated analog. By systematically analyzing ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the distinct spectral fingerprints imparted by the methyl and carbaldehyde substituents, offering a valuable reference for researchers in synthetic and medicinal chemistry.
Introduction: The Significance of the 6-Azaindole Core
The fusion of a pyridine ring with a pyrrole ring gives rise to the azaindole family of heterocycles. The specific isomer, 1H-pyrrolo[2,3-c]pyridine (6-azaindole), is of particular interest as it mimics the structure of indole while introducing a nitrogen atom into the six-membered ring. This substitution alters the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity, often leading to improved metabolic stability or enhanced binding affinity in drug candidates.[1][2][3][4] The synthesis of specifically substituted 6-azaindoles is a field of active research, making rapid and accurate characterization of synthetic intermediates and final products a critical workflow.[1][2][4]
This guide focuses on the systematic spectroscopic analysis of four key compounds, demonstrating how the addition of a methyl group at the C2 position and a carbaldehyde at the C3 position creates predictable and identifiable shifts in their spectral data.
Molecular Structures for Comparison
The four compounds under review are presented below. The standard IUPAC numbering for the 1H-pyrrolo[2,3-c]pyridine core is used throughout this guide.
Caption: Structures of the compared 6-azaindole derivatives.
Comparative ¹H NMR Spectroscopy Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the electronic environment of protons, making it a powerful tool for discerning the effects of substitution on the aromatic scaffold.
Key Observations:
-
Pyrrole Protons (H2, H3): In the parent scaffold A , the pyrrole protons H2 and H3 appear as distinct doublets. The introduction of a methyl group at C2 in compound B replaces the H2 signal with a sharp singlet for the methyl protons (δ ≈ 2.5 ppm) and causes the H3 signal to appear as a singlet.
-
Aldehyde Proton: The most dramatic and diagnostic feature for compounds C and D is the appearance of the aldehyde proton (CHO) as a singlet in the far downfield region (δ ≈ 10.0 ppm). This is due to the strong deshielding effect of the carbonyl group.
-
Effect of the Aldehyde Group: The electron-withdrawing nature of the C3-carbaldehyde group in compound C significantly deshields the adjacent H2 proton, shifting it downfield compared to the parent compound A . Similarly, in compound D , the C2-methyl proton signal is shifted downfield relative to its position in compound B .
-
Pyridine Protons (H4, H5, H7): The protons on the pyridine ring exhibit a characteristic coupling pattern. H7, being adjacent to the pyridine nitrogen, is the most deshielded. H4 is typically a doublet, coupling with H5, which appears as a doublet of doublets. The chemical shifts of these protons are less affected by substitution on the pyrrole ring but still show minor variations.
Table 1: Comparative ¹H NMR Data (δ ppm) in DMSO-d₆
| Proton | A: 1H-pyrrolo[2,3-c]pyridine | B: 2-methyl-1H-pyrrolo[2,3-c]pyridine | C: 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | D: this compound |
| NH | ~11.5 (br s) | ~11.3 (br s) | ~12.2 (br s) | ~12.1 (br s) |
| H2 | ~7.4 (d) | - | ~8.2 (s) | - |
| H3 | ~6.5 (d) | ~6.2 (s) | - | - |
| H4 | ~7.9 (d) | ~7.8 (d) | ~8.2 (d) | ~8.1 (d) |
| H5 | ~7.1 (dd) | ~7.0 (dd) | ~7.3 (dd) | ~7.2 (dd) |
| H7 | ~8.7 (s) | ~8.6 (s) | ~9.0 (s) | ~8.9 (s) |
| CH₃ | - | ~2.5 (s) | - | ~2.7 (s) |
| CHO | - | - | ~10.0 (s) | ~10.1 (s) |
Note: Exact chemical shifts and coupling constants can vary with solvent and concentration. The data presented are typical, estimated values based on known substituent effects and data from related structures.
Comparative ¹³C NMR Spectroscopy Analysis
¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecules. The chemical shifts are highly indicative of the hybridization and electronic density of each carbon atom.
Key Observations:
-
Carbonyl Carbon: The most notable signal in the spectra of compounds C and D is the resonance of the aldehyde carbonyl carbon (C=O), which appears significantly downfield (δ ≈ 185 ppm). This peak is absent in compounds A and B and serves as a definitive marker for the formyl group.
-
Effect of Methyl Group: In compound B , the C2 carbon signal is shifted downfield compared to compound A due to the substitution effect of the methyl group. A new signal appears in the aliphatic region (δ ≈ 13 ppm) corresponding to the methyl carbon.
-
Effect of Aldehyde Group: The C3 carbon, being directly attached to the electron-withdrawing aldehyde group, is shifted downfield in compounds C and D compared to their respective precursors A and B . The neighboring carbons (C2, C3a) also experience a downfield shift.
Table 2: Comparative ¹³C NMR Data (δ ppm) in DMSO-d₆
| Carbon | A: 1H-pyrrolo[2,3-c]pyridine | B: 2-methyl-1H-pyrrolo[2,3-c]pyridine | C: 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | D: this compound |
| C2 | ~125 | ~135 | ~132 | ~140 |
| C3 | ~101 | ~100 | ~118 | ~117 |
| C3a | ~128 | ~127 | ~130 | ~129 |
| C4 | ~144 | ~144 | ~146 | ~145 |
| C5 | ~116 | ~116 | ~117 | ~117 |
| C7 | ~142 | ~142 | ~145 | ~144 |
| C7a | ~120 | ~121 | ~122 | ~123 |
| CH₃ | - | ~13 | - | ~14 |
| CHO | - | - | ~185 | ~186 |
Note: Data are typical, estimated values based on known substituent effects.
Comparative Infrared (IR) Spectroscopy Analysis
IR spectroscopy is invaluable for identifying specific functional groups based on their vibrational frequencies.
Key Observations:
-
N-H Stretch: All four compounds will exhibit a characteristic N-H stretching vibration in the region of 3100-3400 cm⁻¹. The exact position and broadness can be influenced by hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band between 1660-1690 cm⁻¹ is the defining feature of compounds C and D . This band, corresponding to the C=O stretch of the conjugated aldehyde, is completely absent in compounds A and B .
-
C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. For compounds B and D , aliphatic C-H stretches from the methyl group will be visible just below 3000 cm⁻¹.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | A & B | C & D | Key Distinction |
| N-H Stretch | 3100 - 3400 | 3100 - 3400 | Present in all |
| Aromatic C-H Stretch | > 3000 | > 3000 | Present in all |
| Aliphatic C-H Stretch | Present in B | Present in D | Absent in A & C |
| C=O Stretch | Absent | ~1670 (Strong, Sharp) | Definitive for C & D |
| C=C / C=N Stretch | 1500 - 1620 | 1500 - 1620 | Present in all |
Comparative Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to the structure.
Key Observations:
-
Molecular Ion (M⁺): The molecular ion peak will be distinct for each compound, directly reflecting its molecular formula and confirming its identity.
-
Fragmentation:
-
The aldehydes (C and D ) will show a characteristic fragmentation pattern involving the loss of the formyl group radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) after loss of a hydrogen atom, leading to a prominent [M-29]⁺ or [M-28]⁺• peak.
-
The methylated compounds (B and D ) may show fragmentation via loss of a methyl radical (•CH₃, 15 Da), although cleavage of the heterocyclic ring is often more favorable.
-
Table 4: Mass Spectrometry Data
| Compound | Formula | Molecular Weight (Da) | Key Fragments (m/z) |
| A | C₇H₆N₂ | 118.14 | [M]⁺• at 118 |
| B | C₈H₈N₂ | 132.16 | [M]⁺• at 132 |
| C | C₈H₆N₂O | 146.15 | [M]⁺• at 146, [M-29]⁺ at 117 |
| D | C₉H₈N₂O | 160.17 | [M]⁺• at 160, [M-29]⁺ at 131 |
Standard Experimental Protocols
To ensure data reproducibility and accuracy, standardized protocols are essential.
Caption: A generalized workflow for spectroscopic analysis.
A. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire several thousand scans using proton decoupling, with a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or TMS.
B. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for a solid, acquire data using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: Identify and label the major absorption peaks.
C. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI for soft ionization, or Electron Impact - EI for fragmentation). Acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Conclusion
The spectroscopic analysis of this compound and its related analogs reveals a clear and predictable pattern of changes based on substitution. The presence of the C2-methyl group is easily identified by a singlet around 2.5-2.7 ppm in the ¹H NMR and a signal around 13-14 ppm in the ¹³C NMR. The C3-carbaldehyde is unequivocally confirmed by three key features: a ¹H NMR singlet near 10 ppm, a ¹³C NMR signal near 185 ppm, and a strong IR absorption band around 1670 cm⁻¹. By understanding these distinct spectroscopic fingerprints, researchers can confidently identify and characterize these valuable heterocyclic building blocks, ensuring the integrity of their synthetic and drug discovery endeavors.
References
-
Song, J. J., Tan, Z., Gallou, F., Xu, J., Yee, N. K., & Senanayake, C. H. (2005). A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters. The Journal of Organic Chemistry, 70(16), 6512–6514. [Link]
-
Dodge, M. W., Chen, Q., & Dinsmore, C. J. (2005). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 70(15), 6775–6778. [Link]
-
PubMed. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. National Center for Biotechnology Information. [Link]
-
Ivonin, S. P., Voloshchuk, V. V., Rusanov, E. B., Suikov, S., Ryabukhin, S. V., & Volochnyuk, D. M. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic Chemistry Frontiers, 11, 2088. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Bioactivity Screening of Pyrrolopyridine Derivatives: A Focus on Anticancer, Antimicrobial, and Anti-inflammatory Potential
For researchers, scientists, and drug development professionals, the pyrrolopyridine scaffold represents a privileged heterocyclic system due to its structural similarity to purine nucleosides, making it a fertile ground for the discovery of novel therapeutic agents.[1][2] This guide provides a comparative overview of the bioactivity of various pyrrolopyridine isomers, with a particular emphasis on derivatives of the less explored 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde scaffold and its analogs. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting supporting experimental data and detailed protocols for key screening assays.
The rationale behind exploring derivatives of the this compound core lies in the versatility of the carbaldehyde group, which serves as a synthetic handle for the introduction of diverse functionalities, allowing for the fine-tuning of biological activity. While specific data on this exact scaffold is emerging, we can draw valuable insights from the bioactivity of closely related pyrrolopyridine isomers.
Comparative Bioactivity of Pyrrolopyridine Isomers
The biological activity of pyrrolopyridine derivatives is highly dependent on the arrangement of the nitrogen atoms in the bicyclic system and the nature of the substituents.[2] Below is a comparative summary of the observed activities across different scaffolds.
Table 1: Overview of Biological Activities of Pyrrolopyridine Isomers
| Pyrrolopyridine Scaffold | Primary Biological Activities | Key Molecular Targets (where known) | Reference Examples |
| Pyrrolo[2,3-c]pyridine | Anticancer | Lysine-specific demethylase 1 (LSD1) | Novel reversible LSD1 inhibitors |
| Pyrrolo[2,3-b]pyridine | Anti-inflammatory, Immunomodulatory | Janus Kinase 3 (JAK3), Phosphodiesterase 4B (PDE4B) | JAK3 inhibitors for immune diseases, PDE4B inhibitors |
| Pyrrolo[3,2-c]pyridine | Anticancer, Anti-inflammatory | FMS kinase, Tubulin | FMS kinase inhibitors, Colchicine-binding site inhibitors |
| Pyrrolo[2,3-d]pyrimidine | Anticancer, Antimicrobial, Anti-inflammatory | Various Kinases (EGFR, VEGFR-2, JAK2), Dihydrofolate Reductase (DHFR) | Multi-targeted kinase inhibitors, Antimicrobial agents |
| Pyrrolo[3,4-c]pyridine | Analgesic, Sedative, Antidiabetic, Antimycobacterial, Antiviral, Antitumor | GPR119 agonists, Aldose reductase | Various derivatives with diverse activities |
In-Depth Analysis of Bioactivities and Experimental Data
Anticancer Activity
Derivatives of several pyrrolopyridine isomers have demonstrated significant potential as anticancer agents. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in cancer cells.[3]
One notable compound, 10t from this series, exhibited impressive cytotoxic activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM.[3] This activity is attributed to its ability to bind to the colchicine site on tubulin, leading to G2/M phase cell cycle arrest and apoptosis.[3]
In another study, diarylureas and diarylamides based on the 1H-pyrrolo[3,2-c]pyridine scaffold showed potent antiproliferative activity against melanoma cell lines, with some compounds demonstrating superior potency to the approved drug Sorafenib.[4]
The general workflow for screening the antiproliferative activity of novel compounds is depicted below.
Caption: General workflow for in vitro antiproliferative screening.
Table 2: Comparative Anticancer Activity of Pyrrolopyridine Derivatives
| Compound ID | Pyrrolopyridine Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10t | Pyrrolo[3,2-c]pyridine | HeLa | 0.12 | [3] |
| SGC-7901 | 0.15 | [3] | ||
| MCF-7 | 0.21 | [3] | ||
| Diarylurea 8c | Pyrrolo[3,2-c]pyridine | A375P (Melanoma) | < 0.1 | [4] |
| Diarlamide 9b | Pyrrolo[3,2-c]pyridine | A375P (Melanoma) | < 0.1 | [4] |
| Pyrrolo[2,3-d]pyrimidine 10a | Pyrrolo[2,3-d]pyrimidine | PC3 (Prostate) | 0.19 | [5] |
Antimicrobial Activity
The pyrrolo[2,3-d]pyrimidine scaffold, in particular, has been a prolific source of antimicrobial agents.[6][7][8] This is attributed to its structural resemblance to purines, allowing these compounds to potentially interfere with essential metabolic pathways in microorganisms. A wide range of antibacterial and antifungal activities have been reported for these derivatives.[6]
The antimicrobial efficacy of novel compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[8]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, making the discovery of novel anti-inflammatory agents a key research priority. Pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives have emerged as promising candidates in this area.[9][10] For example, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in the inflammatory cascade.[11] The lead compound from this series, 11h , effectively inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages.[11]
Similarly, certain pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant in vivo anti-inflammatory activity in animal models.[10] The screening for anti-inflammatory activity often involves measuring the inhibition of pro-inflammatory enzymes or cytokines.
Caption: Inhibition of PDE4B by pyrrolo[2,3-b]pyridine derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are step-by-step methodologies for the key bioactivity screening assays.
Protocol 1: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Microbial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control with a known antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The diverse biological activities exhibited by various pyrrolopyridine isomers underscore the immense potential of this scaffold in drug discovery. While the bioactivity of this compound derivatives is a promising area for future research, the existing data on related isomers provides a strong foundation and rationale for their exploration. The comparative analysis presented in this guide highlights the importance of subtle structural modifications in determining the pharmacological profile of these compounds. Further investigation into the structure-activity relationships (SAR) and mechanisms of action of these derivatives will be crucial for the development of novel and effective therapeutic agents for a range of diseases.
References
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2025). ResearchGate. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC. [Link]
-
Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2012). PubMed. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PMC. [Link]
-
Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. (2025). ResearchGate. [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2025). PMC. [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (n.d.). MDPI. [Link]
-
Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. (2025). ResearchGate. [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (n.d.). RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. (2025). ResearchGate. [Link]
-
Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (n.d.). MDPI. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). MDPI. [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). ResearchGate. [Link]
-
3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivatives as novel Raf kinase inhibitors. (n.d.). ScienceDirect. [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. [Link]
-
Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). MDPI. [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies. [Link]
-
Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. (n.d.). MDPI. [Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Investigating 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: A Comparative Analysis of In Vitro and In Vivo Studies
Welcome to a comprehensive guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. While direct experimental data for this specific molecule is emerging, the broader family of pyrrolopyridines has shown significant promise in medicinal chemistry. This guide will provide a comparative analysis of in vitro and in vivo studies of structurally related compounds, offering a robust framework for designing and evaluating novel therapeutics based on the pyrrolo[2,3-c]pyridine scaffold.
The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a key pharmacophore in the development of kinase inhibitors and other antiproliferative agents.[1][2] Its structural features allow for diverse chemical modifications, making it a versatile scaffold for targeting various biological pathways implicated in diseases like cancer and inflammatory disorders.[1][2]
A Comparative Landscape: Performance of Structurally Related Pyrrolopyridine Derivatives
To understand the potential of this compound, it is instructive to examine the performance of its structural isomers and other derivatives that have been subjected to rigorous in vitro and in vivo testing.
In Vitro Antiproliferative and Kinase Inhibitory Activity
Several derivatives of pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine have demonstrated potent anticancer and kinase inhibitory activities. For instance, a series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase, a key player in various cancers and inflammatory diseases.[3] Another study highlighted novel 1H-pyrrolo[3,2-c]pyridine derivatives as potent antitumor agents that act as colchicine-binding site inhibitors.[4][5]
| Compound Class | Target/Assay | Key Findings (IC50 values) | Reference |
| Pyrrolo[3,2-c]pyridine Derivatives | FMS Kinase Inhibition | Compound 1r : 30 nM | [3] |
| Antiproliferative Activity (Ovarian, Prostate, Breast Cancer Cell Lines) | Compound 1r : 0.15 - 1.78 µM | [3] | |
| 1H-Pyrrolo[3,2-c]pyridine Derivatives | Antiproliferative Activity (HeLa, SGC-7901, MCF-7 Cancer Cell Lines) | Compound 10t : 0.12 - 0.21 µM | [4][5] |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Multi-kinase Inhibition (EGFR, Her2, VEGFR2, CDK2) | Compound 5k : 40 - 204 nM | [6] |
| Pyrrolo-pyridine Benzamide Derivative | Antiproliferative Activity (A549, HeLa, MCF-7 Cancer Cell Lines) | Compound [I] : 0.11 - 10.87 µM | [7] |
These findings underscore the potential of the pyrrolopyridine scaffold to yield highly potent and selective inhibitors of key cellular targets. The variations in activity based on the substitution patterns on the core structure highlight the importance of systematic medicinal chemistry efforts.
Designing a Robust Experimental Workflow for Novel Pyrrolopyridine Analogs
The following sections outline a logical and scientifically sound workflow for the in vitro and in vivo evaluation of novel compounds such as this compound.
In Vitro Evaluation: From Cytotoxicity to Mechanism of Action
A tiered approach to in vitro testing is crucial for efficiently identifying promising lead compounds.
1. Primary Antiproliferative Screening:
The initial step involves assessing the compound's ability to inhibit the growth of a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput method for this purpose.[8][9][10][11][12]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8][9][10][11][12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8][9][10]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
2. Kinase Inhibition Assays:
Given that many pyrrolopyridine derivatives act as kinase inhibitors, it is essential to screen the compound against a panel of relevant kinases.[6][13][14][15][16] This can be performed using various commercially available assay platforms (e.g., radiometric, fluorescence-based, or luminescence-based assays). The choice of kinases to screen should be guided by the intended therapeutic application and any prior knowledge of the scaffold's activity.
3. Mechanistic Cellular Assays:
To delve deeper into the mechanism of action, further cellular assays can be employed:
-
Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M phase, as observed with some 1H-pyrrolo[3,2-c]pyridine derivatives).[4]
-
Apoptosis Assays: Assays such as Annexin V/Propidium Iodide staining can quantify the induction of apoptosis (programmed cell death).[6]
-
Tubulin Polymerization Assay: If the compound is suspected to target the cytoskeleton, its effect on tubulin polymerization can be assessed in vitro.[4]
Diagram: General Experimental Workflow for In Vitro Evaluation
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrrolopyridine derivative.
Conclusion and Future Directions
The pyrrolo[2,3-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. While direct experimental data on this compound is limited, the extensive research on related pyrrolopyridine derivatives provides a clear and logical path for its evaluation. By employing a systematic and rigorous experimental workflow, from initial in vitro screening to comprehensive in vivo efficacy and safety studies, researchers can effectively unlock the therapeutic potential of this and other novel chemical entities. The insights and protocols provided in this guide are intended to serve as a valuable resource for advancing the discovery and development of the next generation of targeted therapies.
References
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
-
Al-Ostoot, F. H., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 10(1), 1-12. [Link]
-
Arnold, S. L. M., et al. (2021). Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. ACS Infectious Diseases, 7(11), 3149–3157. [Link]
-
Whaley, S. G., et al. (2020). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. Antimicrobial Agents and Chemotherapy, 64(11), e01132-20. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300732. [Link]
-
Al-Ghorbani, M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. [Link]
-
Gato-Cañás, M., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101736. [Link]
-
Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2089. [Link]
-
Zhang, J., et al. (2022). Discovery of pyrrolo-pyridine benzamide derivative with promising antitumor efficacy in vivo. European Journal of Medicinal Chemistry, 233, 114215. [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]
-
Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(15), 1554-1576. [Link]
-
Kumar, A., & Shankar, V. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300732. [Link]
-
Wang, Y., et al. (2023). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 66(15), 10459–10476. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Szafraniec-Szczęsny, J., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6593. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(1), 100801. [Link]
-
Metwally, A. M., & Abo-Dya, N. E. (2025). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). Archiv der Pharmazie. [Link]
-
Al-Ghorbani, M., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]
-
Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
-
MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. [Link]
-
Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Drug Research Reviews, 14(2), 115-131. [Link]
-
Li, Y., et al. (2016). Murine Pharmacokinetic Studies. Bio-protocol, 6(18), e1931. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. [Link]
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-993. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. | BioWorld [bioworld.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. clyte.tech [clyte.tech]
- 13. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Inhibitory Potency of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: A Comparative Guide
Introduction: Unveiling the Therapeutic Potential of the Pyrrolopyridine Scaffold
The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of pyrrolo[2,3-c]pyridine, in particular, have demonstrated potent inhibitory effects against a range of therapeutic targets, including protein kinases and epigenetic modulators.[1][2][3][4][5] This guide provides a comprehensive framework for assessing the inhibitory potency of a novel derivative, 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. We will explore a logical, data-driven approach to characterize its biological activity, benchmark it against established inhibitors, and provide detailed experimental protocols to ensure robust and reproducible results.
The rationale for investigating this specific compound stems from the established bioactivity of its parent scaffold. For instance, various pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), crucial mediators in inflammatory diseases and cancer.[2][4] Moreover, the pyrrolo[3,2-c]pyridine core is present in inhibitors of FMS kinase and tubulin polymerization, highlighting the versatility of this chemical framework in targeting diverse protein families.[1][6][7] This guide will therefore focus on a multi-pronged screening strategy against a panel of clinically relevant targets to comprehensively profile the inhibitory potential of this compound.
Strategic Approach to Inhibitory Potency Assessment
A systematic evaluation of a novel compound's inhibitory activity is paramount. Our approach is a tiered screening cascade, beginning with broad-spectrum kinase profiling and progressing to more specific cellular and mechanistic assays. This strategy allows for efficient identification of primary targets and provides a deeper understanding of the compound's mode of action.
Figure 1: A tiered experimental workflow for assessing the inhibitory potency of this compound.
Comparative Inhibitor Selection
To contextualize the inhibitory potency of this compound, it is essential to benchmark its performance against well-characterized inhibitors of the identified target(s). The choice of comparators should be guided by structural similarity, known mechanism of action, and clinical relevance.
| Target Class | Comparator Compound | Rationale for Selection |
| Janus Kinase (JAK) | Tofacitinib | An FDA-approved pan-JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core, structurally related to the test compound. |
| FMS Kinase | Pexidartinib | An FDA-approved FMS kinase inhibitor, providing a clinically relevant benchmark. |
| Lysine-Specific Demethylase 1 (LSD1) | GSK-LSD1 | A potent and selective LSD1 inhibitor, useful for comparing potency against epigenetic targets.[3] |
| Tubulin Polymerization | Combretastatin A-4 (CA-4) | A well-established inhibitor of tubulin polymerization, relevant if the compound shows anti-proliferative activity.[6] |
Experimental Protocols
The following protocols are designed to provide a robust assessment of inhibitory activity. Adherence to best practices in assay design, including appropriate controls and statistical analysis, is crucial for generating reliable data.[8][9][10][11]
Protocol 1: In Vitro Kinase Inhibition Assay (Example: JAK1)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Recombinant human JAK1 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (Test Compound)
-
Tofacitinib (Positive Control)
-
DMSO (Vehicle Control)
-
Streptavidin-coated plates
-
Europium-labeled anti-phospho-peptide antibody
-
Time-Resolved Fluorescence (TRF) plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Plate Preparation: Add 5 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for the "no inhibition" control and wells with no enzyme for the "background" control.
-
Enzyme Addition: Add 10 µL of JAK1 enzyme solution to all wells except the background controls.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of a solution containing the peptide substrate and ATP to initiate the kinase reaction.
-
Reaction Termination: After a 60-minute incubation at room temperature, stop the reaction by adding an EDTA solution.
-
Detection: Add the streptavidin-coated beads and the europium-labeled antibody. Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TRF plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibition" control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12][13]
Figure 2: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing insights into the cytotoxic or cytostatic effects of the test compound.
Materials:
-
Human cancer cell line (e.g., MV4-11 for leukemia, MCF-7 for breast cancer)[3][6]
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound (Test Compound)
-
Staurosporine (Positive Control for apoptosis)
-
DMSO (Vehicle Control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and controls for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.[12]
Interpreting the Data: Potency and Efficacy
The IC50 value is a measure of a compound's potency , which is the concentration required to elicit a 50% response.[14] A lower IC50 value indicates higher potency.[14] However, it is also crucial to consider the efficacy , which is the maximal effect a compound can produce.[14] In an inhibition assay, this corresponds to the maximum percentage of inhibition achieved.
Hypothetical Comparative Data:
| Compound | Target: JAK1 IC50 (nM) | Target: FMS IC50 (nM) | Cell Line: MV4-11 IC50 (µM) |
| This compound | 150 | >10,000 | 2.5 |
| Tofacitinib | 10 | 5,000 | 0.8 |
| Pexidartinib | >10,000 | 20 | 5.2 |
This hypothetical data suggests that this compound is a moderately potent JAK1 inhibitor with good cellular activity, though less potent than the clinical comparator Tofacitinib. Its lack of activity against FMS kinase indicates a degree of selectivity.
Conclusion and Future Directions
This guide provides a foundational framework for the initial assessment of the inhibitory potency of this compound. Based on the initial screening results, further investigations should be pursued to build a comprehensive biological profile. These may include:
-
Selectivity Profiling: Testing against a broader panel of related kinases to determine the selectivity profile.
-
Mechanism of Action Studies: Conducting enzyme kinetics experiments to elucidate the mode of inhibition (e.g., competitive, non-competitive).[15]
-
In Vivo Efficacy Studies: If the compound demonstrates promising in vitro and cellular activity, progressing to animal models of relevant diseases is a logical next step.
By following a systematic and comparative approach, researchers can effectively characterize the therapeutic potential of novel compounds and make informed decisions for further drug development efforts.
References
-
El-Adl, K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(4), 1185-1196. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300769. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 342-351. [Link]
-
Wang, Y., et al. (2020). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry, 63(23), 14691-14709. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300769. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(11), 1335-1343. [Link]
-
Lagu, B., et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Journal of Medicinal Chemistry, 65(21), 14337-14357. [Link]
-
A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
-
Jackson, A. L., & Linsley, P. S. (2010). Recognizing and exploiting differences between RNAi and small-molecule inhibitors. Nature reviews. Cancer, 10(10), 737–747. [Link]
-
Zhang, Y., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]
-
Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. [Link]
-
Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 248-257. [Link]
-
Kim, M., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1429-1448. [Link]
-
Chem Help ASAP. (2023, August 13). the difference between drug potency & efficacy [Video]. YouTube. [Link]
-
A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Torgashina, I. G., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Votapka, L. W., et al. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLoS Computational Biology, 11(2), e1004081. [Link]
-
Kaczor, A. A., & Satała, G. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. FAQ 1356. [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. [Link]
-
Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. (2024). Journal of Medicinal Chemistry. [Link]
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Derivatives
A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Selectivity
Introduction: The Pyrrolo[2,3-c]pyridine Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the adenine core of ATP makes it an exceptional "hinge-binding" motif for inhibitors targeting the ATP-binding site of protein kinases.[1][2][3] This ability to form critical hydrogen bonds with the kinase hinge region has established azaindole derivatives as a cornerstone for developing potent and selective kinase inhibitors for oncology, immunology, and inflammatory diseases.[1][4]
The subject of this guide, 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, is a key synthetic intermediate.[5][6] The aldehyde functional group at the 3-position serves as a versatile chemical handle, enabling the synthesis of a diverse library of derivatives through reactions like condensation, oxidation, and nucleophilic addition. While this starting material itself is not an active inhibitor, its derivatives are prime candidates for kinase-targeted drug discovery programs. Therefore, a rigorous understanding and proactive assessment of their cross-reactivity are paramount to their development.
This guide provides a comparative framework for assessing the selectivity of potential inhibitors derived from this scaffold. We will explore the principles of kinase cross-reactivity, present comparative data from related pyrrolopyridine inhibitors, and provide detailed experimental protocols for robust selectivity profiling.
The Imperative of Selectivity: Navigating the Kinome
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[7] This conservation is the primary reason why achieving absolute inhibitor selectivity is a formidable challenge.[8] Cross-reactivity, or the binding of an inhibitor to unintended "off-target" kinases, can lead to a spectrum of outcomes:
-
Adverse Effects: Inhibition of essential kinases can cause cellular toxicity and undesirable side effects.
-
Confounded Biological Data: When using an inhibitor as a chemical probe, off-target effects can lead to misinterpretation of experimental results, incorrectly linking a biological phenotype to the intended target.[9][10]
-
Beneficial Polypharmacology: In some cases, inhibiting multiple, distinct kinase targets can produce a synergistic therapeutic effect, particularly in complex diseases like cancer.[4]
Therefore, early, and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and therapeutic potential.[11]
Comparative Selectivity Data of Pyrrolopyridine-Based Kinase Inhibitors
While direct cross-reactivity data for derivatives of this compound are not publicly available, we can infer potential selectivity profiles by examining structurally related compounds from the broader azaindole family. The following table summarizes the performance of several published pyrrolopyridine derivatives against their primary targets and notable off-targets. This data illustrates the diverse selectivity profiles that can be achieved from this core scaffold.
| Compound/Scaffold Class | Primary Target(s) | IC₅₀ (Primary Target, nM) | Key Off-Target(s) | IC₅₀ (Off-Target, nM) | Reference(s) |
| Pyrrolo[2,3-b]pyridine Derivative (Compound 4h) | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | FGFR4 | 712 | [12] |
| Pyrrolo[3,2-c]pyridine Derivative (Compound 1r) | FMS (CSF-1R) | 30 | FLT3 (D835Y), c-MET | >1000 (>33x selective) | [13] |
| Pyrrolo[2,3-b]pyridine Derivative (JAK3 Inhibitor) | JAK3 | 1100 | JAK1, JAK2 | 2900, >10000 | [14] |
| Pyrrolo[2,3-b]pyridine Derivative (CDK8 Inhibitor) | CDK8 | 57 | Favorable selectivity across CDK family | Not specified | |
| Pyrrolo[2,3-b]pyridine-2-carboxamide (Compound 11h) | PDE4B | 140 | PDE4D | 880 (6-fold selective) | [15] |
| Pyrrolo[2,3-d]pyridine Derivative (Compound 6i) | HER2, VEGFR-2 | Not specified (Selective dual inhibition) | EGFR, CDK2 | Lower activity | [16] |
Note: IC₅₀ values are highly dependent on assay conditions and should be compared with caution across different studies.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of novel compounds derived from this compound, a multi-tiered approach is essential. This begins with broad, high-throughput screening and progresses to more nuanced assays that confirm target engagement in a cellular context.
Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram illustrates a standard, efficient workflow for characterizing the selectivity of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Panel Screening
This biochemical assay is the industry standard for obtaining a broad overview of a compound's kinome-wide activity.[9][17]
Principle: This method measures the ability of a compound to inhibit the enzymatic activity of a large, representative panel of purified recombinant kinases. The readout is typically the phosphorylation of a substrate peptide.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions to be used for single-dose screening (e.g., 1 µM) and subsequent IC₅₀ determination (e.g., a 10-point, 3-fold dilution series starting from 10 µM).
-
Assay Plate Preparation: Dispense the compound dilutions into a 384-well assay plate. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).
-
Kinase Reaction Initiation: Add the kinase reaction mixture to each well. This mixture typically contains:
-
The specific recombinant kinase enzyme.
-
A kinase-specific substrate peptide (often biotinylated or fluorescently labeled).
-
ATP, spiked with [γ-³³P]ATP for radiometric assays or used at a concentration near its Kₘ for non-radiometric formats.
-
Assay buffer containing MgCl₂, bovine serum albumin (BSA), and dithiothreitol (DTT).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25-30°C) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Reaction Termination and Detection:
-
Radiometric Method: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash away excess [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Method (e.g., LanthaScreen®): Terminate the reaction by adding an EDTA solution containing a fluorescence-labeled antibody that specifically binds the phosphorylated substrate. Measure the signal (e.g., Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET) on a compatible plate reader.[7]
-
-
Data Analysis:
-
For single-dose screening, calculate the percent inhibition relative to the DMSO control.
-
For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality and Trustworthiness: Using a well-characterized, large panel of active kinases provides a self-validating system. The inclusion of positive and negative controls on every plate ensures data quality and allows for normalization. This approach directly measures enzymatic inhibition, providing robust, quantitative data on a compound's potency and selectivity.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This assay validates target engagement within a more physiologically relevant environment—living cells.[18]
Principle: The binding of a small molecule ligand to its target protein increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells treated with the compound and quantifying the amount of soluble (non-denatured) target protein remaining at different temperatures.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the chosen cell line (expressing the target kinase) to ~80% confluency. Treat the cells with the test compound at various concentrations or with a DMSO vehicle control for 1-2 hours.
-
Heating Step:
-
For Lysate CETSA: Harvest and lyse the cells. Aliquot the lysate and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
For Intact Cell CETSA: Heat the intact, treated cells directly in their culture medium.
-
-
Separation of Soluble and Aggregated Fractions: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method, such as:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target kinase.
-
Mass Spectrometry (MS): Perform a proteome-wide analysis to identify and quantify thousands of proteins simultaneously, allowing for unbiased off-target discovery.
-
-
Data Analysis: For each treatment condition, plot the amount of soluble target protein against the temperature. Ligand binding will result in a rightward shift of this "melting curve" to higher temperatures. The magnitude of this shift correlates with the affinity and occupancy of the compound for its target.
Causality and Trustworthiness: CETSA provides direct evidence of physical interaction between the compound and its target inside the cell.[18] It does not rely on downstream functional readouts, thus avoiding confounding factors from pathway feedback loops. Observing a dose-dependent thermal shift provides high confidence in on-target engagement and can simultaneously reveal unexpected off-target interactions if a proteome-wide detection method is used.
Visualizing Selectivity
A compound's selectivity profile can be conceptualized as its relative potency against its intended on-target versus a multitude of potential off-targets.
Conclusion
The compound this compound is a valuable starting point for the synthesis of novel kinase inhibitors due to its privileged 6-azaindole core. However, the promise of this scaffold can only be realized through a diligent and early assessment of the cross-reactivity of its derivatives. By employing a systematic approach that combines broad biochemical screening with cellular target engagement assays, researchers can build a comprehensive selectivity profile. This data is indispensable for making informed decisions in lead optimization, interpreting biological outcomes with confidence, and ultimately developing safer, more effective therapeutics. The methodologies and comparative data presented in this guide provide a robust framework for any research program looking to leverage this promising chemical entity.
References
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central, NIH. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. PubMed Central, NIH. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central, NIH. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
-
Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]
-
The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. PubMed. [Link]
-
Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. MDPI. [Link]
-
Janus kinase inhibitor. Wikipedia. [Link]
-
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d ]pyrimidine RET Inhibitors. OSTI.GOV. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Empowering drug off-target discovery with metabolic and structural analysis. PubMed Central, NIH. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central, NIH. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central, NIH. [Link]
-
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central, NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 933691-82-8|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
As researchers dedicated to the advancement of science, our commitment extends beyond discovery to ensuring a safe and environmentally responsible laboratory environment. The proper management of chemical waste is a critical component of this commitment. This guide provides a detailed, procedural framework for the safe disposal of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a heterocyclic aldehyde compound utilized in drug development and medicinal chemistry.
Disclaimer: Specific safety data for this compound is limited. Therefore, this guidance is synthesized from the safety profiles of the closely related structural isomers, 1H-pyrrolo[2,3-c]pyridine (5-Azaindole) and various pyrrolopyridine derivatives, alongside established best practices for laboratory chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. Pyrrolopyridines, also known as azaindoles, are recognized as privileged structures in medicinal chemistry and must be handled as hazardous chemical waste.[1][2] The primary hazards associated with this class of compounds inform the necessary precautions.
Based on data for the parent compound 1H-pyrrolo[2,3-c]pyridine and related structures, the anticipated hazards are summarized below.
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Hazard Code | Description | Causality for Disposal Protocol |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Prevents accidental ingestion through strict handling protocols and clear labeling. Prohibits drain disposal to protect aquatic life. |
| Skin Irritation | H315 | Causes skin irritation. | Mandates the use of chemical-resistant gloves and a lab coat to prevent direct contact. |
| Serious Eye Damage | H318 | Causes serious eye damage. | Requires the use of safety goggles or a face shield to prevent irreversible eye injury from splashes or dust. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | Necessitates handling within a fume hood or well-ventilated area to avoid inhalation of dust or vapors. |
These classifications mandate that this compound be treated as a hazardous substance, prohibiting its disposal via standard trash or sanitary sewer systems.[1][3]
Pre-Disposal: Waste Minimization and Segregation
Effective waste management begins with minimizing waste generation. This is a core principle of green chemistry and responsible laboratory practice.[4]
-
Source Reduction: Order only the quantity of the chemical required for your experiments. Maintain a detailed chemical inventory to avoid duplicate purchases.
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.
-
Segregation at the Source: This is a critical step to ensure safety and proper disposal. This compound waste must be segregated into distinct, clearly labeled waste streams.[1] Do not mix this waste with non-hazardous materials or incompatible chemicals.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE.[5]
-
Eye Protection: Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator is required.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and storing waste generated from the use of this compound pending collection by your institution's EHS department.
Step 1: Container Selection
-
Select a waste container that is in good condition, has a secure, leak-proof screw-top cap, and is chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid organic waste.
-
The container must be of an appropriate size for the amount of waste to be generated. Do not overfill containers; leave at least 10% headspace to allow for expansion.[6]
Step 2: Waste Collection
-
Solid Waste: Collect unused or contaminated solid this compound in a designated solid waste container. This includes contaminated weigh boats, wipes, and PPE. Perform these transfers in a chemical fume hood to minimize inhalation exposure.[1]
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers). Aldehydes can be reactive, and mixing them with other chemical classes without a full compatibility assessment is unsafe.[7]
-
Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated, puncture-proof sharps container.
Step 3: Labeling
-
Properly labeling hazardous waste is a regulatory requirement and is essential for safety.[4]
-
Affix a hazardous waste label to the container before adding the first drop of waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." List all components and their approximate percentages, including solvents.
-
The relevant hazard pictograms (e.g., irritant, health hazard).
-
The accumulation start date (the date the first waste is added).
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage
-
Keep waste containers tightly sealed at all times, except when adding waste.
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.[1]
-
Ensure the storage area is well-ventilated, away from sources of ignition, and in secondary containment to catch any potential leaks.[8]
Step 5: Arranging for Disposal
-
Do not accumulate hazardous waste for more than 90 days.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste. Follow their specific procedures for waste collection requests.
-
Never attempt to transport hazardous waste yourself. Disposal must be handled by trained professionals.[3]
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the lab, close the doors, and contact your EHS emergency line immediately.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for handling and segregating waste.
References
-
Carl Roth. (n.d.). Safety Data Sheet: 7-Azaindole. Available at: [Link]
-
ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Available at: [Link]
-
Avantor. (2011). Material Safety Data Sheet: Pyridine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Available at: [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Available at: [Link]
-
OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Available at: [Link]
-
Universiti Tun Hussein Onn Malaysia. (n.d.). Guidelines on the Disposal of Chemical Wastes from Laboratories. Available at: [Link]
-
Progress in Chemistry. (2012). Synthesis of Azaindoles. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. carlroth.com [carlroth.com]
- 4. ptb.de [ptb.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 7. epfl.ch [epfl.ch]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
This document provides a detailed protocol for the safe handling of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a heterocyclic compound often utilized in pharmaceutical research and drug development.[1][2] Given the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from the known hazards of structurally similar compounds, including pyridine aldehydes and pyrrolo-pyridine derivatives.[3][4][5][6] Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment for all personnel.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds, this compound should be treated with extreme caution. The primary hazards are summarized below:
-
Acute Toxicity: Assumed to be harmful if swallowed and toxic if inhaled.[4] The aldehyde functional group, in general, can cause irritation and sensitization.[7][8]
-
Corrosivity: Expected to cause severe skin burns and serious eye damage. This necessitates robust protection for all exposed skin and, most critically, the eyes.
-
Sensitization: May cause an allergic skin reaction upon repeated contact.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4][6] All handling of solids and solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
These hazards dictate a stringent personal protective equipment (PPE) regimen that must be followed without deviation.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound. This protocol is designed to provide a comprehensive barrier against the identified hazards.
Engineering Controls: The First Line of Defense
PPE should never be the sole means of protection.[9] It must be used in conjunction with appropriate engineering controls:
-
Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4]
-
Safety Stations: Accessible and routinely tested safety showers and eyewash stations are required in the immediate vicinity of the handling area.[4][12]
Eye and Face Protection: A Non-Negotiable Requirement
Given the high risk of severe eye damage, robust eye and face protection is critical.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Well-fitting, indirectly vented chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[11][12]
-
Face Shield: When handling larger quantities (>1 g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[12][13]
Skin and Body Protection: Preventing Dermal Contact
To mitigate the risks of skin corrosion and sensitization, the following must be worn:
-
Gloves:
-
Type: Chemically resistant gloves are required. While specific breakthrough data for this compound is unavailable, nitrile or neoprene gloves are recommended for handling pyridine and related compounds.[11] Avoid latex gloves, as they offer poor protection against many organic chemicals.[11]
-
Practice: Always double-glove when handling this compound. Inspect gloves for any signs of damage or degradation before use.[13] Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[8]
-
-
Lab Coat: A flame-retardant lab coat with long sleeves and a fully buttoned front is required.[13]
-
Additional Protection: For tasks with a higher risk of splashes, such as large-scale reactions or spill clean-up, a chemically resistant apron and shoe covers should be worn.
Respiratory Protection: When Engineering Controls Are Insufficient
In most laboratory-scale operations, a properly functioning chemical fume hood will provide adequate respiratory protection.[10] However, in situations where engineering controls are not feasible or during a large spill, respiratory protection is necessary.
-
Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is recommended.[14][15] If the compound is a fine powder and airborne dust is a concern, a cartridge with a P100 particulate filter should be included.
-
Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use and maintenance, in accordance with OSHA regulations (29 CFR 1910.134).
Operational Plan: Step-by-Step PPE Procedures
Correctly donning and doffing PPE is as important as its selection to prevent cross-contamination.
Donning (Putting On) PPE
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Inner Gloves: Don your first pair of nitrile or neoprene gloves.
-
Outer Gloves: Don your second pair of gloves, pulling the cuffs over the sleeves of your lab coat.
-
Goggles/Face Shield: Put on your chemical splash goggles, followed by a face shield if required.
-
Respirator: If required, perform a seal check and don your respirator.
Doffing (Taking Off) PPE
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Lab Coat: Unbutton and remove your lab coat, folding it inward to contain any potential contamination.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[8]
Disposal Plan for Contaminated Materials
Proper disposal is crucial to protect personnel and the environment.[13]
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be placed in a clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.[5]
Summary and Visual Guides
PPE Requirement Summary Table
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Goggles | Double Nitrile/Neoprene | Lab Coat | Not required in fume hood |
| Solution Preparation | Chemical Goggles | Double Nitrile/Neoprene | Lab Coat | Not required in fume hood |
| Reaction Workup | Goggles & Face Shield | Double Nitrile/Neoprene | Lab Coat | Not required in fume hood |
| Spill Cleanup | Goggles & Face Shield | Double Nitrile/Neoprene | Lab Coat & Apron | Required (Air-Purifying Respirator) |
Safe Handling Workflow
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O | CID 21873680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 8. nj.gov [nj.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. eTool : Hospitals - Hospital-wide Hazards - Glutaraldehyde | Occupational Safety and Health Administration [osha.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Formaldehyde (HCHO) Exposure: Safety Actions and Precautions [gasdetection.com]
- 15. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
